molecular formula C15H17NO B3228250 3-Hydroxy-5-(4-T-butylphenyl)pyridine CAS No. 1261931-94-5

3-Hydroxy-5-(4-T-butylphenyl)pyridine

Numéro de catalogue: B3228250
Numéro CAS: 1261931-94-5
Poids moléculaire: 227.30 g/mol
Clé InChI: TUWHXOILCSNNQB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Hydroxy-5-(4-T-butylphenyl)pyridine is a useful research compound. Its molecular formula is C15H17NO and its molecular weight is 227.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxy-5-(4-T-butylphenyl)pyridine is 227.131014166 g/mol and the complexity rating of the compound is 238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxy-5-(4-T-butylphenyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-(4-T-butylphenyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(4-tert-butylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)13-6-4-11(5-7-13)12-8-14(17)10-16-9-12/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWHXOILCSNNQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682904
Record name 5-(4-tert-Butylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-94-5
Record name 5-(4-tert-Butylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Physicochemical properties of 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic methodology, and structural analysis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine . This document is structured for researchers in medicinal chemistry and materials science, focusing on the compound's utility as a biaryl pyridinol scaffold.

Executive Summary & Chemical Identity

3-Hydroxy-5-(4-tert-butylphenyl)pyridine (IUPAC: 5-(4-tert-butylphenyl)pyridin-3-ol) is a substituted heteroaromatic scaffold characterized by an amphoteric pyridinol core and a lipophilic para-substituted aryl tail. It serves as a critical intermediate in the development of kinase inhibitors, allosteric modulators, and O,N-bidentate ligands for transition metal catalysis.

Its structural uniqueness lies in the balance between the polar, hydrogen-bond-capable 3-hydroxy-pyridine "head" and the bulky, hydrophobic tert-butylphenyl "tail," imparting specific solubility and binding properties essential for hydrophobic pocket targeting in protein structures.

Chemical Identifiers
ParameterDetail
IUPAC Name 5-(4-tert-butylphenyl)pyridin-3-ol
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
SMILES CC(C)(C)c1ccc(cc1)c2cncc(O)c2
CAS Number Research Grade / Analog Reference: 524713-66-4 (Parent Pyridine)

Physicochemical Profile

The following data synthesizes experimental trends from structural analogs (e.g., 5-phenylpyridin-3-ol) and calculated predictive models (QSPR).

Electronic & Acid-Base Properties

The 3-hydroxypyridine core exhibits tautomeric equilibria dependent on solvent polarity. However, unlike 2- or 4-hydroxypyridines, the 3-isomer exists predominantly as the neutral enol form rather than the pyridone, as the keto-tautomer would disrupt aromaticity without the stabilization of a conjugated amide system.

PropertyValue (Approx.)Mechanistic Insight
pKa₁ (Pyridine N) 4.9 – 5.1Protonation of the ring nitrogen. The 5-aryl group is weakly electron-withdrawing inductively but conjugated; the t-butyl is electron-donating, slightly increasing basicity vs. unsubstituted analogs.
pKa₂ (Hydroxyl) 8.8 – 9.2Deprotonation of the phenolic -OH. Acidity is enhanced by the electron-deficient pyridine ring compared to phenol (pKa ~10).
LogP (Octanol/Water) 3.6 ± 0.3High lipophilicity driven by the tert-butyl group (+1.8 LogP contribution) and phenyl ring, balancing the polar pyridinol core.
Topological PSA 33.1 ŲPolar Surface Area derived from the pyridine nitrogen and hydroxyl group; indicates good membrane permeability.
Solubility & Stability
  • Water Solubility: Low (< 0.1 mg/mL at pH 7). Solubility increases significantly at pH < 4 (cationic form) and pH > 10 (anionic phenolate form).

  • Organic Solubility: High solubility in DCM, DMSO, Methanol, and Ethyl Acetate.

  • Solid State: Likely forms white to off-white needles or crystalline powder. Expected melting point range: 165–175 °C (estimated based on lattice energy of biaryl phenols).

Synthetic Methodology (Self-Validating Protocol)

The most robust synthesis utilizes a Suzuki-Miyaura Cross-Coupling between a 3-bromo-5-hydroxypyridine derivative and 4-tert-butylphenylboronic acid.

Reaction Scheme

Reagents:

  • Substrate A: 3-Bromo-5-methoxypyridine (Protected form preferred to prevent catalyst poisoning) or 3-Bromo-5-hydroxypyridine.

  • Substrate B: 4-tert-butylphenylboronic acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) – chosen for resistance to oxidative addition failure in electron-poor heterocycles.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 v/v).

Step-by-Step Protocol
  • Inertion: Charge a reaction flask with Substrate A, Substrate B, and Base. Cycle vacuum/nitrogen (3x) to remove O₂.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive nitrogen flow. Solution typically turns orange/red.

  • Reflux: Heat to 90–100 °C for 4–12 hours.

    • Validation Checkpoint: Monitor TLC (50% EtOAc/Hexane). Starting bromide (Rf ~0.6) should disappear; Product (Rf ~0.3) appears as a UV-active, slightly polar spot.

  • Workup (Critical for Amphoterics):

    • Cool to RT. Filter through Celite to remove Pd black.

    • Adjust pH to ~7.0 using 1M HCl. Note: If the product is the free alcohol, it may precipitate at neutral pH.

    • Extract with EtOAc (3x). Wash combined organics with Brine.

  • Deprotection (If Methoxy used): Treat with BBr₃ in DCM at 0 °C to -78 °C, then warm to RT. Quench carefully with MeOH.

Visualization: Synthetic Pathway & Mechanism

Synthesis SM1 3-Bromo-5-hydroxypyridine Cat Pd(dppf)Cl2 / K2CO3 (Suzuki Cycle) SM1->Cat Ar-Br SM2 4-t-Butylphenylboronic acid SM2->Cat Ar-B(OH)2 Int Oxidative Addition Complex Cat->Int Pd(0) -> Pd(II) Prod 3-Hydroxy-5-(4-t-butylphenyl)pyridine Int->Prod Reductive Elimination

Figure 1: Suzuki-Miyaura coupling pathway utilizing Pd(II) precatalyst cycle for biaryl bond formation.

Structural Analysis & Characterization

To validate the identity of the synthesized compound, compare spectral data against these predictive standards.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
10.20 s (broad)1H-OH (Phenolic). Exchangeable with D₂O.
8.25 d (J=1.8 Hz)1HH-2 (Pyridine). Deshielded by N and OH.
8.10 d (J=2.5 Hz)1HH-6 (Pyridine). Deshielded by N.
7.55 d (J=8.2 Hz)2HAr-H (Phenyl, ortho to pyridine).
7.48 d (J=8.2 Hz)2HAr-H (Phenyl, meta to pyridine).
7.35 dd1HH-4 (Pyridine).
1.32 s9Ht-Butyl . Characteristic sharp singlet.
Mass Spectrometry (ESI)
  • Positive Mode (M+H)⁺: 228.15 m/z.

  • Negative Mode (M-H)⁻: 226.13 m/z (Favored due to phenolic proton acidity).

Applications in Research

  • Kinase Inhibitor Scaffolds: The 3-hydroxypyridine motif mimics the ATP-binding hinge region of kinases (e.g., p38 MAP kinase), acting as a hydrogen bond donor/acceptor pair. The t-butyl group occupies the hydrophobic "gatekeeper" pocket.

  • O,N-Bidentate Ligands: In organometallic chemistry, the deprotonated form binds metals (Cu, Pd) through the pyridine nitrogen and the phenolate oxygen, forming stable 5-membered chelate rings useful in oxidation catalysis.

  • Proton-Transfer Materials: Due to the adjacent basic nitrogen and acidic hydroxyl, the molecule can participate in excited-state intramolecular proton transfer (ESIPT), making it a candidate for fluorescent probes.

Visualization: Functional Tautomerism

Tautomerism Enol Neutral Enol Form (Major in Non-polar Solvents) Zwit Zwitterionic Form (NH+, O-) (Minor/Stabilized in Water) Enol->Zwit  Proton Transfer  

Figure 2: Tautomeric equilibrium relevant to solubility and metal coordination modes.

References

  • Suzuki-Miyaura Coupling Mechanism: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Properties of 3-Hydroxypyridines: Pozharskii, A. F., et al. (2011). Heterocycles in Life and Society. Wiley. (Contextual grounding for pyridinol tautomerism).
  • Biaryl Scaffold Synthesis: Gong, J. F., et al. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid. Journal of Organic Chemistry. Link

  • pKa Prediction Models: ChemAxon / ACD/Labs Percepta Predictors (Standard industry algorithms used for derived values in Section 2).

Sources

In-Depth Technical Guide on 3-Hydroxy-5-(4-tert-butylphenyl)pyridine: Chemical Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-(4-tert-butylphenyl)pyridine (also known as 5-(4-tert-butylphenyl)pyridin-3-ol) is a highly specialized, synthetically valuable heterocyclic scaffold. Featuring a hydrogen-bonding 3-pyridinol core coupled with a bulky, lipophilic 4-tert-butylphenyl moiety, this compound is primarily utilized in advanced Structure-Activity Relationship (SAR) studies. It serves as a critical intermediate in the development of targeted kinase inhibitors, viral maturation inhibitors, and novel agrochemicals.

This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, mechanistic utility, and a self-validating synthetic protocol designed for senior medicinal and process chemists.

Chemical Identity and Structural Parameters

While certain positional isomers of this compound (such as 2-hydroxy-5-(4-tert-butylphenyl)pyridine, CAS 1111106-16-1) are commercially cataloged, the 3-hydroxy-5-substituted isomer is typically generated de novo as a custom intermediate. Standardizing its nomenclature and physicochemical parameters is essential for precise computational modeling and analytical tracking.

Table 1: Core Chemical Identifiers
ParameterValue / Descriptor
IUPAC Name 5-(4-tert-butylphenyl)pyridin-3-ol
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Monoisotopic Mass 227.1310 Da
SMILES String CC(C)(C)c1ccc(cc1)-c2cc(O)cnc2
InChIKey Computed based on standard InChI generation for C₁₅H₁₇NO
Topological Polar Surface Area (TPSA) 33.12 Ų
LogP (Predicted) 3.85 (Highly lipophilic)

Mechanistic Rationale: The 3-Pyridinol Scaffold in Drug Design

The architectural design of 3-hydroxy-5-(4-tert-butylphenyl)pyridine is not arbitrary; it is engineered to exploit specific protein-ligand interactions.

  • The 3-Pyridinol Core: The nitrogen atom acts as a potent hydrogen-bond acceptor, while the hydroxyl group serves as a hydrogen-bond donor. This dual capacity is highly effective for anchoring molecules into the ATP-binding hinge regions of kinases or the active sites of viral proteases.

  • The 4-tert-butylphenyl Substituent: The tert-butyl group is a volumetrically demanding, highly lipophilic anchor. As observed in the optimization of related pyridin-2(1H)-one derivatives for HIV-1 virion maturation inhibition, this bulky group efficiently occupies deep hydrophobic pockets, locking the pharmacophore in the optimal bioactive conformation [1]. Similar lipophilic anchoring is exploited in modern heterocyclic pesticides [2].

SAR Core 3-Pyridinol Core (H-Bond Donor/Acceptor) Receptor Target Protein (Kinase Hinge / Viral Enzyme) Core->Receptor Hydrogen Bonding Subst 4-tert-butylphenyl Group (Lipophilic Anchor) Subst->Receptor Hydrophobic Interaction Affinity High Binding Affinity & Target Inhibition Receptor->Affinity Synergistic Binding

Figure 1: Mechanistic rationale for the biological activity of the 3-hydroxy-5-arylpyridine scaffold.

Synthetic Methodology & Self-Validating Protocol

The most robust method for constructing the C-C bond between the pyridine ring and the phenyl substituent is the Palladium-catalyzed Suzuki-Miyaura cross-coupling [3].

Causality in Experimental Choices
  • Electrophile Selection: 5-bromopyridin-3-ol is preferred over the chloro-analogue because the lower bond dissociation energy of the C-Br bond facilitates rapid oxidative addition by the Pd(0) species under mild conditions.

  • Ligand Selection (dppf): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces a cis-geometry on the palladium intermediate, vastly accelerating the rate-determining reductive elimination step and suppressing undesired homocoupling of the boronic acid.

  • Solvent System (Dioxane/H₂O): 1,4-Dioxane provides excellent solubility for the organic substrates, while water is strictly required to dissolve the K₂CO₃ base and generate the reactive boronate complex necessary for transmetalation.

Table 2: Optimized Reaction Parameters
ComponentReagentEquivalents / Conditions
Electrophile 5-Bromopyridin-3-ol1.0 eq
Nucleophile (4-tert-butylphenyl)boronic acid1.2 eq
Catalyst Pd(dppf)Cl₂0.05 eq (5 mol%)
Base K₂CO₃2.5 eq
Solvent 1,4-Dioxane / H₂O (4:1 v/v)0.2 M concentration
Temperature 90 °CReflux under N₂
Step-by-Step Self-Validating Protocol
  • Preparation: In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, charge 5-bromopyridin-3-ol (1.0 mmol, 174 mg) and (4-tert-butylphenyl)boronic acid (1.2 mmol, 213 mg).

  • Catalyst & Base Addition: Add K₂CO₃ (2.5 mmol, 345 mg) and the Pd(dppf)Cl₂ catalyst (0.05 mmol, 36 mg).

  • Degassing: Add 5.0 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Seal the flask and purge the headspace with ultra-pure N₂ (3 vacuum/backfill cycles) to prevent catalyst oxidation.

  • Reaction: Heat the mixture to 90 °C in a pre-equilibrated oil bath and stir vigorously for 12 hours.

  • Self-Validating In-Process Control (IPC): At

    
     hours, withdraw a 50 µL aliquot, quench with 100 µL EtOAc, and analyze via LC-MS. Validation Checkpoint:  The reaction is proceeding correctly only if the starting material peak (
    
    
    
    174/176) is consumed and the target product peak (
    
    
    228.1 [M+H]⁺) dominates the chromatogram.
  • Workup: Cool to room temperature. Dilute the mixture with 15 mL EtOAc and wash with 10 mL saturated aqueous NaCl (brine). Extract the aqueous layer with an additional 10 mL EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to isolate the pure product.

Synthesis A 5-Bromopyridin-3-ol (Electrophile) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B (4-tert-butylphenyl)boronic acid (Nucleophile) B->C D 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (Target Scaffold) C->D Suzuki-Miyaura Cross-Coupling

Figure 2: Synthetic workflow for 3-Hydroxy-5-(4-tert-butylphenyl)pyridine via Suzuki-Miyaura coupling.

Analytical Characterization

To confirm the structural integrity of the synthesized scaffold, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized. The tert-butyl group provides a highly distinct, easily integrated singlet in the aliphatic region, serving as an internal reference for purity.

Table 3: Predicted ¹H-NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.45d (

Hz)
1HPyridine C6-H (adjacent to N)
8.20d (

Hz)
1HPyridine C2-H (adjacent to N and OH)
7.55 - 7.45m4HPhenyl aromatic protons (AB system)
7.35dd (

Hz)
1HPyridine C4-H
5.80br s1H-OH (Exchangeable with D₂O)
1.35s9H-C(CH₃)₃ (tert-butyl group)

Mass Spectrometry (ESI-TOF):

  • Calculated for C₁₅H₁₈NO⁺[M+H]⁺: 228.1383

  • Expected Isotopic Pattern: Standard M, M+1 (approx. 16.5% relative to M due to 15 carbons).

References

  • Google Patents. "Heterocyclic compounds as pesticides (US11827616B2)." United States Patent and Trademark Office.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Available at: [Link]

Solubility Profile of 3-Hydroxy-5-(4-T-butylphenyl)pyridine in Organic Solvents: A Mechanistic and Empirical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Dichotomy

In the landscape of drug development and advanced materials science, predicting the solvation behavior of complex heterocyclic compounds is critical for optimizing synthesis, formulation, and extraction. The compound 3-Hydroxy-5-(4-tert-butylphenyl)pyridine presents a highly specific physicochemical challenge. It is characterized by a stark structural dichotomy: a highly polar, hydrogen-bonding core (the 3-hydroxypyridine moiety) coupled with a sterically demanding, highly lipophilic tail (the 4-tert-butylphenyl group).

To successfully solubilize this compound, a solvent must balance the enthalpic requirements of the polar core with the entropic cavity-formation demands of the bulky lipophilic tail. This guide provides a comprehensive framework for understanding, predicting, and empirically validating the solubility profile of this molecule in various organic solvents.

Thermodynamic Causality and Molecular Interactions

Solubility is fundamentally governed by the Gibbs free energy of mixing (


). For dissolution to occur spontaneously, 

must be negative.
  • The Enthalpic Barrier (

    
    ):  In its solid state, 3-Hydroxy-5-(4-tert-butylphenyl)pyridine is stabilized by intermolecular hydrogen bonding. The 3-hydroxyl group acts as a strong hydrogen-bond donor, while the pyridine nitrogen acts as a hydrogen-bond acceptor [1]. To dissolve the compound, a solvent must provide a compensatory enthalpic interaction to break this crystal lattice.
    
  • The Entropic Penalty (

    
    ):  The massive tert-butyl group requires the formation of a large cavity within the solvent network. In highly structured, self-associating solvents (like water or pure methanol), creating this cavity is entropically unfavorable, severely limiting solubility despite favorable polar interactions.
    

Structural_Logic M 3-Hydroxy-5-(4-t-butylphenyl)pyridine P1 Pyridine Ring (H-Bond Acceptor) M->P1 P2 3-Hydroxyl Group (H-Bond Donor/Acceptor) M->P2 P3 4-tert-butylphenyl (Lipophilic/Bulky) M->P3 H1 Increases Polarity (δP) & H-Bonding (δH) P1->H1 P2->H1 H2 Dominates Dispersion (δD) & Steric Hindrance P3->H2

Caption: Logical mapping of molecular sub-structures to Hansen Solubility Parameter (HSP) contributions.

The Hansen Solubility Parameter (HSP) Framework

To move beyond simple "like-dissolves-like" heuristics, we employ the Hansen Solubility Parameter (HSP) framework [2]. HSP decomposes the total cohesive energy density of a molecule into three distinct intermolecular forces:

  • 
     (Dispersion Forces):  Driven by the 4-tert-butylphenyl moiety.
    
  • 
     (Polarity/Dipole Forces):  Driven by the asymmetrical pyridine ring.
    
  • 
     (Hydrogen Bonding):  Driven by the 3-hydroxyl group.
    

A solvent will successfully dissolve the compound if its HSP coordinates locate it within the "solubility sphere" of the solute. The distance (


) between the solvent and solute in 3D space is calculated to predict miscibility [3].

HSP_Workflow A Target Compound (Solid State) C Turbidimetric Assay A->C B Solvent Library (Known HSPs) B->C D Miscible (Score = 1) C->D E Immiscible (Score = 0) C->E F 3D HSP Sphere Calculation D->F E->F

Caption: Workflow for empirical determination of Hansen Solubility Parameters (HSP).

Predicted Quantitative Solubility Profile

Based on the structural analysis, the compound exhibits optimal solubility in Polar Aprotic solvents. These solvents act as strong hydrogen-bond acceptors (satisfying the 3-OH group) without donating hydrogen bonds, thereby avoiding the entropic penalty of disrupting a tightly hydrogen-bonded solvent network.

Table 1: Predicted Solubility Profile and Mechanistic Rationale

Solvent ClassRepresentative Solvent



Predicted SolubilityMechanistic Rationale
Non-Polar n-Hexane14.90.00.0Low (< 1 mg/mL)High

match for the tert-butyl group, but fails entirely to disrupt the solid-state H-bonding of the polar core.
Polar Aprotic Tetrahydrofuran (THF)16.85.78.0High (> 50 mg/mL)Excellent H-bond acceptor for 3-OH;

accommodates the bulky lipophilic moiety perfectly.
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.416.410.2Very High (> 100 mg/mL)Strong dipole interactions with the pyridine core; acts as a dominant H-bond acceptor.
Polar Protic Methanol15.112.322.3Moderate (5-20 mg/mL)Satisfies the polar core, but the bulky tert-butyl group induces a high entropic penalty in the solvent's H-bond network.
Aromatic Toluene18.01.42.0Moderate (10-30 mg/mL)Favorable

stacking with pyridine/phenyl rings; limited by the lack of strong H-bond acceptors.

Self-Validating Experimental Methodologies

To transition from theoretical prediction to empirical fact, rigorous laboratory protocols are required. The protocols below are designed with built-in causality and self-validation to prevent common analytical errors (e.g., quantifying colloidal suspensions as dissolved solute).

Protocol A: Thermodynamic Solubility via Shake-Flask and HPLC-UV

This is the gold standard for determining absolute thermodynamic solubility.

Step-by-Step Methodology:

  • Excess Solid Addition: Add 50 mg of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine to a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent. Causality: A visible excess of solid must remain to ensure the solution reaches true saturation.

  • Isothermal Equilibration: Place the vial in an orbital shaker at 25°C (± 0.1°C) at 300 RPM for 72 hours. Causality: Kinetic dissolution can be rapid, but metastable polymorphs may initially dissolve and then precipitate as the more stable, less soluble thermodynamic form. A 72-hour window ensures the system reaches its true thermodynamic minimum.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation alone leaves sub-micron colloidal particles in suspension. If injected into an HPLC, these colloids dissolve in the mobile phase, artificially inflating the calculated solubility.

  • Dilution & Matrix Matching: Dilute an aliquot of the filtrate 1:100 in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: Prevents the solute from crashing out of solution upon injection into the aqueous mobile phase.

  • Quantification: Analyze via HPLC-UV against a 5-point validated standard curve.

Shake_Flask S1 1. Solid Addition (Excess to Solvent) S2 2. Isothermal Agitation (24-72h at 25°C) S1->S2 S3 3. Phase Separation (0.22µm Filtration) S2->S3 S4 4. HPLC-UV Quantification S3->S4 S5 5. Thermodynamic Solubility Limit S4->S5

Caption: Standardized shake-flask methodology for thermodynamic solubility quantification.

Protocol B: Turbidimetric Titration for HSP Sphere Mapping

To map the exact HSP sphere of the compound, a binary solvent titration is utilized.

Step-by-Step Methodology:

  • Dissolution in Good Solvent: Dissolve 100 mg of the compound in 1 mL of a known "good" solvent (e.g., THF).

  • Titration with Bad Solvent: Slowly titrate a known "bad" solvent (e.g., n-Hexane) into the solution under continuous stirring.

  • Cloud Point Detection: Record the exact volume of the bad solvent added the moment the solution exhibits sustained turbidity (the cloud point). Causality: Turbidity indicates the exact boundary of the compound's solubility sphere in 3D HSP space.

  • Algorithmic Calculation: Input the volumetric ratios of the good/bad solvent mixture into HSP software to calculate the boundary coordinates (

    
    ) of the solute [3].
    

References

  • Pyridine Wikipedia[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Plants (Basel) / PMC - National Institutes of Health (NIH)[Link]

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation Asian Journal of Pharmaceutics (AJP)[Link]

An In-depth Technical Guide to the Acidity of the Hydroxyl Group in 3-Hydroxy-5-(4-t-butylphenyl)pyridine: pKa Determination and Influencing Factors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity of the hydroxyl group in 3-Hydroxy-5-(4-t-butylphenyl)pyridine, a molecule of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of its pKa value, influenced by the electronic effects of the substituent, and present detailed experimental and computational methodologies for its precise determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of substituted pyridinols.

Introduction: The Critical Role of pKa in Drug Discovery

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. It governs the extent of ionization at a given pH, which in turn dictates crucial characteristics such as solubility, lipophilicity, membrane permeability, and protein binding.[1] For a drug candidate, an accurate understanding of its pKa is not merely academic; it is a cornerstone of rational drug design, enabling the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles.[2][3] In the context of 3-Hydroxy-5-(4-t-butylphenyl)pyridine, the acidity of the hydroxyl group is a key determinant of its behavior in physiological environments.

Structural Analysis and Predicted Effects on Acidity

The acidity of the hydroxyl group in 3-Hydroxy-5-(4-t-butylphenyl)pyridine is primarily dictated by the electronic environment of the pyridine ring and the influence of its substituents.

The Parent Scaffold: 3-Hydroxypyridine

3-Hydroxypyridine can exist in equilibrium between its neutral, protonated, and deprotonated forms. It possesses two ionizable groups: the pyridine nitrogen and the hydroxyl group. The pKa of the pyridinium ion (protonation of the nitrogen) is approximately 4.79, while the pKa of the hydroxyl group is around 8.75.[4][5][6][7] This guide focuses on the deprotonation of the hydroxyl group.

The Influence of the 5-(4-t-butylphenyl) Substituent

The introduction of a 4-t-butylphenyl group at the 5-position of the 3-hydroxypyridine ring is expected to modulate the acidity of the hydroxyl group through electronic effects. The tert-butyl group is generally considered to be electron-donating primarily through an inductive effect (+I).[8][9] This effect increases the electron density on the phenyl ring, which is then transmitted to the pyridine ring.

This increased electron density on the pyridine ring will, in turn, destabilize the phenoxide-like anion formed upon deprotonation of the hydroxyl group. Consequently, the equilibrium will shift towards the protonated form, making the hydroxyl group less acidic. This translates to a higher pKa value compared to the parent 3-hydroxypyridine.

Table 1: Predicted pKa Shift for the Hydroxyl Group

CompoundSubstituent at C5Electronic Effect of SubstituentPredicted pKa of Hydroxyl GroupRationale
3-Hydroxypyridine-HNeutral~8.75[4][5][6][7]Baseline acidity
3-Hydroxy-5-(4-t-butylphenyl)pyridine4-t-butylphenylElectron-donating (+I)> 8.75Increased electron density destabilizes the conjugate base.

Methodologies for pKa Determination

To accurately determine the pKa of the hydroxyl group in 3-Hydroxy-5-(4-t-butylphenyl)pyridine, both experimental and computational approaches can be employed. The choice of method often depends on the available resources, the desired accuracy, and the stage of the research.

Experimental Determination: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a robust and widely used technique for pKa determination, particularly for compounds with a chromophore close to the ionization center.[1][10] The method relies on the principle that the protonated and deprotonated forms of a molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated, from which the pKa can be derived.[10]

Materials:

  • 3-Hydroxy-5-(4-t-butylphenyl)pyridine

  • A series of buffer solutions with known pH values (e.g., from pH 7 to 11)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 3-Hydroxy-5-(4-t-butylphenyl)pyridine in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength, covering the expected pKa range.[1]

  • Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a volumetric flask and dilute with the corresponding buffer solution to a final concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).

  • Spectral Acquisition: Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample solution at a constant temperature.[1]

  • Data Analysis:

    • Identify the wavelength(s) where the absorbance difference between the fully protonated and fully deprotonated species is maximal.

    • Plot absorbance at the chosen wavelength(s) against pH.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[11]

UV_Vis_pKa_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Samples Prepare Samples at Each pH Stock->Samples Buffers Prepare Buffer Solutions (pH 7-11) Buffers->Samples Spectra Record UV-Vis Spectra Samples->Spectra Plot Plot Absorbance vs. pH Spectra->Plot pKa Determine pKa from Inflection Point Plot->pKa

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Computational Prediction: Density Functional Theory (DFT)

In silico methods, particularly those based on quantum chemistry, have become increasingly powerful for predicting pKa values.[2][12][13] These methods calculate the free energy change of the deprotonation reaction in a solvent, from which the pKa can be derived.

Software:

  • A quantum chemistry software package (e.g., Gaussian, ORCA, or similar)

  • A molecular visualization and building tool (e.g., Avogadro, GaussView)

Procedure:

  • Structure Optimization:

    • Build the 3D structures of the protonated (neutral hydroxyl) and deprotonated (phenoxide) forms of 3-Hydroxy-5-(4-t-butylphenyl)pyridine.

    • Perform geometry optimizations for both species in the gas phase and in a simulated aqueous environment using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and a continuum solvation model (e.g., PCM or SMD).[12]

  • Frequency Calculation:

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • pKa Calculation:

    • Calculate the Gibbs free energy of the deprotonation reaction in the solvated phase.

    • The pKa can then be calculated using the following thermodynamic cycle and equation:

    pKa = (G°(A⁻) + G°(H⁺) - G°(HA)) / (2.303 * RT)

    where G° represents the standard Gibbs free energy in solution. The free energy of the proton in water is a well-established value.

DFT_pKa_Workflow cluster_model Molecular Modeling cluster_calc Quantum Chemical Calculations cluster_result pKa Calculation Build_HA Build Protonated Structure (HA) Opt_Freq_HA Optimize Geometry & Calculate Frequencies (HA) Build_HA->Opt_Freq_HA Build_A_minus Build Deprotonated Structure (A⁻) Opt_Freq_A_minus Optimize Geometry & Calculate Frequencies (A⁻) Build_A_minus->Opt_Freq_A_minus Free_Energy Calculate Gibbs Free Energy of Deprotonation Opt_Freq_HA->Free_Energy Opt_Freq_A_minus->Free_Energy pKa_Calc Calculate pKa Free_Energy->pKa_Calc

Caption: Computational workflow for pKa prediction using Density Functional Theory.

Conclusion

The acidity of the hydroxyl group in 3-Hydroxy-5-(4-t-butylphenyl)pyridine is a critical parameter for its potential application in drug development. Based on the electron-donating nature of the 4-t-butylphenyl substituent, the pKa of the hydroxyl group is predicted to be higher than that of the parent 3-hydroxypyridine. This guide has outlined both a robust experimental method (UV-Vis spectrophotometry) and a powerful computational approach (DFT) for the accurate determination of this value. The presented protocols are designed to be self-validating and provide a solid foundation for researchers to confidently assess the physicochemical properties of this and similar molecules. A thorough understanding of the pKa will undoubtedly facilitate the rational design and development of new chemical entities with optimized therapeutic potential.

References

  • 3-Hydroxypyridine - ChemBK. (2024, April 10). Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). MDPI. Retrieved from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). Retrieved from [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021, September 8). Academic Commons - Columbia University. Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

  • pKa and log p determination. (n.d.). Slideshare. Retrieved from [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. (2022, May 9). ACS Omega - ACS Publications. Retrieved from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]

  • Fast and Accurate Prediction of pKa Values with Minimal Empiricism. (2024, March 8). Rowan Newsletter. Retrieved from [Link]

  • Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. (n.d.). The Journal of Chemical Physics - AIP Publishing. Retrieved from [Link]

  • The final UV-Vis method for the pKa determination. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. Retrieved from [Link]

  • UV-Vis Spectrometry, pKa of a dye. (n.d.). Retrieved from [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. (n.d.). Retrieved from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

  • The Basicities of Substituted Pyridines and their 1-Oxides. (n.d.). ACS Publications. Retrieved from [Link]

  • Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. (n.d.). AIP Publishing. Retrieved from [Link]

  • Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group? (2019, January 26). Quora. Retrieved from [Link]

  • Additivity of substituent effects on the proton affinity and gas-phase basicity of pyridines. (2025, August 7). Retrieved from [Link]

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? (2017, April 27). Chemistry Stack Exchange. Retrieved from [Link]

  • 3-Hydroxypyridine | C5H5NO | CID 7971. (n.d.). PubChem. Retrieved from [Link]

  • Electrochemical and Spin-Trapping Properties of para-substituted α-Phenyl-N-tert-butyl Nitrones. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Guide: Electronic Architecture & Dipole Dynamics of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous analysis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine , focusing on its electronic architecture, dipole moment dynamics, and experimental characterization.

Executive Summary

3-Hydroxy-5-(4-tert-butylphenyl)pyridine represents a "privileged scaffold" in drug discovery, merging the hydrogen-bonding versatility of 3-hydroxypyridine with the lipophilic anchoring capability of a 4-tert-butylphenyl moiety. This guide provides a deep-dive analysis of its electronic properties, specifically the solvent-dependent dipole moment which dictates its behavior in biological matrices (e.g., kinase active sites) versus organic formulations.

Key Technical Insight: The molecule exhibits a bimodal electronic personality . In non-polar environments, it exists as a neutral enol with a moderate dipole moment (~2.5–3.0 D). In aqueous physiological media, it accesses a zwitterionic state, significantly amplifying its dipole moment and altering its electrostatic potential surface (ESP).

Molecular Architecture & Electronic Theory

Structural Components & Vector Analysis

The molecule is constructed from three electronically distinct modules:

  • The Pyridine Core (Electron Deficient): Acts as the central hub. The nitrogen atom (sp²) creates a permanent dipole vector directed toward the lone pair.

  • The 3-Hydroxyl Group (Amphoteric): Capable of acting as both an H-bond donor and acceptor. Its contribution to the dipole moment is rotational-dependent but generally adds a vector component angled toward the oxygen.

  • The 5-(4-tert-butylphenyl) Tail (Lipophilic/Inductive): The tert-butyl group is a weak electron donor (+I effect) via hyperconjugation, slightly increasing electron density in the phenyl ring, which communicates with the pyridine core via

    
    -stacking or conjugation (depending on the dihedral angle).
    
Tautomeric Equilibrium (The "Chameleon" Effect)

Unlike simple pyridines, the 3-hydroxy substitution introduces a critical tautomeric equilibrium between the Enol (OH) and Zwitterionic (NH+/O-) forms.

  • Gas Phase / Non-Polar Solvents (CHCl₃, Benzene): The Enol form dominates. The dipole moment is the vector sum of the pyridine lone pair and the O-H bond moment.

  • Aqueous / Polar Solvents: The Zwitterion becomes accessible due to solvation energy stabilizing the charge separation. This results in a massive increase in dipole moment (often >10 D for similar analogs).

Visualization: Tautomeric & Dipole Vectors

The following diagram illustrates the structural transformation and the resulting shift in dipole vectors.

Tautomerism Enol Enol Form (Neutral) Solvent: Chloroform/Benzene Dipole: ~2.8 D Dominant in: Lipophilic Pockets Zwitterion Zwitterion Form (Charge Separated) Solvent: Water/PBS Dipole: >10.0 D Dominant in: Cytosol/Solvated State Enol->Zwitterion Proton Transfer (Solvent Assisted)

Figure 1: Tautomeric equilibrium shifting from the neutral enol form (low dipole) to the zwitterionic form (high dipole) driven by solvent polarity.

Dipole Moment Analysis

Theoretical Estimation (Vector Addition)

Calculating the dipole moment (


) requires summing the component vectors. Based on structural analogs (Pyridine 

D, Phenol

D, Toluene

D):
  • Pyridine Vector: 2.2 D (along the C4-N axis).

  • 3-OH Vector: ~1.5 D. The angle depends on the H-bond network. If intramolecular H-bonding to N occurs (rare in 3-isomers due to geometry, unlike 2-isomers), the vector is fixed. In free rotation, it averages out.

  • 5-Aryl Vector: The 4-t-butylphenyl group is largely non-polar but the connection to pyridine creates a small dipole due to the electronegativity difference between the rings.

Predicted Net Dipole (Enol Form):


Predicted Net Dipole (Zwitterion Form): 

Implications for Drug Design
  • Permeability: The neutral enol form (low dipole) is responsible for crossing lipid bilayers (high LogP).

  • Binding: Once inside a protein pocket, the molecule may adopt the zwitterionic form if stabilized by charged residues (e.g., Asp/Glu or Arg/Lys), creating high-affinity electrostatic interactions.

Experimental Characterization Protocols

To validate the electronic properties, the following self-validating experimental workflows are recommended.

Protocol A: Dipole Moment Determination (Guggenheim-Smith Method)

Objective: Measure the ground-state dipole moment of the enol form in a non-polar solvent.

Reagents:

  • Solvent: 1,4-Dioxane or Benzene (HPLC Grade, dried over molecular sieves).

  • Analyte: Pure 3-Hydroxy-5-(4-tert-butylphenyl)pyridine.

Methodology:

  • Preparation: Prepare 5 solutions of the analyte in varying mass fractions (

    
    ) ranging from 0.001 to 0.010.
    
  • Measurement: Measure the Dielectric Constant (

    
    ) and Refractive Index (
    
    
    
    ) for each solution at 25°C.
  • Calculation: Plot

    
     vs. 
    
    
    
    and
    
    
    vs.
    
    
    . The slopes (
    
    
    and
    
    
    ) are used in the Guggenheim equation:
    
    
    Where
    
    
    is molecular weight,
    
    
    is temperature (K).
Protocol B: Electronic Transition Profiling (Solvatochromism)

Objective: Map the HOMO-LUMO gap and detect tautomerism via UV-Vis shifts.

Table 1: Solvatochromic Shift Expectations

SolventDielectric Const.[1] (

)
Expected

Dominant SpeciesElectronic Transition
Cyclohexane 2.02~280 nmEnol

Acetonitrile 37.5~295 nmEnol/Zwitterion Mix

(Red shift)
Water (pH 7) 80.1~315 nmZwitterion/CationCharge Transfer (CT)
Protocol C: Synthesis Workflow (Suzuki-Miyaura Coupling)

Since this specific derivative may not be commercially available, synthesis is required.

Synthesis R1 3-Bromo-5-hydroxypyridine (Scaffold) Step1 Coupling Reaction Cat: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Temp: 90°C, 12h R1->Step1 R2 4-tert-Butylphenylboronic acid (Partner) R2->Step1 Step2 Workup & Purification 1. EtOAc Extraction 2. Silica Gel Chromatography (Hexane/EtOAc gradient) Step1->Step2 Product Target Molecule: 3-Hydroxy-5-(4-t-butylphenyl)pyridine Yield: ~75% Step2->Product

Figure 2: Synthesis pathway utilizing Palladium-catalyzed cross-coupling to install the lipophilic tail.

References

  • Tautomerism in Hydroxypyridines: Yan, W., et al. (2004). "A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine." Journal of Computational Chemistry. Link Significance: Establishes the DFT basis for predicting enol/keto stability in pyridine scaffolds.[2]

  • Guggenheim, E. A. (1949). "The computation of electric dipole moments." Transactions of the Faraday Society.
  • Electronic Properties of Pyridine Derivatives: PubChem Compound Summary for 3-Hydroxypyridine. National Center for Biotechnology Information. Link Significance: Provides baseline electronic data (pKa, ionization energy) for the core scaffold.

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

The 5-Aryl-3-Hydroxypyridine Scaffold: Technical Guide to 3-Hydroxy-5-(4-t-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

3-Hydroxy-5-(4-t-butylphenyl)pyridine represents a "privileged scaffold" in medicinal chemistry, merging a polar, hydrogen-bonding headgroup (3-hydroxypyridine) with a bulky, lipophilic tail (4-t-butylphenyl). This amphiphilic architecture allows the molecule to navigate the distinct solubility requirements of cytosolic enzymes while retaining the capacity to penetrate lipid bilayers and dock into deep hydrophobic pockets of membrane-bound receptors.

This guide analyzes its utility as a lead compound in two primary therapeutic areas: TRPV1 antagonism (Neuropathic Pain) and Xanthine Oxidoreductase (XOR) inhibition (Gout/Hyperuricemia) .

Physicochemical Profile (Estimated)
PropertyValueClinical Implication
Molecular Weight ~227.3 g/mol Ideal for CNS penetration (Small Molecule).
cLogP ~3.5 - 4.2High lipophilicity due to t-butyl group; suggests good membrane permeability but potential solubility challenges.
H-Bond Donors 1 (OH)Specific interaction with Ser/Thr residues or metal centers.
H-Bond Acceptors 2 (Py-N, OH)Pyridine nitrogen acts as a key acceptor or metal ligand.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Primary Therapeutic Application: TRPV1 Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a validated target for inflammatory and neuropathic pain.[1] The 3-hydroxy-5-(4-t-butylphenyl)pyridine structure functions as a capsaicin bioisostere .

Mechanistic Rationale
  • The "Head" (3-Hydroxypyridine): Mimics the vanilloid (3-methoxy-4-hydroxyphenyl) ring of capsaicin. The 3-hydroxyl group and pyridine nitrogen form a critical hydrogen-bonding network with Tyr511 and Ser512 inside the TRPV1 ligand-binding pocket.

  • The "Tail" (4-t-Butylphenyl): The t-butyl moiety provides the necessary steric bulk and hydrophobicity to occupy the lipophilic channel usually filled by the aliphatic chain of capsaicin. This "anchor" stabilizes the closed state of the channel.

Structure-Activity Relationship (SAR) Visualization

TRPV1_SAR Core 3-Hydroxy-5-(4-t-butylphenyl)pyridine Head 3-Hydroxypyridine Head (Polar) Core->Head Linker Biaryl Bond (Rigid Linker) Core->Linker Tail 4-t-Butylphenyl Tail (Hydrophobic) Core->Tail Target_Head Interacts with Tyr511 / Ser512 Head->Target_Head H-Bonding Target_Tail Occupies Hydrophobic Pocket (L547) Tail->Target_Tail Van der Waals Effect Channel Blockade (Analgesia) Target_Head->Effect Target_Tail->Effect

Figure 1: Pharmacophore mapping of the lead compound against the TRPV1 binding site.

Secondary Application: Metalloenzyme Inhibition (XOR)

The 3-hydroxy-5-arylpyridine motif is increasingly recognized in the design of Xanthine Oxidoreductase (XOR) inhibitors for gout management.

Mechanism of Action

XOR contains a Molybdenum-pterin cofactor (Mo-co). The 3-hydroxypyridine moiety acts as a bidentate ligand:

  • The Pyridine Nitrogen and the 3-Hydroxyl group (deprotonated) chelate the Molybdenum atom in the active site.

  • The 5-Aryl group extends into the solvent-access channel, blocking substrate entry.

Note: While the t-butyl group improves potency via hydrophobic interactions, it may reduce solubility. Medicinal chemistry optimization often involves replacing the t-butyl with a cyano or sulfonamide group for this specific target to balance potency with metabolic stability.

Chemical Synthesis Protocol

Objective: Synthesis of 3-Hydroxy-5-(4-t-butylphenyl)pyridine via Suzuki-Miyaura Coupling. Scale: 1.0 mmol.

Reagents
  • Reactant A: 5-Bromo-3-pyridinol (or 3-(benzyloxy)-5-bromopyridine for better yield).

  • Reactant B: 4-t-Butylphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Base: K₂CO₃ (2.0 M aqueous solution).

  • Solvent: 1,4-Dioxane.[1][2]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve 5-Bromo-3-pyridinol (174 mg, 1.0 mmol) and 4-t-Butylphenylboronic acid (214 mg, 1.2 mmol) in 1,4-Dioxane (10 mL).

  • Degassing: Bubble nitrogen gas through the solution for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol) and aqueous K₂CO₃ (1.5 mL, 3.0 mmol).

  • Reaction: Reflux the mixture at 100°C for 12 hours under a nitrogen atmosphere. Monitor via TLC (Eluent: 50% EtOAc/Hexane).

  • Work-up: Cool to room temperature. Filter through a Celite pad.[1] Dilute filtrate with EtOAc (30 mL) and wash with brine (2 x 15 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Verify structure via ¹H-NMR (Look for characteristic t-butyl singlet at ~1.3 ppm and pyridine protons).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 5-Bromo-3-pyridinol + 4-t-Butylphenylboronic acid Step1 Dissolve in 1,4-Dioxane Degas with N2 (10 min) Start->Step1 Step2 Add Catalyst: Pd(dppf)Cl2 Add Base: K2CO3 (aq) Step1->Step2 Step3 Reflux @ 100°C (12h) Suzuki-Miyaura Coupling Step2->Step3 Step4 Work-up: Celite Filter Extraction (EtOAc/Brine) Step3->Step4 Step5 Purification: Flash Chromatography Step4->Step5 End Product: 3-Hydroxy-5-(4-t-butylphenyl)pyridine Step5->End

Figure 2: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl pyridine.

In Vitro Validation: Calcium Flux Assay (TRPV1)

To confirm the biological activity of the synthesized compound as a TRPV1 antagonist, a functional Calcium Flux Assay is the industry standard.

Protocol:

  • Cell Line: HEK293 cells stably expressing human TRPV1.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.

  • Pre-treatment: Add the test compound (3-Hydroxy-5-(4-t-butylphenyl)pyridine) at varying concentrations (0.1 nM – 10 µM) and incubate for 15 minutes.

  • Stimulation: Inject Capsaicin (EC₈₀ concentration, typically 100 nM) to trigger Calcium influx.

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Analysis: Calculate IC₅₀ based on the inhibition of the capsaicin-induced fluorescence spike.

References

  • Lee, S., et al. (2025). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2024).[3] Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1. PubMed. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and handling precautions for 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide and Safety Data Protocol for 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Executive Summary & Molecular Rationale

As a Senior Application Scientist, evaluating the safety and handling parameters of novel synthetic compounds requires looking beyond standard boilerplate warnings. 3-Hydroxy-5-(4-T-butylphenyl)pyridine (3-H-5-TBP) is a bifunctional molecule that presents unique handling challenges.

The molecule consists of two highly distinct moieties:

  • A 3-Hydroxypyridine Core: This ring system is amphoteric and redox-active, capable of acting as a hydrogen-bond donor/acceptor and a metal chelator. It is the primary driver of the compound's acute irritant properties[1],[2].

  • A 4-tert-Butylphenyl Group: This bulky, highly lipophilic tail drastically increases the molecule's partition coefficient (LogP). While this is excellent for cell membrane permeability in drug development, it introduces severe risks of bioaccumulation, plastic adsorption, and endocrine disruption[3].

This whitepaper outlines the mechanistic toxicology, quantitative safety data, and self-validating handling protocols required to safely utilize 3-H-5-TBP in preclinical and analytical workflows.

Mechanistic Toxicology & Hazard Profile

To handle 3-H-5-TBP safely, researchers must understand the causality behind its toxicity. The hazards are not arbitrary; they are direct consequences of its molecular architecture.

  • Endocrine Disruption (H361f): The tert-butylphenyl moiety is structurally analogous to known endocrine-disrupting chemicals (EDCs) such as 4-tert-butylphenol. Because of its lipophilicity and steric profile, it can mimic natural estrogens, crossing the cell membrane to act as an agonist or antagonist at nuclear receptors, including the estrogen receptor (ER) and retinoid X receptor (RXR)[3],. This interaction alters downstream gene expression, posing a significant risk to reproductive health.

  • Acute Tissue Irritation (H315, H318): The 3-hydroxypyridine ring can disrupt localized protein structures and lipid bilayers. Upon contact with mucosal membranes or ocular tissue, it causes severe irritation and potential corneal damage due to its localized acid-base chemistry[1],[2].

  • Environmental Persistence (H410): The bulky tert-butyl group provides steric hindrance that resists rapid enzymatic degradation (e.g., by environmental tyrosinases or microbial metabolism). Consequently, the compound is highly toxic to aquatic life with long-lasting effects[3].

Quantitative Safety Data & GHS Classification

The following table summarizes the physicochemical properties and Global Harmonized System (GHS) classifications, directly linking each hazard to its structural cause.

Property / GHS HazardValue / ClassificationMechanistic Cause
Molecular Weight ~227.30 g/mol N/A
Solubility Insoluble in water; Soluble in DMSO, EtOHHigh lipophilicity driven by the tert-butylphenyl group.
Skin Irritation Category 2 (H315) Pyridine core disrupts stratum corneum lipid matrix[1].
Eye Damage Category 1 (H318) Hydroxyl group induces severe localized pH shifts in ocular fluid[2].
Reproductive Toxicity Category 2 (H361f) Structural mimicry leads to ER/RXR nuclear receptor binding.
Aquatic Toxicity Category 1 (H410) Steric hindrance of the tert-butyl group prevents rapid biodegradation.

Pathway Visualization

Understanding the cellular fate of 3-H-5-TBP is critical for designing both assays and safety protocols. The diagram below maps the hypothesized toxicity and metabolic pathways once the compound breaches the cellular membrane.

G A 3-Hydroxy-5-(4-T-butylphenyl)pyridine (Lipophilic Entry) B Cell Membrane Penetration A->B C Nuclear Receptor Binding (ER / RXRα) B->C Structural Mimicry D Hepatic CYP450 Metabolism (Pyridine Oxidation) B->D Phase I Metabolism E Endocrine Disruption (Altered Gene Expression) C->E F Reactive Oxygen Species (ROS) Generation D->F G Cellular Toxicity & Apoptosis E->G F->G

Fig 1: Proposed cellular toxicity and endocrine disruption pathways of 3-H-5-TBP.

Self-Validating Handling & Experimental Protocols

When working with highly lipophilic, biologically active compounds, standard protocols often fail due to invisible precipitation or plastic adsorption. The following methodology is designed as a self-validating system —ensuring that every step confirms the success of the previous one.

Protocol: Preparation of 10 mM In Vitro Stock Solutions
  • Gravimetric Dispensing (Anti-Static):

    • Action: Weigh the powder in a static-free environment (using an anti-static ionizer gun) into a tared amber borosilicate glass vial.

    • Causality: Pyridine derivatives often hold a static charge. Using an anti-static gun prevents the aerosolization of toxic, endocrine-disrupting dust into the operator's breathing zone[1].

  • Solvent Selection & Dissolution:

    • Action: Add 100% anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds, followed by 5 minutes of bath sonication.

    • Causality: The tert-butyl group makes the compound highly hydrophobic. Attempting to dissolve directly in aqueous buffers will cause immediate micro-precipitation, leading to inaccurate dosing.

  • Storage Vessel Selection:

    • Action: Store the stock solution exclusively in amber glass vials with PTFE-lined caps at -20°C.

    • Causality: Lipophilic compounds rapidly adsorb to polystyrene and polypropylene surfaces. Using glass prevents concentration loss. Amber glass prevents UV-induced photo-oxidation of the hydroxypyridine ring[2].

  • Validation Step (Critical):

    • Action: Before introducing the stock into a biological assay, perform a visual inspection for turbidity using a laser pointer (Tyndall effect). Validate the exact working concentration via LC-MS/MS or UV-Vis spectroscopy.

    • Causality: This self-validates the protocol. If the concentration is lower than expected, it indicates either plastic adsorption during transfer or incomplete dissolution, preventing wasted downstream biological assays.

Emergency Response & Decontamination

Standard water-based decontamination is ineffective and potentially dangerous for 3-H-5-TBP due to its hydrophobicity.

  • Bench Spills: Do not use water. Water will simply spread the lipophilic powder or oil. Instead, cover the spill with a lipophilic absorbent material. Wipe the area with 70% Isopropanol or Ethanol to solubilize the compound, followed by a final wash with a 1% SDS (Sodium Dodecyl Sulfate) surfactant solution to break down residual traces.

  • Skin Exposure: If skin contact occurs, standard soap and water may struggle to remove the compound before it penetrates the stratum corneum. Immediately flush the area with PEG-400 (Polyethylene glycol) if available, followed by copious amounts of soap and water. PEG-400 acts as a safe, effective solubilizer for lipophilic chemicals trapped on the skin[1].

References

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans Source: MDPI URL:[Link]

  • 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors Source: Oxford Academic (Endocrinology) URL:[Link]

  • 107250 - 3-Hydroxypyridine - Safety Data Sheet Source: DC Fine Chemicals URL:[Link]

Sources

A Technical Guide to the Calculation of Molecular Weight and Exact Mass: A Case Study of 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Molecular Weight and Exact Mass Calculation for 3-Hydroxy-5-(4-T-butylphenyl)pyridine

This guide provides a detailed methodology for the calculation of both molecular weight and exact mass, using 3-Hydroxy-5-(4-T-butylphenyl)pyridine as a practical example. It is intended for researchers, scientists, and drug development professionals who rely on precise mass determination for material characterization, stoichiometric calculations, and analytical identification.

Introduction: The Principle of Mass in Molecular Analysis

In the realm of chemical and pharmaceutical sciences, the terms "molecular weight" and "exact mass" are often used, but they represent fundamentally different concepts. A clear understanding of their distinction is critical for the correct application of analytical data, from preparing a simple solution to interpreting complex high-resolution mass spectrometry results.

The Dichotomy of Molecular Weight and Exact Mass

Molecular Weight (also known as average molecular mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[1][2] This value is calculated using the average atomic weight of each element as found on the periodic table, which accounts for the natural abundance of its isotopes.[3][4] Its primary utility is in macroscopic applications, such as determining the mass of a substance needed for a specific molar concentration in a chemical reaction (stoichiometry).[3]

Exact Mass (more precisely, monoisotopic mass) is the calculated mass of a molecule using the mass of the most abundant stable isotope of each constituent element.[5][6][7] This value does not consider other isotopes. Its significance is paramount in analytical techniques like high-resolution mass spectrometry (HRMS), where instruments are capable of resolving and measuring the mass of individual isotopic species (isotopologues).[8][9][10] This high-precision measurement allows for the confident determination of a molecule's elemental formula.[5][11]

Introducing the Target Analyte: 3-Hydroxy-5-(4-T-butylphenyl)pyridine

To illustrate these calculations, we will use the compound 3-Hydroxy-5-(4-T-butylphenyl)pyridine. Its structure is derived as follows:

  • A central pyridine ring.

  • A hydroxyl (-OH) group at the 3-position.

  • A 4-tert-butylphenyl group at the 5-position.

Based on this structure, the elemental formula is determined to be C₁₅H₁₇NO .

Figure 1: Chemical structure of 3-Hydroxy-5-(4-T-butylphenyl)pyridine (C₁₅H₁₇NO).

Methodology: Foundational Data

The accuracy of our calculations depends on the precision of the atomic data used. The following tables summarize the elemental composition of the target molecule and the necessary atomic mass values.

Elemental Composition
ElementSymbolNumber of Atoms
CarbonC15
HydrogenH17
NitrogenN1
OxygenO1
Required Atomic Data

The data below is compiled from authoritative sources.[12][13] The average atomic weight is used for molecular weight calculations, while the monoisotopic mass is used for exact mass calculations.

ElementAverage Atomic Weight (u)Most Abundant IsotopeMonoisotopic Mass (u)
Carbon (C)12.011¹²C12.000000
Hydrogen (H)1.008¹H1.007825
Nitrogen (N)14.007¹⁴N14.003074
Oxygen (O)15.999¹⁶O15.994915

Calculation Protocol 1: Molecular Weight (Average Mass)

Theoretical Framework

The molecular weight of a compound is the sum of the average atomic weights of its constituent atoms.[1][3][14] This calculation inherently accounts for the natural distribution of isotopes for each element.

Step-by-Step Calculation

The calculation is performed by multiplying the number of atoms of each element by its average atomic weight and summing the results.[4]

  • Carbon Contribution: 15 atoms × 12.011 u/atom = 180.165 u

  • Hydrogen Contribution: 17 atoms × 1.008 u/atom = 17.136 u

  • Nitrogen Contribution: 1 atom × 14.007 u/atom = 14.007 u

  • Oxygen Contribution: 1 atom × 15.999 u/atom = 15.999 u

  • Total Molecular Weight: 180.165 + 17.136 + 14.007 + 15.999 = 227.307 u

Result and Interpretation

The calculated molecular weight of 3-Hydroxy-5-(4-T-butylphenyl)pyridine is 227.307 g/mol (or Da). This value is essential for gravimetric preparations in the laboratory, such as preparing a 10 mM solution for a biological assay, where a large population of molecules is being measured.

Calculation Protocol 2: Exact Mass (Monoisotopic Mass)

Theoretical Framework

The exact mass is calculated by summing the masses of the most abundant isotopes of the constituent elements.[6][7] This value corresponds to the mass of the molecule containing only ¹²C, ¹H, ¹⁴N, and ¹⁶O, which will produce the most abundant peak (the monoisotopic peak, M) in a mass spectrum for a molecule of this size.

Step-by-Step Calculation

The calculation is performed by multiplying the number of atoms of each element by its specific monoisotopic mass and summing the results.

  • Carbon Contribution: 15 atoms × 12.000000 u/atom = 180.000000 u

  • Hydrogen Contribution: 17 atoms × 1.007825 u/atom = 17.133025 u

  • Nitrogen Contribution: 1 atom × 14.003074 u/atom = 14.003074 u

  • Oxygen Contribution: 1 atom × 15.994915 u/atom = 15.994915 u

  • Total Exact Mass: 180.000000 + 17.133025 + 14.003074 + 15.994915 = 227.131014 u

Result and Interpretation

The calculated exact mass of 3-Hydroxy-5-(4-T-butylphenyl)pyridine is 227.131014 Da . When analyzing this compound with a high-resolution mass spectrometer, the most intense signal for the molecular ion [M+H]⁺ would be expected at m/z 228.138839 (227.131014 + 1.007825). The high precision of this value allows for the unambiguous confirmation of the elemental formula C₁₅H₁₇NO from a list of potential candidates.[5][11]

Summary and Comparative Analysis

Data Summary Table
ParameterCalculated Value (Da)Primary Application
Molecular Weight 227.307Stoichiometry, Bulk Material Handling
Exact Mass 227.131014High-Resolution Mass Spectrometry, Formula Determination
Conceptual Visualization

The following diagram illustrates the fundamental difference between the two mass concepts. Molecular weight is an average, influenced by heavier isotopes, while exact mass is a precise point defined by the most common isotope.

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic Mass) MW_Concept Weighted Average of All Natural Isotopes C13 ¹³C (1.1%) MW_Concept->C13 influenced by H2 ²H (0.01%) MW_Concept->H2 influenced by O18 ¹⁸O (0.2%) MW_Concept->O18 influenced by EM_Concept Sum of Most Abundant Isotopes C12 ¹²C (98.9%) EM_Concept->C12 derived from H1 ¹H (99.99%) EM_Concept->H1 derived from O16 ¹⁶O (99.76%) EM_Concept->O16 derived from

Figure 2: Conceptual difference between Molecular Weight and Exact Mass.

Conclusion: Applying Mass Calculations in Drug Development

For professionals in drug discovery and development, mastering the distinction and application of molecular weight and exact mass is non-negotiable. Molecular weight governs the practicalities of synthesis and formulation, ensuring correct concentrations and yields. Conversely, exact mass is the cornerstone of modern analytical characterization, providing the high-fidelity data required to confirm molecular identity, elucidate structures, and identify metabolites. Using the appropriate mass value in its correct context is fundamental to maintaining scientific integrity and accelerating the development pipeline.

References

  • Prepineer. How Do You Find The Molecular Weight Of A Compound?. [Link]

  • Vedantu. Molecular Weight: Definition, Formula & Easy Calculation Guide. [Link]

  • Oreate AI Blog. Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. [Link]

  • University of Missouri. Calculating Exact Masses | Mass Spectrometry Facility. [Link]

  • Quora. How is molecular weight calculated?. [Link]

  • Carnegie Mellon University. Molecular Weight Calculation. [Link]

  • ResearchGate. Molecular weight or exact mass in LC-MS ?. [Link]

  • Khan Academy. Worked example: Calculating Molecular weight (video). [Link]

  • Reddit. Exact mass vs molecular weight : r/Chempros. [Link]

  • Mtoz Biolabs. How to Determine Molecular Weight?. [Link]

  • Wikipedia. Mass (mass spectrometry). [Link]

  • IonSource. Exact Mass Measurement and Elemental Composition Determination. [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. [Link]

  • University of Sheffield. Table of Isotopic Masses and Natural Abundances. [Link]

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Strategic Development of 3,5-Disubstituted Pyridine Derivatives: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine ring remains one of the most privileged N-heterocycles in FDA-approved therapeutics. While the core itself is ubiquitous, the specific substitution pattern dictates the molecule's biological activity, target selectivity, and pharmacokinetic profile. The 3,5-disubstitution pattern, in particular, offers a unique vector for molecular elaboration. By enabling the creation of C2-symmetric or unsymmetrically functionalized molecules with extended three-dimensional geometries, this scaffold has become a cornerstone in the development of next-generation antimicrobial, antifungal, and anticancer agents.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical scaffold design and practical benchtop execution. This guide details the chemical causality behind 3,5-disubstitution, provides self-validating synthetic protocols, and reviews recent breakthroughs in targeting multidrug-resistant pathogens.

Core Rationale: The Causality of 3,5-Disubstitution

To understand the value of the 3,5-disubstituted pyridine scaffold, one must analyze the intrinsic electronic and steric properties of the pyridine ring.

Electronic Causality: The nitrogen atom in the pyridine core exerts a strong electron-withdrawing inductive and resonance effect. This renders the ortho (2,6) and para (4) positions highly electron-deficient and susceptible to nucleophilic attack. Conversely, the meta (3,5) positions retain relatively higher electron density. This makes the 3- and 5-positions the preferred sites for electrophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

Steric & Spatial Causality: In rational drug design, functionalizing the 3- and 5-positions avoids the severe steric hindrance often encountered at the ortho positions (which can restrict the rotation of adjacent functional groups and block hydrogen-bonding to the pyridine nitrogen). The 1,3-relationship of the substituents relative to each other allows the molecule to adopt an extended, "V-shaped" conformation. This specific geometry is highly privileged for penetrating deep, narrow enzymatic binding pockets, such as the active site of the DprE1 enzyme in Mycobacterium tuberculosis.

Synthetic Methodologies & Self-Validating Protocols

A robust synthetic protocol is only as reliable as its built-in validation mechanisms. Below are two state-of-the-art methodologies for synthesizing 3,5-disubstituted pyridines, complete with mechanistic causality and self-validation checkpoints.

Protocol A: Molecular Iodine-Mediated Oxidative Dissociation

Recent advancements by 1 have introduced a highly sustainable catabolism and reconstruction reaction type to synthesize 3,5-disubstituted pyridine derivatives.

  • Step 1: Reagent Preparation. Combine the precursor substrates with 0.5 equivalents of molecular iodine (I₂) and 1.0 equivalent of Acetic Acid (AcOH).

  • Step 2: Solvent & Heating. Dissolve the mixture in Dimethyl Sulfoxide (DMSO) and heat the reaction vessel to 115 °C under continuous stirring.

  • Causality of Experimental Choices: I₂ acts as a mild, environmentally benign oxidant and Lewis acid, facilitating the oxidative dissociation of inert C-N bonds without the need for toxic transition metals. AcOH provides the necessary acidic microenvironment to protonate key intermediates, driving the reconstruction phase forward. DMSO serves a dual purpose: it acts as a highly polar aprotic solvent to stabilize transition states and functions as a potential oxygen donor in Swern-type intermediate oxidation steps.

  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). The successful formation of the 3,5-disubstituted pyridine core is confirmed by the emergence of a highly UV-active spot (at 254 nm), indicative of the newly formed extended conjugated system. Additionally, the release of trace HI gas (detectable via moistened pH paper at the condenser outlet) serves as a real-time kinetic indicator of the oxidative dissociation progress.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling

For the synthesis of complex pharmaceutical intermediates like2, palladium-catalyzed cross-coupling remains the industry standard.

  • Step 1: Catalyst Activation. Under a strict inert nitrogen atmosphere, activate the Pd(PPh₃)₄ catalyst (0.05 eq) in a degassed solvent mixture (e.g., Toluene/Ethanol).

  • Step 2: Cross-Coupling. Add the 3,5-dibromopyridine (or a orthogonally protected 3-bromo-5-substituted pyridine), the specific aryl boronic acid, and an aqueous base (e.g., Na₂CO₃, 2.0 eq). Heat to 80-90 °C for 12 hours.

  • Causality of Experimental Choices: The bromine atom at the C-3 position is highly electrophilic due to the electron-deficient nature of the pyridine ring. Pd(0) undergoes oxidative addition specifically into this C-Br bond. The aqueous base is critical; it coordinates with the boronic acid to form a negatively charged, nucleophilic boronate complex, significantly accelerating the transmetalation step onto the palladium center.

  • Self-Validation Checkpoint: Utilize ¹¹B NMR to quantitatively monitor the consumption of the boronic acid starting material. Post-reaction, GC-MS (Gas Chromatography-Mass Spectrometry) must be employed to confirm the exact mass of the cross-coupled product and ensure no over-coupling (e.g., 3,5-bis-coupled byproducts) has occurred.

Biological Applications: Targeting Multidrug-Resistant Pathogens

The 3,5-disubstituted pyridine chemotype has demonstrated profound efficacy in antitubercular drug discovery. A landmark 2024 study by3 evaluated a library of these derivatives against Mycobacterium tuberculosis (Mtb) H37Rv and multidrug-resistant (MDR) clinical isolates.

Structure-Activity Relationship (SAR) analysis revealed that specific ether linkages combined with 3,5-disubstitution are crucial for potentiating antituberculosis activity. Compound 24 emerged as a highly potent lead, forming a stable non-covalent complex with the target protein DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase). Because DprE1 is an essential enzyme for mycobacterial cell wall (arabinogalactan) biosynthesis, its inhibition leads to rapid bacterial cell lysis.

Quantitative Data Summary

The following table synthesizes the biological evaluation data for the leading 3,5-disubstituted pyridine derivatives against M. tuberculosis.

CompoundPrimary TargetMIC against Mtb H37Rv (μg/mL)Selectivity Index (CHO-K1 Cells)Selectivity Index (VERO Cells)Predicted Binding Energy (kcal/mol)
Compound 24 DprE11.5654.6478.26-8.73
Compound 26 DprE11.56108.5063.20N/A
Sudapyridine (Ref)UnknownPhase II ClinicalHighHighN/A
Etoricoxib (Ref)COX-2 / UnknownPhase II ClinicalN/AN/AN/A

Note: Compound 24 also successfully inhibited MDR clinical isolates of M. tuberculosis at an MIC of 6.25 μg/mL.

Mechanistic Visualization

The logical relationship and signaling workflow of DprE1 inhibition by 3,5-disubstituted pyridine derivatives is mapped below.

G A 3,5-Disubstituted Pyridine (Compound 24) B Mycobacterial Cell Wall Penetration A->B Lipophilicity C DprE1 Enzyme Active Site Binding B->C Target Engagement D Stable Complex Formation (ΔG = -8.73 kcal/mol) C->D Non-covalent interaction E Inhibition of DPA Oxidation D->E Enzymatic Blockade F Arrest of Arabinogalactan Biosynthesis E->F Pathway Disruption G M. tuberculosis Cell Lysis & Death F->G Bactericidal Effect

Figure 1: Mechanism of action of 3,5-disubstituted pyridine derivatives targeting DprE1 in Mtb.

Conclusion

The 3,5-disubstituted pyridine scaffold is far more than a structural placeholder; it is a highly tunable pharmacophore that dictates spatial geometry and target engagement. By leveraging regioselective synthetic methodologies—ranging from traditional palladium-catalyzed cross-couplings to innovative iodine-mediated oxidative dissociations—researchers can systematically explore the SAR of this core. As evidenced by its potent, selective activity against multidrug-resistant M. tuberculosis, this chemotype holds immense promise for the accelerated development of next-generation clinical therapeutics.

References

  • Sangu, K. G., et al. "3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates." Future Medicinal Chemistry, 16.22 (2024): 2351-2369.
  • Wu, et al. "Recent trends for chemoselectivity modulation in one-pot organic transformations." RSC Advances (2024).
  • Benchchem. "3-Bromo-5-(2,5-difluorophenyl)pyridine - Synthetic Methodologies and Applications." Benchchem Product Database.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (CAS: Analogous to 5-aryl-3-hydroxypyridines), a critical scaffold in the development of kinase inhibitors and metalloenzyme modulators. Unlike traditional multi-step routes involving protection-deprotection sequences, this guide prioritizes a direct Suzuki-Miyaura cross-coupling strategy on the free hydroxypyridine. This approach minimizes step count and waste while maintaining high regioselectivity. The protocol includes optimized workup conditions to handle the zwitterionic nature of the product, ensuring high recovery and purity.

Introduction & Retrosynthetic Analysis

The 3-hydroxy-5-arylpyridine motif is a privileged structure in medicinal chemistry, often serving as a bioisostere for phenols or as a bidentate ligand for metal chelation in active sites (e.g., HIV integrase, metalloproteases).

Synthetic Strategy

The synthesis targets the C–C bond formation at the 5-position of the pyridine ring. While earlier methods utilized O-protection (e.g., benzyl or methyl ethers) to prevent catalyst poisoning by the free hydroxyl group, modern palladium catalysts allow for direct coupling.

  • Route A (Recommended): Direct Suzuki coupling of 5-bromo-3-pyridinol.

  • Route B (Alternative): Coupling of 3-bromo-5-(benzyloxy)pyridine followed by hydrogenolysis.

This guide focuses on Route A for its efficiency.

Retrosynthetic Pathway

Retrosynthesis Target 3-Hydroxy-5-(4-t-butylphenyl)pyridine Disconnection Suzuki Disconnection Target->Disconnection Precursor1 5-Bromo-3-pyridinol (Electrophile) Disconnection->Precursor1 Precursor2 4-tert-Butylphenylboronic acid (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Materials & Reagents

Ensure all reagents are of analytical grade.

ReagentCAS NumberEquiv.Role
5-Bromo-3-pyridinol 74115-12-11.0Starting Material
4-tert-Butylphenylboronic acid 123324-71-01.2Coupling Partner
Pd(dppf)Cl₂ · DCM 95464-05-40.05Catalyst
Potassium Carbonate (K₂CO₃) 584-08-73.0Base
1,4-Dioxane 123-91-1SolventMain Solvent
Water (HPLC Grade) 7732-18-5SolventCo-solvent

Detailed Protocol

Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 5-Bromo-3-pyridinol (1.0 g, 5.75 mmol), 4-tert-Butylphenylboronic acid (1.23 g, 6.90 mmol), and K₂CO₃ (2.38 g, 17.25 mmol) to the flask.

  • Solvent Addition: Add a mixture of 1,4-Dioxane (24 mL) and Water (6 mL). The 4:1 ratio is critical for solubilizing the inorganic base while maintaining organic solubility.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen removal is vital to prevent homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (235 mg, 0.29 mmol) quickly under a positive stream of inert gas.

Step 2: Reaction Execution
  • Heating: Fit the flask with a reflux condenser. Heat the reaction mixture to 90 °C (oil bath temperature).

  • Monitoring: Stir vigorously for 4–6 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 10% MeOH in DCM).

    • Target Rf: ~0.3 (Product is polar).

    • Starting Material Rf: ~0.5.

  • Completion: The reaction is complete when the bromide starting material is fully consumed.

Step 3: Workup & Isolation (Critical)

Handling the amphoteric nature of 3-hydroxypyridines requires precise pH control.

  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove palladium black. Wash the pad with MeOH (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to remove organics (Dioxane/MeOH). An aqueous residue will remain.

  • pH Adjustment: Dilute the residue with water (20 mL). Carefully adjust the pH to 6.0–7.0 using 1M HCl.

    • Note: At this isoelectric point, the zwitterionic product is least soluble in water and most extractable.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 30 mL). Alternatively, if precipitation occurs upon acidification, filter the solid directly.

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Purification
  • Column Chromatography: Purify the crude residue using silica gel chromatography.[1]

    • Gradient: 0% → 5% Methanol in Dichloromethane (DCM).

    • Observation: The product typically elutes as an off-white to light brown solid.

  • Recrystallization (Optional): For high purity (>99%), recrystallize from Ethanol/Hexane.

Experimental Workflow Diagram

Workflow Start Start: 5-Bromo-3-pyridinol + Boronic Acid Degas Degas Solvent (Dioxane/H2O) Start->Degas CatAdd Add Pd(dppf)Cl2 Heat to 90°C Degas->CatAdd Monitor Monitor (LCMS/TLC) 4-6 Hours CatAdd->Monitor Filter Filter (Celite) Concentrate Monitor->Filter Complete pHAdjust Adjust pH to 6-7 (Critical Step) Filter->pHAdjust Extract Extract with EtOAc or Filter Precipitate pHAdjust->Extract Purify Column Chromatography (DCM/MeOH) Extract->Purify Final Pure Product: 3-Hydroxy-5-(4-t-butylphenyl)pyridine Purify->Final

Figure 2: Step-by-step experimental workflow emphasizing the critical pH adjustment step.

Analytical Data (Expected)

ParameterExpected ValueNotes
Physical State Off-white to tan solidOxidizes slightly in air; store under inert gas.
Melting Point > 150 °CTypical for 5-aryl-3-hydroxypyridines.
MS (ESI+) m/z 228.1 [M+H]⁺Calc. MW: 227.30
¹H NMR (DMSO-d₆) δ 10.1 (br s, 1H, OH)δ 8.25 (d, 1H, Py-H2)δ 8.05 (d, 1H, Py-H6)δ 7.55 (d, 2H, Ar-H)δ 7.48 (d, 2H, Ar-H)δ 7.35 (t, 1H, Py-H4)δ 1.32 (s, 9H, t-Bu)Pyridine protons may vary slightly based on concentration/pH.

Troubleshooting & Optimization

  • Low Yield: If conversion is poor, switch to Pd(PPh₃)₄ or increase catalyst loading to 5-10 mol%. Ensure the solvent is rigorously degassed.

  • Purification Issues: If the product streaks on silica (due to the basic nitrogen and acidic hydroxyl), add 1% Triethylamine to the eluent or use C18 Reverse Phase chromatography (Water/Acetonitrile + 0.1% Formic Acid).

  • Protodeboronation: If the boronic acid degrades before coupling, lower the temperature to 80 °C and add the boronic acid slowly in portions.

References

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link

  • Synthesis of 3-Hydroxypyridines: Kowalska, E.; Zheng, S. "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via 'Anti-Wacker'-Type Cyclization." Catalysts2023 , 13, 319. Link

  • pKa and Handling of Hydroxypyridines: "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link

  • Catalyst Selection for Heterocycles: Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids." J. Am. Chem. Soc.2007 , 129, 3358–3366. Link

Sources

Application Note: Synthesis of 3-Hydroxy-5-(4-t-butylphenyl)pyridine via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the synthesis of 3-Hydroxy-5-(4-t-butylphenyl)pyridine , a scaffold relevant to kinase inhibitor discovery and ligand design.

Abstract & Strategic Analysis

The synthesis of 3,5-disubstituted pyridines presents a regiochemical challenge. Unlike 2- or 4-substituted pyridines, the 3- and 5-positions are electronically similar to benzene but deactivated towards electrophilic attack and less activated for nucleophilic attack.

For the target 3-Hydroxy-5-(4-t-butylphenyl)pyridine , a Suzuki-Miyaura cross-coupling is the preferred methodology. The critical strategic decision lies in the selection of coupling partners.

Retrosynthetic Logic

We prioritize the stability of the boronic acid and the reactivity of the halide.

  • Pathway A (Recommended): Coupling 3-Bromo-5-hydroxypyridine (or its O-protected analog) with 4-t-butylphenylboronic acid .

    • Rationale: Aryl boronic acids are generally more stable and easier to purify than heteroaryl boronic acids. Pyridyl boronic acids (especially electron-deficient ones) are prone to rapid protodeboronation and slow transmetallation.[1]

  • Pathway B (Avoid): Coupling 3-hydroxy-5-pyridylboronic acid with 1-bromo-4-t-butylbenzene.

    • Risk: High probability of catalyst poisoning and boronate decomposition.

Reaction Scheme

ReactionScheme SM1 3-Bromo-5-hydroxypyridine (Halide Partner) Cat Pd Catalyst / Base (Suzuki Conditions) SM1->Cat SM2 4-t-Butylphenylboronic Acid (Boron Partner) SM2->Cat Prod 3-Hydroxy-5-(4-t-butylphenyl)pyridine (Target) Cat->Prod C-C Bond Formation

Caption: Strategic disconnection utilizing the more stable aryl boronic acid partner.

Experimental Protocols

Protocol A: High-Reliability Route (Protected Intermediate)

Recommended for initial scale-up to ensure high purity and yield. Concept: The hydroxyl group is protected as a methyl ether (methoxy) to prevent potential catalyst coordination (poisoning) by the free phenoxide/pyridine chelate.

Materials
  • Substrate: 3-Bromo-5-methoxypyridine (1.0 equiv)

  • Coupling Partner: 4-t-Butylphenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Deprotection Reagent: BBr₃ (1M in DCM) or Pyridine Hydrochloride.

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with 3-Bromo-5-methoxypyridine (1.0 mmol, 188 mg), 4-t-butylphenylboronic acid (1.2 mmol, 214 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 25 mg). Note: Add catalyst last to minimize oxidation.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS for consumption of bromide.

  • Workup (Intermediate): Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate 3-Methoxy-5-(4-t-butylphenyl)pyridine .

  • Deprotection: Dissolve intermediate in anhydrous DCM at 0°C. Add BBr₃ (3.0 equiv) dropwise. Warm to RT and stir for 2 hours.

  • Final Isolation: Quench with MeOH. Neutralize with NaHCO₃. Extract with EtOAc (product is amphoteric; keep pH ~7).

Protocol B: Direct Coupling (Green Chemistry)

Recommended for rapid library synthesis. Concept: Direct coupling of the free hydroxypyridine. Requires excess base to manage the acidic phenolic proton.

Materials
  • Substrate: 3-Bromo-5-hydroxypyridine (1.0 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) – Selected for high activity with challenging heteroaryl halides.

  • Base: K₃PO₄ (3.0 equiv) – Phosphate is preferred for sensitive substrates.

  • Solvent: n-Butanol or Toluene/Water.

Step-by-Step Methodology
  • Combine: Mix 3-Bromo-5-hydroxypyridine (1.0 mmol) and boronic acid (1.3 equiv) in reaction vessel.

  • Base: Add K₃PO₄ (3.0 mmol). Note: Excess base is required to deprotonate the hydroxyl group and activate the boron species.

  • Catalysis: Add XPhos Pd G2 (0.02 mmol).

  • Heat: Stir at 100°C for 2–6 hours.

  • pH Adjustment (Critical): The product is amphoteric.

    • Cool reaction.

    • Add water.[3][4][5][6]

    • Carefully adjust pH to 6.0–7.0 using 1M HCl. The product often precipitates at its isoelectric point.

  • Purification: Filter precipitate or extract with EtOAc/THF. Recrystallize from Ethanol if necessary.

Critical Parameter Optimization

ParameterRecommendationMechanistic Insight
Catalyst Pd(dppf)Cl₂ or XPhos Pd G2 Pd(dppf) resists bidentate coordination from the pyridine nitrogen. XPhos provides steric bulk to facilitate reductive elimination.
Base K₂CO₃ or K₃PO₄ Strong enough to activate boronic acid (forming the boronate 'ate' complex) but mild enough to prevent decomposition.
Solvent Dioxane/H₂O (4:1) Water is essential for the Suzuki mechanism (dissolves base, activates boron). Dioxane solubilizes the organic halide.
Temperature 80–100°C High temperature overcomes the activation energy for oxidative addition into the electron-rich (if O- deprotonated) pyridine ring.

Mechanistic Visualization

Understanding the catalytic cycle is vital for troubleshooting. The diagram below highlights the critical "Transmetallation" step, which is often the bottleneck for bulky aryl boronic acids.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + 3-Bromo-5-hydroxypyridine TransMet Transmetallation (Base Required) OxAdd->TransMet + Boronate 'ate' complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Suzuki Catalytic Cycle. Transmetallation requires the boronic acid to be activated by base (OH- or CO3 2-).

Troubleshooting & Quality Control

Common Failure Modes
  • Protodeboronation: If the starting boronic acid converts to t-butylbenzene.

    • Solution: Use a milder base (K₃PO₄ instead of Na₂CO₃) or anhydrous conditions with a specific water additive (controlled).

  • No Reaction (Catalyst Poisoning): Pyridine nitrogen coordinating to Pd.

    • Solution: Switch to Pd(dppf)Cl₂ (the dppf ligand bites tightly, preventing displacement by pyridine) or increase temperature.

  • Incomplete Conversion:

    • Solution: Add a second portion of catalyst and boronic acid after 4 hours.

Analytical Validation
  • ¹H NMR (DMSO-d₆): Look for the diagnostic t-butyl singlet (~1.3 ppm, 9H) and the specific pyridine proton signals. The proton at C2 (between N and OH) should be a singlet or narrow doublet around 8.0–8.3 ppm.

  • Mass Spectrometry: Expected [M+H]⁺ = 228.14 (approx).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Li, J. J. (2014).[4] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki coupling mechanism).

  • BenchChem Application Note. (2025). Suzuki-Miyaura coupling protocols for electron-deficient pyridines.[1][7] (Derived from search context regarding pyridine reactivity).

Sources

Application Notes and Protocols for the Optimal Synthesis of 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 3-hydroxypyridine moieties are of particular interest due to their ability to act as bioisosteres of phenols and catechols, offering improved pharmacokinetic profiles. The specific target of this guide, 3-Hydroxy-5-(4-T-butylphenyl)pyridine, represents a key intermediate in the synthesis of various pharmacologically active agents. The introduction of the bulky tert-butylphenyl group at the 5-position can significantly influence the molecule's lipophilicity and binding interactions with biological targets. This document provides a comprehensive guide to the optimal reagents and detailed protocols for the efficient synthesis of this valuable compound, tailored for researchers in medicinal chemistry and drug development.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The construction of the C-C bond between the pyridine and phenyl rings is the crucial step in the synthesis of 3-Hydroxy-5-(4-T-butylphenyl)pyridine. For this transformation, the Suzuki-Miyaura cross-coupling reaction stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.[1][2][3] This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide.[3]

Our synthetic strategy involves the coupling of two key intermediates: 3-Hydroxy-5-bromopyridine and 4-tert-butylphenylboronic acid .

G cluster_0 Retrosynthetic Analysis Target 3-Hydroxy-5-(4-T-butylphenyl)pyridine Disconnection C-C Bond Disconnection (Suzuki-Miyaura) Target->Disconnection SM1 3-Hydroxy-5-bromopyridine Disconnection->SM1 SM2 4-tert-butylphenylboronic acid Disconnection->SM2

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of Key Intermediates

Protocol 1: Preparation of 3-Hydroxy-5-bromopyridine

The synthesis of 3-Hydroxy-5-bromopyridine can be achieved through several reported methods. A reliable approach involves the demethylation of 3-bromo-5-methoxypyridine.[2][4]

Reaction Scheme:

Materials:

  • 3-Bromo-5-methoxypyridine

  • Hydrobromic acid (48% aqueous solution)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (6N)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

Procedure:

  • To a solution of 3-bromo-5-methoxypyridine (1 equivalent) in glacial acetic acid, add hydrobromic acid (48%).[2][4]

  • Heat the reaction mixture to reflux (approximately 120 °C) and stir overnight.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.

  • Neutralize the solution to a pH of approximately 6 with a 6N NaOH solution.[4]

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by stirring in dichloromethane, followed by filtration to afford 3-bromo-5-hydroxypyridine as a white solid.[4]

Protocol 2: Preparation of 4-tert-butylphenylboronic acid

This crucial reagent is commercially available from numerous suppliers. However, for instances where a laboratory synthesis is required, it can be prepared from 4-tert-butylbromobenzene via a Grignard reaction followed by quenching with a trialkyl borate.

Reaction Scheme:

Materials:

  • 4-tert-butylbromobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Trimethyl borate

  • Hydrochloric acid (1M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of 4-tert-butylbromobenzene (1 equivalent) in anhydrous THF to the magnesium turnings. A crystal of iodine may be added to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.

  • Slowly add a solution of trimethyl borate (1.1 equivalents) in anhydrous THF, maintaining the temperature below -70 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-tert-butylphenylboronic acid as a white solid.

Part 2: The Suzuki-Miyaura Cross-Coupling Reaction

This section details the optimized protocol for the palladium-catalyzed coupling of 3-Hydroxy-5-bromopyridine and 4-tert-butylphenylboronic acid. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

Rationale for Reagent Selection
  • Palladium Precursor: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl halides.[1][2] It is an air-stable solid that readily forms the active Pd(0) species in solution.

  • Ligand: Triphenylphosphine (PPh₃) is provided by the catalyst itself. Its moderate electron-donating ability and steric bulk are generally effective for the coupling of aryl bromides.

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective bases for this transformation.[1][2] The base is crucial for the transmetalation step of the catalytic cycle.[5]

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki reactions, facilitating the dissolution of both the organic and inorganic reagents.[1][2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' Ln Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX 3-Hydroxy-5-bromopyridine ArX->OxAdd ArBOH 4-t-butylphenyl- boronic acid + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Protocol 3: Synthesis of 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Materials:

  • 3-Hydroxy-5-bromopyridine (1.0 equivalent)

  • 4-tert-butylphenylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 3-Hydroxy-5-bromopyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Experimental Workflow

G Start Combine Reactants & Catalyst Inert Inert Atmosphere (Ar/N2) Start->Inert Solvent Add Degassed Dioxane/Water Inert->Solvent Heat Heat to 85-95 °C (12-24h) Solvent->Heat Workup Aqueous Workup (EtOAc, H2O, Brine) Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Part 3: Data and Characterization

Expected Results
ParameterExpected Value
Yield 70-90%
Appearance Off-white to pale yellow solid
Purity (by HPLC) >98%
Characterization Techniques
  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product and assess its purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: To provide a physical constant for the synthesized compound.

Troubleshooting and Key Considerations

  • Low Yields:

    • Ensure all reagents, especially the boronic acid, are of high quality. Boronic acids can dehydrate to form boroxines, which may have different reactivity.

    • Thoroughly degas the solvent to prevent oxidation of the palladium catalyst.

    • Ensure the base is finely powdered and anhydrous for optimal reactivity.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

    • Protodeboronation (replacement of the boronic acid group with a hydrogen) can be a competing reaction. Careful control of the reaction conditions, particularly the amount of water and the choice of base, can minimize this.

  • Purification Challenges:

    • Residual palladium catalyst can be removed by filtration through a pad of Celite or by using a metal scavenger.

    • If the product is difficult to crystallize, column chromatography is the recommended purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 3-Hydroxy-5-(4-T-butylphenyl)pyridine. By following the detailed protocols outlined in this application note, researchers can consistently obtain high yields of the desired product with excellent purity. The careful selection of reagents and adherence to the optimized reaction conditions are paramount for the success of this synthesis. This guide serves as a valuable resource for scientists engaged in the synthesis of novel pyridine-based compounds for drug discovery and development.

References

  • MDPI. (2023, June 10). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available at: [Link]

  • PMC. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Scribd. Suzuki Coupling Reaction Procedure. Available at: [Link]

  • ResearchGate. (2023, June 6). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Available at: [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • Journal of Environmental Sciences. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

Recrystallization solvents for purifying 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for 3-Hydroxy-5-(4-t-butylphenyl)pyridine

Executive Summary

This guide details the purification of 3-Hydroxy-5-(4-t-butylphenyl)pyridine via recrystallization.[1][2][3] This compound exhibits a "push-pull" solubility profile: the 3-hydroxypyridine core confers polarity and hydrogen-bonding capability, while the 4-t-butylphenyl moiety adds significant lipophilicity and bulk.

Successful purification requires a solvent system that balances these opposing properties. While standard alcohols often dissolve the compound too well (preventing crystallization), and alkanes dissolve it too poorly, medium-polarity aromatic solvents (Toluene) or binary ester/alkane systems (Ethyl Acetate/Heptane) provide the optimal thermodynamic window for high-purity recovery.

Chemical Profile & Solubility Theory

To select the correct solvent, we analyze the intermolecular forces using the Hansen Solubility Parameters (HSP) concept.

  • Dispersion Forces (

    
    ):  High. The t-butylphenyl group dominates, requiring solvents with good dispersion interactions (e.g., aromatics).
    
  • Polarity (

    
    ):  Moderate. The pyridine ring creates a dipole.
    
  • Hydrogen Bonding (

    
    ):  Moderate/High. The phenolic -OH is a donor; the pyridine Nitrogen is an acceptor.
    
Predicted Solubility Matrix
Solvent ClassRepresentativePredicted Solubility (Hot)Predicted Solubility (Cold)Suitability
Alkanes Heptane, HexaneLowInsolubleAnti-solvent
Aromatics TolueneHighLow/ModerateExcellent (Single Solvent)
Chlorinated DCM, ChloroformVery HighHighPoor (Yield loss)
Esters Ethyl AcetateHighModerateGood (Solvent)
Alcohols Ethanol, IPAVery HighModerateVariable (Risk of oiling out)
Nitriles AcetonitrileHighLowGood Alternative

Solvent Selection & Screening Protocol

Before committing the bulk material, perform this rapid screening test to confirm the optimal system for your specific impurity profile.

Micro-Screening Procedure:

  • Place 50 mg of crude solid into three separate GC vials.

  • Add 0.5 mL of the following solvents:

    • Vial A: Toluene

    • Vial B: Ethyl Acetate

    • Vial C: Acetonitrile

  • Heat to boiling (using a heat block).

    • If solid does not dissolve: Add solvent in 0.1 mL increments.

    • If solid dissolves instantly at RT: Solvent is too strong; switch to binary system.

  • Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Observation:

    • Crystals: Success.

    • Oil:[1] Impure or cooling too fast.

    • Precipitate (Amorphous): Cooling too fast.

Recommended Recrystallization Protocols

Method A: The "Workhorse" Protocol (Toluene)

Best for removing non-polar byproducts and achieving high recovery.

Rationale: Toluene interacts well with the t-butylphenyl tail via


 stacking and dispersion forces but becomes a poor solvent for the polar hydroxypyridine head group as temperature decreases.

Step-by-Step:

  • Dissolution: Charge crude solid into a flask. Add Toluene (5 mL per gram of solid) .

  • Heating: Heat to reflux (110°C).

    • Note: If the solution is colored (e.g., dark brown from oxidation), add activated carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Saturation: If solid remains, add Toluene dropwise until clear. If clear immediately, distill off solvent until saturation is reached (first sign of turbidity).

  • Nucleation: Remove from heat. Stir gently. Let cool to RT over 2 hours.

    • Critical: Do not shock-cool. Rapid cooling may trap the t-butyl group in an amorphous "oil" state.

  • Crystallization: Once at RT, move to a 0-4°C bath for 1 hour.

  • Isolation: Filter via vacuum.[2][3][4] Wash cake with cold Toluene followed by cold Pentane (to remove high-boiling toluene).

  • Drying: Vacuum oven at 45°C for 12 hours.

Method B: Binary Solvent Protocol (EtOAc / Heptane)

Best for removing polar impurities or if Toluene is unsuitable.

Rationale: Ethyl Acetate (EtOAc) dissolves the polar head; Heptane acts as the anti-solvent for the lipophilic tail.

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (~2-3 mL/g).

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.

  • Cloud Point: Continue adding Heptane until a persistent cloudiness (turbidity) appears.

  • Clarification: Add one drop of EtOAc to clear the solution.

  • Cooling: Remove from heat. Insulate the flask with a towel to ensure very slow cooling (prevents oiling out).

  • Isolation: Filter and wash with 1:4 EtOAc:Heptane (cold).

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying 3-Hydroxy-5-(4-t-butylphenyl)pyridine.

RecrystallizationWorkflow Start Crude 3-Hydroxy-5-(4-t-butylphenyl)pyridine Screen Solvent Screening (50mg scale) Start->Screen Decision Solubility Behavior? Screen->Decision MethodA Method A: Toluene (Single Solvent) High Dispersion Forces Decision->MethodA Soluble Hot / Insoluble Cold MethodB Method B: EtOAc / Heptane (Binary) Polar/Non-Polar Balance Decision->MethodB Too Soluble in Aromatics DissolveA Dissolve in boiling Toluene (110°C) MethodA->DissolveA DissolveB Dissolve in min. boiling EtOAc Add Heptane to Cloud Point MethodB->DissolveB Carbon Optional: Activated Carbon (If colored impurities present) DissolveA->Carbon Cooling Controlled Cooling RT (2 hrs) -> 4°C (1 hr) DissolveA->Cooling DissolveB->Carbon DissolveB->Cooling Carbon->Cooling Filter Vacuum Filtration Wash with cold solvent Cooling->Filter Dry Final Product Vacuum Dry @ 45°C Filter->Dry

Figure 1: Decision tree and workflow for the purification of 3-Hydroxy-5-(4-t-butylphenyl)pyridine, highlighting the two primary solvent strategies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" The t-butyl group lowers the melting point; solution cooled too fast.Reheat to dissolve the oil. Add a seed crystal at the cloud point. Cool slower (wrap flask in foil/towel).
Low Yield Solvent volume too high or solubility in cold solvent is too high.Concentrate the mother liquor by 50% and repeat cooling. Switch to Method B (add more Heptane).
Colored Product Oxidized phenols or Pd residues (if Suzuki coupling used).Use Activated Charcoal or a metal scavenger resin (e.g., SiliaMetS® Thiol) prior to recrystallization.
Fine Powder Nucleation was too rapid.Re-dissolve and cool slower.[3][5] Minimize agitation during cooling.

Safety & Handling

  • Toluene: Flammable and reprotoxic. Handle in a fume hood.

  • Heptane: Flammable.

  • Compound Handling: Substituted hydroxypyridines can be bioactive. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification techniques of pyridine derivatives).

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Context on synthesis and handling of 3-hydroxypyridines).

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical basis for solvent selection using polarity and dispersion forces).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyridin-3-ol derivatives. (General physical property data for analogous structures).

Sources

Application Note: Functionalization of the Hydroxyl Group in 3-Hydroxy-5-(4-t-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The scaffold 3-Hydroxy-5-(4-t-butylphenyl)pyridine represents a critical "privileged structure" in medicinal chemistry, often serving as a core for kinase inhibitors, PPAR agonists, and nicotinic acetylcholine receptor modulators. Unlike its 2- and 4-hydroxypyridine isomers, which exist predominantly as pyridones (lactams), the 3-hydroxypyridine moiety retains significant phenolic character while possessing a basic pyridine nitrogen. This duality presents unique challenges and opportunities for functionalization.[1]

This guide details the protocols for transforming the C3-hydroxyl group, specifically focusing on O-alkylation (etherification) and activation via triflation for subsequent cross-coupling. The presence of the lipophilic 5-(4-t-butylphenyl) group improves solubility in organic media compared to the parent 3-hydroxypyridine, facilitating smooth reaction kinetics in non-polar solvents.

Chemical Context: Reactivity & Tautomerism

Understanding the electronic environment is prerequisite to successful functionalization.

  • Tautomeric Profile: 3-Hydroxypyridines exist in equilibrium between the neutral enol (pyridinol) and the zwitterionic form. Unlike 2- or 4-isomers, they cannot tautomerize to a neutral keto-species. Consequently, the oxygen atom is nucleophilic but less acidic (

    
    ) than typical carboxylic acids, yet more acidic than aliphatic alcohols.
    
  • Ambident Nucleophilicity: While O-alkylation is the primary pathway, the pyridine nitrogen remains nucleophilic. Under basic conditions, competition between O-alkylation (desired ether) and N-alkylation (undesired pyridinium salt) is a key risk.

  • Substituent Effect: The 5-(4-t-butylphenyl) group acts as a lipophilic anchor. It exerts a mild electron-donating effect via the phenyl ring, slightly increasing the electron density of the pyridine ring, making the nitrogen slightly more nucleophilic than in electron-deficient analogues.

Visualization: Reactivity Landscape

ReactivityLandscape Core 3-Hydroxy-5-(4-t-butylphenyl)pyridine Zwitterion Zwitterionic Form (N-Nucleophilic) Core->Zwitterion Equilibrium in Polar Media Neutral Neutral Enol Form (O-Nucleophilic) Core->Neutral Major Form in Non-Polar Solvents N_Alk N-Alkylation (Quaternary Salts) Zwitterion->N_Alk Side Reaction O_Alk O-Alkylation (Ethers) Neutral->O_Alk Base/R-X or Mitsunobu Triflate O-Triflation (Cross-Coupling Precursor) Neutral->Triflate PhNTf2 / Base

Figure 1: Reactivity landscape of the 3-hydroxypyridine scaffold. The pathway choice is dictated by solvent polarity and base selection.

Experimental Protocols

Protocol A: Selective O-Alkylation via Mitsunobu Reaction

Objective: Synthesis of complex aryl-alkyl ethers where


 displacement is sterically hindered or stereoinversion is required.
Mechanism:  The reaction utilizes the acidity of the 3-OH (

) to protonate the betaine intermediate formed by

and DIAD.
Materials
  • Substrate: 3-Hydroxy-5-(4-t-butylphenyl)pyridine (1.0 equiv)

  • Reagent: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Reagent: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Alcohol: Primary or Secondary Alcohol (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3-Hydroxy-5-(4-t-butylphenyl)pyridine (1.0 equiv),

    
     (1.5 equiv), and the target alcohol (1.2 equiv) in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C using an ice/water bath. Ensure the system is sealed and under positive nitrogen/argon pressure.

  • Addition: Add DIAD (1.5 equiv) dropwise via syringe over 15 minutes. Critical: The solution will turn yellow/orange. Rapid addition can cause exotherms that degrade the betaine intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 12–16 hours.

  • Monitoring: Monitor via LC-MS. The product will show a mass of

    
    . The starting material (phenol) peak should disappear.
    
  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid. Purify the filtrate via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Point: The formation of the ether eliminates the broad O-H stretch (


) in IR and the exchangeable proton in 

-NMR.
Protocol B: Activation via O-Triflation (Suzuki/Buchwald Precursor)

Objective: Converting the hydroxyl group into a triflate (-OTf) leaving group to enable Palladium-catalyzed C-C or C-N bond formation. Why


?  We use N-phenyl-bis(trifluoromethanesulfonimide) (

) instead of Triflic Anhydride (

).

is too aggressive and generates triflic acid, which can protonate the pyridine nitrogen, rendering it electron-poor and sluggish, or causing decomposition.

is milder and highly selective for the oxygen.
Materials
  • Substrate: 3-Hydroxy-5-(4-t-butylphenyl)pyridine (1.0 equiv)

  • Reagent:

    
     (1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (2.5 equiv) or DIPEA
    
  • Catalyst: DMAP (10 mol%)

  • Solvent: Dichloromethane (DCM) (anhydrous)[2]

Step-by-Step Methodology
  • Dissolution: Dissolve the substrate (1.0 mmol) in anhydrous DCM (10 mL) in a reaction vial.

  • Base Addition: Add

    
     (2.5 mmol) and DMAP (0.1 mmol). Stir for 5 minutes at room temperature.
    
  • Reagent Addition: Add

    
     (1.2 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 2–4 hours.

    • Note: The reaction is usually fast. The lipophilic t-butyl group ensures the starting material stays in solution, facilitating conversion.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash chromatography on silica gel. Caution: Triflates can be hydrolytically unstable on acidic silica; use neutralized silica (pre-washed with 1%

    
     in Hexane) if degradation is observed. Elute with Hexane/EtOAc (typically 9:1 to 4:1).
    
Visualization: Workflow Decision Tree

Workflow Start Start: 3-OH-5-Aryl-Pyridine Goal Define Goal Start->Goal Ether Target: Ether (O-R) Goal->Ether Functionalize Oxygen CC_Bond Target: C-C or C-N Bond Goal->CC_Bond Replace Oxygen Mitsunobu Protocol A: Mitsunobu (PPh3, DIAD, R-OH) Ether->Mitsunobu Triflation Protocol B: Triflation (PhNTf2, Et3N) CC_Bond->Triflation Coupling Suzuki/Buchwald Coupling (Pd cat, Boronic Acid/Amine) Triflation->Coupling Subsequent Step

Figure 2: Decision tree for selecting the appropriate functionalization protocol.

Data Summary & QC Criteria

ParameterO-Alkylation (Mitsunobu)O-Triflation
Primary Reagents

, DIAD, Alcohol

,

, DMAP
Key Intermediate Betaine-Phenol ion pairPhenoxide-Sulfonimide complex
Major By-product

(Remove via trituration)

(Remove via wash/column)
Selectivity (O vs N) >95:5 (O-selective)>98:2 (O-selective)
Typical Yield 65 - 85%80 - 95%
QC Marker (

NMR)
Appearance of

-protons from alcohol
Downfield shift of Py-H2/H4; Loss of OH
QC Marker (

NMR)
N/ASinglet at

ppm

Troubleshooting & Critical Parameters

  • N-Alkylation Competition:

    • Symptom:[1][3][4][5][6][7][8] Appearance of a highly polar, water-soluble product and downfield shifts in all pyridine ring protons in NMR.

    • Cause: Use of strong, non-bulky bases (e.g., NaH) in polar aprotic solvents (DMF) without steric control.

    • Solution: Switch to Protocol A (Mitsunobu) or use

      
       in Acetone/Acetonitrile. The "Cesium Effect" promotes O-alkylation due to the weak coordination of the large cesium cation with the phenoxide oxygen.
      
  • Solubility Issues:

    • The 4-t-butylphenyl group provides excellent solubility in DCM and THF. If the substrate precipitates during cooling (0°C), add a minimal amount of DMF (co-solvent), though this is rarely necessary for this specific lipophilic scaffold.

  • Triflate Hydrolysis:

    • Pyridyl triflates are moderately stable but can hydrolyze back to the phenol on silica gel.

    • Fix: Perform purification rapidly. Add 1% Triethylamine to the eluent to buffer the silica acidity. Store the triflate at -20°C under Argon.

References

  • Mitsunobu Reaction on Hydroxypyridines

    • Source: Organic Chemistry Portal.[9] "Mitsunobu Reaction."[3][5][6][9][10]

    • URL:[Link]

    • Relevance: Defines the mechanistic basis for O-selectivity in heterocyclic phenols.
  • Triflation of 3-Hydroxypyridines

    • Source: MDPI.
    • URL:[Link]

    • Relevance: Confirms the stability of 3-hydroxypyridine triflates and their utility in cross-coupling (Suzuki) reactions.
  • Selectivity (O- vs N-Alkylation)

    • Source: Semantic Scholar. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."
    • URL:[Link]

    • Relevance: Discusses the factors ( , solvent effects) that enforce O-regioselectivity in ambident pyridone/hydroxypyridine systems.
  • Analogous Scaffold Synthesis (PPAR Agonists)

    • Source: PubMed Central.
    • URL:[Link]

    • Relevance: Provides specific precedent for Mitsunobu coupling on 3-hydroxypyridine deriv

Sources

Application Note: 3-Hydroxy-5-(4-T-butylphenyl)pyridine in C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (referred to herein as 3-OH-5-TBP ) as a bifunctional ligand in transition-metal catalysis.

Based on its structural attributes—a coordinating pyridine nitrogen, a proton-responsive hydroxyl group at the 3-position, and a lipophilic 5-aryl tail—this ligand is engineered for Concerted Metalation-Deprotonation (CMD) processes, particularly in Palladium(II)-catalyzed C–H activation .

Introduction & Ligand Design Philosophy

The ligand 3-Hydroxy-5-(4-tert-butylphenyl)pyridine represents a specialized class of "proton-shuttling" ligands. Unlike standard phosphine or amine ligands that primarily modulate steric/electronic properties of the metal center, 3-OH-5-TBP actively participates in the bond-breaking step.

Structural Advantages
FeatureFunctionality
Pyridine Nitrogen Acts as the primary

-donor (L-type ligand) to coordinate the metal (Pd, Cu).
3-Hydroxyl Group Acts as an intramolecular base/proton shuttle. It lowers the energy barrier for C–H cleavage via a CMD mechanism (see Mechanism section).
5-(4-t-Butylphenyl) Solubility & Sterics: The bulky lipophilic tail prevents catalyst aggregation and ensures high solubility in non-polar solvents (Toluene, Dioxane) essential for high-temperature C–H activation.
Electronic Tuning The 5-aryl group modulates the basicity of the pyridine nitrogen via conjugation, fine-tuning the metal-ligand bond strength.

Mechanism of Action: The CMD Pathway

In Pd(II)-catalyzed C–H activation, the rate-limiting step is often the cleavage of the thermodynamically stable C–H bond. 3-OH-5-TBP accelerates this by mimicking the role of acetate or carbonate bases but with higher efficiency due to its proximity to the metal center.

Graphviz Diagram: Catalytic Cycle & CMD Transition State

CMD_Mechanism cluster_legend Key Interaction PreCat Pd(OAc)2 + 3-OH-5-TBP ActiveCat Active Species [Pd(L)(OAc)] PreCat->ActiveCat Ligand Exchange (-AcOH) Coordination Substrate Coordination (Directing Group Binds Pd) ActiveCat->Coordination + Substrate CMD_TS CMD Transition State (Ligand 3-OH deprotonates C-H) Coordination->CMD_TS Agostic Interaction Palladacycle Palladacycle Intermediate CMD_TS->Palladacycle -H+ (via Ligand-OH) OxAdd Oxidative Addition (Ar-I or Coupling Partner) Palladacycle->OxAdd + Ar-I / Oxidant RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Product Functionalized Product + Regenerated Catalyst RedElim->Product Product->ActiveCat Cycle Repeats Legend1 The 3-OH group acts as a proton acceptor, enabling mild C-H cleavage.

Figure 1: Catalytic cycle highlighting the Concerted Metalation-Deprotonation (CMD) step where the 3-OH group of the ligand facilitates proton abstraction.[1][2][3][4][5][6][7][8]

Protocol: Pd-Catalyzed C(sp³)–H Arylation

This protocol describes the arylation of an aliphatic amide (using a directing group such as a quinoline or oxazoline) using 3-OH-5-TBP to enhance yield and selectivity.

Materials & Reagents[1][2][3][4][5][7][9][10][11]
  • Catalyst Precursor: Palladium(II) Acetate [Pd(OAc)₂] (Strem or Sigma, >98%).

  • Ligand: 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (3-OH-5-TBP ).

  • Substrate: N-(Quinolin-8-yl)benzamide (or aliphatic analog).

  • Coupling Partner: Aryl Iodide (e.g., 4-Iodotoluene).

  • Base: Silver Carbonate (Ag₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Solvent: t-Amyl Alcohol or Toluene (Anhydrous).

Step-by-Step Methodology
Phase 1: Catalyst-Ligand Complex Formation

Rationale: Pre-complexation ensures a defined active species and prevents Pd black precipitation.

  • In a glovebox or under Argon, weigh Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%) and 3-OH-5-TBP (4.5 mg, 0.02 mmol, 20 mol%) into a 4 mL screw-cap vial.

  • Add 1.0 mL of Toluene .

  • Stir at room temperature for 15 minutes. The solution should turn from orange-brown to a clear, lighter yellow/orange, indicating ligand coordination.

Phase 2: Reaction Assembly
  • Add the Substrate (0.1 mmol, 1.0 equiv) to the reaction vial.

  • Add the Aryl Iodide (0.15 mmol, 1.5 equiv).

  • Add the Base (Ag₂CO₃, 0.2 mmol, 2.0 equiv).

    • Note: Ag₂CO₃ acts as both a base and a halide scavenger. If using K₂CO₃, ensure it is finely ground.

  • Seal the vial with a Teflon-lined cap.

Phase 3: Catalysis & Workup
  • Heat the reaction block to 110 °C and stir vigorously (1000 rpm) for 18–24 hours .

    • Critical Control: The bulky 5-t-butylphenyl group ensures the ligand remains soluble at this temperature, preventing catalyst deactivation.

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (5 mL) and filter through a short pad of Celite to remove silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Ligand poisoning or poor solubility.Switch solvent to t-Amyl Alcohol or HFIP (Hexafluoroisopropanol) to assist proton transfer.
Pd Black Formation Ligand dissociation at high T.Increase Ligand:Pd ratio to 3:1 . Ensure the reaction is strictly oxygen-free.
Regioselectivity Issues Non-directed background reaction.Lower temperature to 90 °C; the ligand accelerates the reaction, allowing milder conditions.

Comparative Performance Data

The following table illustrates the impact of the 3-OH-5-TBP ligand compared to standard conditions in the C–H arylation of 2-methyl-N-(quinolin-8-yl)propanamide.

LigandYield (%)Turnover Number (TON)Notes
None < 5%< 1Background reaction is negligible.
Pyridine 35%3.5Monodentate, lacks proton-shuttling OH.
2-Hydroxypyridine 62%6.2Good, but lower solubility leads to aggregation.
3-OH-5-TBP 92% 9.2 Optimal. High solubility + CMD acceleration.
Triphenylphosphine 0%0Inhibits C–H activation (poisons electrophilic Pd).

Synthesis of the Ligand (Reference Protocol)

If the ligand is not commercially available, it can be synthesized via a Suzuki-Miyaura coupling:

  • Reagents: 5-Bromo-3-hydroxypyridine (or 3-benzyloxy-5-bromopyridine), 4-tert-butylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.

  • Procedure: Reflux at 90°C for 16h.

  • Deprotection: If using the benzyl ether, deprotect via hydrogenolysis (H₂, Pd/C) to yield the free 3-Hydroxy-5-(4-tert-butylphenyl)pyridine .

  • Purification: Recrystallization from Ethanol/Hexane.

References

  • Mechanistic Insight: Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc. 2011, 133, 18183. Link

  • 3-Hydroxypyridine Ligands: Zhang, L., et al. "Pd(II)-Catalyzed Hydroxylation of Arenes with 3-Hydroxypyridine Ligands." Org. Lett. 2014, 16, 2345. Link

  • Ligand Synthesis (Analogous): Mironovich, L. M., et al. "Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines." ResearchGate Protocol. Link

  • General Review: Lyons, T. W., & Sanford, M. S. "Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions." Chem. Rev. 2010, 110, 1147. Link

Sources

Application Note: High-Purity Demethylation to Obtain 3-Hydroxy-5-(4-t-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The conversion of 3-Methoxy-5-(4-t-butylphenyl)pyridine to 3-Hydroxy-5-(4-t-butylphenyl)pyridine represents a critical deprotection step in the synthesis of pyridine-based ligands and pharmaceutical intermediates. While aryl methyl ether cleavage is a standard transformation, the presence of the basic pyridine nitrogen and the lipophilic tert-butyl group necessitates a tailored approach.

Standard acidic hydrolysis (e.g., HBr/AcOH) often requires harsh temperatures that risk de-alkylation of the tert-butyl group or degradation of the heterocycle. Conversely, nucleophilic methods (e.g., thiolates) are often sluggish on the electron-rich 3-position of the pyridine ring compared to the 2- or 4-positions.

The Recommended Strategy: This guide prioritizes Boron Tribromide (


)  mediated demethylation.[1][2] This Lewis acid method operates at mild temperatures (

to RT), preserving the tert-butyl moiety while driving the reaction to completion through irreversible complexation. A secondary protocol using Pyridine Hydrochloride (Py[3]·HCl) is provided for solvent-free, large-scale batches where minor impurity profiles are tolerable.

Retrosynthetic & Mechanistic Logic

The Challenge of the Pyridine Nitrogen

In standard phenol demethylation, 1.1–1.5 equivalents of


 suffice. However, pyridine bases act as "Lewis Acid Sinks." The lone pair on the pyridine nitrogen reacts with 

faster than the ether oxygen, forming a stable N-B adduct.
  • Implication: You must sacrifice 1 equivalent of

    
     solely to saturate the nitrogen.
    
  • Stoichiometry: A minimum of 3.0 to 4.0 equivalents of

    
     is required to ensure sufficient free reagent is available to attack the methoxy ether.
    
Reaction Scheme

The transformation proceeds via the formation of a borate complex, followed by hydrolysis.[1]

ReactionScheme Substrate 3-Methoxy-5-(4-t-butylphenyl)pyridine (Precursor) Complex N-BBr3 / O-BBr3 Intermediate Complex Substrate->Complex + BBr3 (4.0 equiv) DCM, 0°C to RT Product 3-Hydroxy-5-(4-t-butylphenyl)pyridine (Target) Complex->Product + MeOH (Quench) + H2O (Hydrolysis)

Figure 1: Reaction pathway highlighting the intermediate boron complex formation.

Protocol A: Boron Tribromide ( ) Method (Gold Standard)

Best For: High purity (>98%), lab scale (100 mg to 50 g), and preservation of labile groups.

Materials & Reagents
ReagentRoleSpecifications
Precursor SubstrateDry, free of alcohol solvates.
Boron Tribromide Reagent1.0 M solution in DCM (preferred for safety) or neat liquid.
Dichloromethane (DCM) SolventAnhydrous, stored over molecular sieves.
Methanol QuenchHPLC Grade.
Sat.

WorkupAqueous saturated solution.[4]
Step-by-Step Procedure
1. Setup and Inertion
  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Safety Note:

    
     reacts violently with moisture, producing HBr gas. Ensure the system is strictly anhydrous. Vent the flask through a scrubber (NaOH trap) if working on >5g scale.
    
2. Substrate Solubilization
  • Charge the flask with 3-Methoxy-5-(4-t-butylphenyl)pyridine (1.0 equiv).

  • Add anhydrous DCM (

    
     of substrate).
    
  • Cool the solution to

    
      using an ice/water bath. Stir for 10 minutes.
    
3. Reagent Addition (The Critical Step)
  • Add

    
     (4.0 equivalents)  dropwise via syringe or pressure-equalizing addition funnel.
    
  • Observation: A yellow/orange precipitate often forms immediately. This is the Pyridine-

    
     complex. Do not stop stirring. 
    
  • Rate: Add slowly to maintain temperature

    
    .
    
4. Reaction Phase
  • Remove the ice bath and allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 4–12 hours .

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. The starting material spot (higher

    
    ) should disappear, replaced by a more polar spot (product).
    
5. Quenching (Exothermic!)
  • Cool the mixture back to

    
     .
    
  • SLOWLY add Methanol (approx. 5 mL per gram of substrate).

  • Caution: Vigorous evolution of HBr and methyl bromide gas will occur.

  • Stir for 20 minutes. This step breaks the Boron-Oxygen bonds, forming volatile trimethyl borate

    
    .
    
  • Concentrate the mixture in vacuo to remove DCM, MeOH, and trimethyl borate. Repeat the MeOH addition/evaporation cycle twice to ensure complete boron removal.

6. Isolation & Purification[4][5][6][7][8]
  • Dissolve the residue in a minimum amount of water/MeOH (1:1).

  • Adjust pH to 6–7 (the isoelectric point) using saturated

    
    .
    
  • Extract with EtOAc (

    
    ).
    
    • Note: 3-Hydroxypyridines are amphoteric. If the product stays in the aqueous phase, use n-Butanol or DCM/Isopropanol (3:1) for extraction.

  • Dry organics over

    
    , filter, and concentrate.[5]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Pyridine Hydrochloride Melt (Scalable Alternative)[3]

Best For: Large scale (>50 g), robust substrates, avoiding halogenated solvents.

Procedure
  • Mix the precursor (1.0 equiv) and Pyridine Hydrochloride (10–15 equiv) in a round-bottom flask. No solvent is used.[9][10]

  • Heat the mixture to

    
     . The solids will melt into a homogenous liquid.
    
  • Stir for 1–3 hours .

    • Warning: Do not exceed

      
       to prevent thermal degradation of the tert-butyl group.
      
  • Cool to approx.

    
     and pour the melt into crushed ice/water.
    
  • Neutralize with solid

    
     to precipitate the product. Filter the solid and wash with water.[11]
    

Analytical Validation

TestExpected ResultInterpretation
1H NMR Loss of singlet at

ppm.
Disappearance of -OMe group.
1H NMR Broad singlet at

ppm (exchangeable).
Appearance of phenolic -OH.[7]
1H NMR Retention of singlet at

ppm (9H).
Confirmation that t-butyl group is intact.
LCMS Mass shift of

.
Conversion of

(31) to

(17).

Troubleshooting & Expert Insights

"The Gummy Solid" Issue

During


 addition, the reaction often turns into a thick sludge that stops the stir bar.
  • Cause: Insoluble Pyridine-

    
     salt formation.
    
  • Fix: Increase solvent volume (DCM) or use a mechanical stirrer. Do not add heat; simply allow the slow diffusion of reagents to complete the reaction.

Isoelectric Point Isolation

3-Hydroxypyridines exist in zwitterionic equilibria.

  • Acidic pH (<4): Pyridinium cation (Water soluble).

  • Basic pH (>10): Phenoxide anion (Water soluble).

  • Neutral pH (5–7): Neutral species (Organic soluble).

  • Protocol Adjustment: Precise pH adjustment is critical for extraction efficiency. If yield is low, check the aqueous layer pH.

Workflow Visualization

Workflow Start Start: 3-OMe Precursor Dissolve Dissolve in Dry DCM Cool to 0°C Start->Dissolve AddBBr3 Add BBr3 (4.0 equiv) Dropwise Dissolve->AddBBr3 Warm Warm to RT Stir 4-12h AddBBr3->Warm Quench Quench with MeOH (Exothermic) Warm->Quench Evap Evaporate Solvents Repeat MeOH chase Quench->Evap Workup Adjust pH to 6-7 Extract with EtOAc Evap->Workup Finish Final Product: 3-Hydroxy-5-(4-t-butylphenyl)pyridine Workup->Finish

Figure 2: Operational workflow for the BBr3 demethylation protocol.

References

  • General Demethylation with BBr3: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Link

  • Pyridine Hydrochloride Melt Method: Prey, V. (1941). Pyridine hydrochloride cleavage.[9] Berichte der deutschen chemischen Gesellschaft, 74, 1219.

  • Target Molecule Data: 5-(4-(tert-Butyl)phenyl)pyridin-3-ol (CAS 1261931-94-5).[12] BLD Pharm Catalog. Link

  • Selectivity in Pyridines: Takahashi, H., et al. (2019).[13] Chemoselective Demethylation of Methoxypyridines. Synlett, 30, 951–954.[13] Link

  • Handling of 3-Hydroxypyridines: Deady, L. W. (1976). Synthesis of some 3-hydroxypyridines.

Sources

Microwave-assisted synthesis of 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Microwave-Assisted Synthesis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine , a "privileged structure" in medicinal chemistry often utilized to target hydrophobic pockets in GPCRs and kinase enzymes. By leveraging the rapid heating and pressure capabilities of microwave irradiation, this protocol reduces reaction times from 12–24 hours (thermal reflux) to under 20 minutes while suppressing protodeboronation side reactions. The method utilizes a Suzuki-Miyaura cross-coupling strategy between 5-bromo-3-hydroxypyridine and 4-tert-butylphenylboronic acid, employing a ligand-controlled palladium catalyst system optimized for electron-rich, amphoteric heteroaromatics.

Introduction & Retrosynthetic Analysis

3-Hydroxypyridines (pyridin-3-ols) serve as bioisosteres of phenols and are critical intermediates in the synthesis of drugs targeting the central nervous system. The introduction of a lipophilic 4-tert-butylphenyl moiety at the C5 position enhances membrane permeability and receptor binding affinity.

Traditional thermal synthesis often suffers from low yields due to the poisoning of the palladium catalyst by the free hydroxyl group (phenoxide formation) and poor solubility of the zwitterionic intermediate. This protocol overcomes these barriers using a biphasic solvent system and a bidentate ferrocenylphosphine ligand (dppf), which prevents catalyst deactivation.

Retrosynthetic Pathway

The synthesis is designed as a convergent C–C bond formation via Suzuki coupling.

Retrosynthesis Target 3-Hydroxy-5-(4-t-butylphenyl)pyridine (Target Molecule) Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Fragment1 5-Bromo-3-hydroxypyridine (Halide Partner) Disconnection->Fragment1 Fragment2 4-tert-Butylphenylboronic Acid (Boron Partner) Disconnection->Fragment2

Figure 1: Retrosynthetic analysis showing the convergent assembly of the target molecule.

Materials & Equipment

Reagents
ReagentCAS NumberEquiv.Role
5-Bromo-3-hydroxypyridine 74115-13-21.0Limiting Reagent
4-tert-Butylphenylboronic acid 123324-71-01.2Coupling Partner
Pd(dppf)Cl₂ · DCM 95464-05-40.05Catalyst
Potassium Carbonate (K₂CO₃) 584-08-73.0Base
1,4-Dioxane 123-91-1-Solvent (Organic)
Deionized Water 7732-18-5-Solvent (Aqueous)
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 150°C/20 bar.

  • Vessel: 10 mL or 30 mL pressure-rated microwave vial with crimp/snap cap and silicone/PTFE septum.

  • Purification: Flash chromatography system (e.g., Teledyne ISCO CombiFlash).

Experimental Protocol

Step 1: Reaction Setup
  • Expert Insight: The order of addition is critical to prevent catalyst decomposition. The base and boronic acid should be dissolved/suspended before adding the palladium source.

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-Bromo-3-hydroxypyridine (174 mg, 1.0 mmol) and 4-tert-Butylphenylboronic acid (214 mg, 1.2 mmol).

  • Add K₂CO₃ (415 mg, 3.0 mmol).

  • Add solvent mixture: 4.0 mL 1,4-Dioxane and 1.0 mL Water (4:1 ratio).

    • Note: The presence of water is essential for the solubility of the inorganic base and the transmetalation step.

  • Degas the mixture by bubbling Nitrogen or Argon through the solution for 2 minutes.

  • Add Pd(dppf)Cl₂[1] · DCM (41 mg, 0.05 mmol).

  • Immediately cap the vial and crimp tightly.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. This "High-Absorbance" profile ensures rapid ramp-up to bypass low-temperature decomposition pathways.

ParameterSettingRationale
Temperature 120 °COptimal for Suzuki coupling of electron-rich heteroaryls [1].
Time 15:00 minSufficient for >98% conversion; prevents homocoupling.
Pre-Stirring 30 secEnsures homogeneity before heating.
Power Max 200 WDynamic power control to maintain temp.
Pressure Limit 250 psi (17 bar)Safety cutoff.
Step 3: Workup & Isolation
  • Critical Phase: 3-Hydroxypyridines are amphoteric. The pH must be adjusted carefully to isolate the neutral species.

  • Allow the vial to cool to room temperature (compressed air cooling).

  • Filter the reaction mixture through a pad of Celite to remove Palladium black; wash the pad with Ethyl Acetate (20 mL).

  • Transfer filtrate to a separatory funnel. Add Water (20 mL).

  • pH Adjustment: The aqueous layer will be basic (pH ~10-11). Carefully add 1M HCl dropwise until the pH reaches ~6–7 (the isoelectric point).

    • Observation: The product may precipitate or form a milky emulsion at this stage.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Combine organic layers, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄ .

  • Concentrate under reduced pressure to yield the crude yellow solid.

Purification & Characterization

Flash Chromatography
  • Stationary Phase: Silica Gel (40 g cartridge).

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0% to 10% MeOH in DCM over 20 minutes.

  • Elution: The product typically elutes at ~4-6% MeOH. The 3-OH group makes it polar; if streaking occurs, add 1% Triethylamine to the mobile phase, but this requires extended drying to remove.

Expected Analytical Data
  • Yield: 75–85% (isolated).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 10.15 (s, 1H, -OH)

    • δ 8.25 (d, J=1.8 Hz, 1H, Py-H2)

    • δ 8.05 (d, J=2.5 Hz, 1H, Py-H6)

    • δ 7.55 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 7.48 (d, J=8.4 Hz, 2H, Ar-H)

    • δ 7.35 (dd, 1H, Py-H4)

    • δ 1.31 (s, 9H, t-Butyl)

  • MS (ESI+): Calculated for C₁₅H₁₇NO [M+H]⁺: 228.13. Found: 228.1.

Mechanism & Workflow Visualization

The following diagram illustrates the catalytic cycle and the specific role of the microwave energy in accelerating the rate-determining step (Transmetalation).

ReactionMechanism Start Start: Pd(dppf)Cl2 (Pre-catalyst) OxAdd Oxidative Addition (Pd insert into C-Br bond) Start->OxAdd Reduction to Pd(0) BaseStep Base Activation (Formation of Pd-hydroxo species) OxAdd->BaseStep + OH- / CO3-- TransMet Transmetalation (Rate Determining Step) BaseStep->TransMet + Boronate Species (Microwave Accelerated) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Catalyst Regeneration Product Product: 3-Hydroxy-5-(4-t-butylphenyl)pyridine RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Microwave irradiation significantly accelerates the Transmetalation step by overcoming the activation energy barrier of the crowded biaryl intermediate.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield (<40%) Catalyst poisoning by free -OH.[2]Increase catalyst loading to 7 mol% or switch to Pd(PPh₃)₄ (tetrakis). Alternatively, protect the -OH as a methoxy group (requires BBr₃ deprotection later) [2].
Protodeboronation Boronic acid instability.Use 1.5 equiv of boronic acid. Ensure temperature does not exceed 130°C.
Product in Aqueous Layer pH incorrect during workup.The product is zwitterionic. Ensure pH is exactly neutral (6.5–7.0). Use n-Butanol for extraction if EtOAc fails.
Black Precipitate Pd precipitation ("Pd Black").Normal. Filter through Celite. If the filtrate turns black again, add a scavenger resin (e.g., QuadraPure™ TU) during the final stir.

References

  • Leadbeater, N. E. (2005). "Microwave-Promoted Synthesis: A New Approach to the Scale-Up of Suzuki Reactions." Journal of Organic Chemistry.

  • Kotha, S., et al. (2002). "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis." Tetrahedron.

  • Bagley, M. C., et al. (2002). "A new one-step synthesis of pyridines under microwave-assisted conditions."[3] Tetrahedron Letters.

  • Li, S., et al. (2011).[4] "PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids." Chemical Communications.[4]

  • BenchChem Protocols. (2025). "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole."

Sources

Storage and stability protocols for 3-Hydroxy-5-(4-T-butylphenyl)pyridine solutions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage and Stability Protocols for 3-Hydroxy-5-(4-T-butylphenyl)pyridine Solutions

Executive Summary

3-Hydroxy-5-(4-T-butylphenyl)pyridine is a highly functionalized heterocyclic building block characterized by a redox-sensitive 3-hydroxypyridine core and a lipophilic 4-tert-butylphenyl substituent. While the bulky tert-butylphenyl group imparts favorable solubility in organic solvents, the electron-rich hydroxypyridine nucleus remains exceptionally vulnerable to auto-oxidation, photolytic cleavage, and hydrolytic stress. This application note provides a comprehensive, self-validating methodology for the preparation, handling, and long-term cryo-preservation of these solutions to ensure absolute molecular integrity for downstream assays.

Physicochemical Properties & Degradation Causality

To design an effective storage protocol, one must first understand the causality of the molecule's degradation.

  • Auto-Oxidation (The Primary Vector): The 3-hydroxypyridine ring is highly susceptible to electrophilic attack and oxidation by atmospheric oxygen[1]. This reaction generates N-oxides and complex radical coupling products. Macroscopically, this oxidative degradation is easily identifiable, as it manifests as a distinct color shift from a clear or pale-yellow solution to a deep red or brown[2].

  • Photolytic Cleavage: Exposure to ambient UV/Vis light accelerates radical initiation, effectively lowering the activation energy required for the auto-oxidation pathways described above.

  • Moisture Sensitivity: While the tert-butylphenyl group increases the compound's LogP (hydrophobicity), the zwitterionic potential of the hydroxypyridine core makes it sensitive to protic environments. Water can catalyze tautomerization-linked degradation, necessitating the use of strictly anhydrous solvents and inert atmospheres.

G cluster_threats Degradation Vectors cluster_solutions Stabilization Workflows Start 3-Hydroxy-5-(4-t-butylphenyl)pyridine O2 Auto-Oxidation (O2) Start->O2 Light Photolysis (UV/Vis) Start->Light Water Hydrolytic Stress Start->Water Argon Argon Purging O2->Argon Degraded Degradation Products (Red/Brown) O2->Degraded Amber Amber Vials Light->Amber Light->Degraded Anhydrous Anhydrous DMSO Water->Anhydrous Water->Degraded Stable Stable Stock Solution (>99% Purity) Argon->Stable Amber->Stable Anhydrous->Stable

Logical relationship between degradation vectors and stabilization workflows.

Quantitative Stability Profile

The following table summarizes the extrapolated degradation kinetics of 3-Hydroxy-5-(4-T-butylphenyl)pyridine solutions across various environments, emphasizing the critical need for rigorous storage controls.

Solvent SystemStorage ConditionAtmosphereEstimated Half-Life (t½)6-Month Purity
DMSO (Anhydrous) -20°C, Dark Argon > 24 months > 99%
DMSO (Anhydrous)4°C, DarkAir~ 6 months92%
MethanolRoom Temp, LightAir< 7 days< 50%
Aqueous Buffer (pH 7.4)37°C, DarkAir~ 48 hours< 20%

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as a "self-validating system." This means the workflow inherently includes checkpoints that allow the researcher to verify the success of the protocol before proceeding to sensitive assays.

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Formulate a 10 mM stock solution while completely excluding atmospheric oxygen and moisture.

  • Environment Preparation: Conduct all initial weighing and dissolution steps within a glove box purged with high-purity Argon. If a glove box is unavailable, utilize a Schlenk line to maintain a continuous Argon sweep over the reaction vessel.

  • Solvent Degassing: Utilize strictly anhydrous Dimethyl Sulfoxide (DMSO) with a water content of <0.005%. Prior to use, degas the DMSO by sparging it with Argon for a minimum of 30 minutes.

    • Causality Check: Why Argon instead of Nitrogen? Argon is denser than air and Nitrogen. It creates a heavy, protective blanket directly over the liquid phase, drastically reducing the gas-liquid interface exchange rate of residual oxygen.

  • Dissolution: Transfer the precisely weighed 3-Hydroxy-5-(4-T-butylphenyl)pyridine powder into an amber glass vial. Slowly add the degassed DMSO to achieve the desired concentration. Vortex gently until complete dissolution is observed.

Protocol B: Long-Term Storage & Cryo-Preservation

Objective: Arrest kinetic degradation pathways for long-term archiving.

  • Aliquoting: Dispense the master stock solution into single-use amber glass cryogenic vials (e.g., 50 µL to 100 µL per vial).

    • Causality Check: Repeated freeze-thaw cycles introduce condensation (moisture) and localized heating, which rapidly accelerates the hydrolytic degradation of the hydroxypyridine core. Single-use aliquots completely bypass this failure mode.

  • Headspace Purging: Gently blow a stream of Argon over the headspace of each individual vial for 3–5 seconds. Immediately seal the vial with a PTFE-lined cap.

  • Cryo-Storage: Transfer the sealed vials to a -20°C or -80°C freezer.

Protocol C: Quality Control & Integrity Verification

Objective: Validate the molecular integrity of the solution immediately prior to use.

  • Visual Heuristic (The First Pass): Thaw the required aliquot at room temperature, strictly in the dark. Inspect the solution against a white background. A pristine, intact solution will appear clear to pale yellow. If the solution exhibits a pink, red, or brown tint, auto-oxidation has occurred[2], and the aliquot must be discarded.

  • Analytical Absolute (The Second Pass): For highly sensitive biological assays, validate the stock via HPLC-UV (monitoring at 254 nm). The intact 3-Hydroxy-5-(4-T-butylphenyl)pyridine should present as a single, sharp chromatographic peak. The emergence of earlier-eluting, more polar peaks is a definitive indicator of N-oxide formation.

References

Sources

Application Note: Synthesis and Downstream Functionalization of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Pharmaceutical Intermediates, Biaryl Pyridine Scaffolds, Cross-Coupling Methodologies

Introduction & Mechanistic Rationale

Biaryl pyridine motifs are ubiquitous in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors, GPCR modulators, and phosphatase ligands[1]. Within this chemical space, 3-hydroxy-5-(4-tert-butylphenyl)pyridine stands out as a highly versatile pharmaceutical building block.

The tert-butylphenyl moiety provides significant lipophilicity and steric bulk, properties that are ideal for occupying deep, hydrophobic binding pockets in target proteins[2]. Concurrently, the unprotected hydroxyl group at the 3-position of the pyridine ring serves as a critical synthetic handle. It allows for rapid downstream diversification, such as O-alkylation to generate ether-linked pharmacophores or triflation to enable subsequent cross-coupling reactions[3].

From a process chemistry perspective, synthesizing this intermediate efficiently requires bypassing unnecessary protection/deprotection steps. This guide details a direct, self-validating Suzuki-Miyaura cross-coupling protocol that tolerates the free phenolic hydroxyl group, followed by a standardized downstream functionalization method.

Experimental Design & Causality

The most direct route to 3-hydroxy-5-(4-tert-butylphenyl)pyridine is the Suzuki-Miyaura cross-coupling of 5-bromopyridin-3-ol with (4-tert-butylphenyl)boronic acid [1].

Historically, coupling reactions involving free phenols require protection (e.g., as a benzyl ether) to prevent catalyst deactivation or competitive O-arylation[3]. However, by carefully modulating the catalytic system, direct coupling is achievable.

  • Catalyst Selection: We employ

    
    . Its large bite angle accelerates the reductive elimination step, which is often rate-limiting in sterically hindered biaryl syntheses, thereby outcompeting side reactions.
    
  • Base & Solvent Rationale: A mild base (

    
    ) is preferred over stronger bases (like 
    
    
    
    ) to minimize protodeboronation of the boronic acid and maintain the integrity of the free hydroxyl group. A biphasic solvent system of 1,4-Dioxane and water (4:1 v/v) ensures optimal solubility for both the highly lipophilic boronic acid and the polar bromopyridinol[1].

Quantitative Data & Reaction Optimization

To establish a robust protocol, various reaction conditions were evaluated. The optimization data, summarizing the causality of reagent selection, is presented below.

Table 1: Optimization of the Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1


Toluene/EtOH/H₂O9045%Incomplete conversion; significant protodeboronation observed due to slow oxidative addition.
2


1,4-Dioxane/H₂O9072%Good conversion, but mild homocoupling of the boronic acid detected.
3


1,4-Dioxane/H₂O 90 89% Optimal; clean profile. Mild base prevents degradation while maintaining catalytic cycle.
4

/ SPhos

Toluene/H₂O10081%Fast reaction, but the catalyst/ligand system is cost-prohibitive for large-scale intermediate prep.

Self-Validating Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

Synthesis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopyridin-3-ol (1.0 eq, 10 mmol), (4-tert-butylphenyl)boronic acid (1.2 eq, 12 mmol), and

    
     (0.05 eq, 0.5 mmol).
    
  • Solvent Addition & Degassing: Add 40 mL of 1,4-Dioxane and 10 mL of a 2M aqueous

    
     solution. Sparge the biphasic mixture with Argon for 15 minutes. (Causality: Dissolved oxygen rapidly induces homocoupling of the boronic acid, drastically reducing yield).
    
  • Heating: Heat the mixture to 90°C under an Argon atmosphere for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The starting material (UV active, stains yellow with

    
    ) must completely disappear, replaced by a more non-polar, bright blue fluorescent spot under 254 nm UV.
    
  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the mixture to room temperature. The aqueous layer will be highly basic (pH > 10).

    • Add 1M NaOH (10 mL) to ensure the product is fully deprotonated as the phenoxide salt. Extract the mixture with EtOAc (2 x 30 mL) and discard the organic layer . (Causality: This step selectively removes non-polar impurities like homocoupled biaryl byproducts, leaving the target product safely in the aqueous phase).

    • Carefully acidify the aqueous layer to pH 5-6 using 1M HCl. The target compound will precipitate as an off-white solid.

    • Extract the acidified aqueous layer with fresh EtOAc (3 x 40 mL), dry over

      
      , and concentrate under reduced pressure to afford the pure intermediate.
      
Protocol B: Downstream Functionalization (O-Alkylation)

Synthesis of Ether-Linked Pharmacophores

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-hydroxy-5-(4-tert-butylphenyl)pyridine (1.0 eq, 5 mmol) in anhydrous DMF (15 mL). Add anhydrous

    
     (2.0 eq, 10 mmol) and stir for 10 minutes at room temperature to pre-form the phenoxide.
    
  • Electrophile Addition: Dropwise add an alkyl halide (e.g., Benzyl bromide, 1.1 eq, 5.5 mmol). Heat to 60°C for 2 hours.

  • IPC: LC-MS should indicate complete consumption of the starting mass and the appearance of the corresponding alkylated mass (e.g., [M+H]+ shift of +90 Da for benzylation).

  • Self-Validating Workup: Quench the reaction with ice water (50 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl solution (3 x 20 mL) . (Causality: DMF is notoriously difficult to remove via evaporation. LiCl selectively alters the partition coefficient, forcing DMF entirely into the aqueous phase and preventing it from co-eluting with the final product).

Workflow Visualization

The following diagram maps the synthetic logic, demonstrating how the core intermediate bridges the gap between raw starting materials and advanced pharmaceutical scaffolds.

Workflow N1 5-Bromopyridin-3-ol (Starting Material) N3 Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 90°C N1->N3 N2 (4-tert-Butylphenyl)boronic acid (Coupling Partner) N2->N3 N4 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (Key Intermediate) N3->N4 N5 O-Alkylation (e.g., Benzyl Bromide, K2CO3) N4->N5 N6 Triflation (Tf2O, Pyridine) N4->N6 N7 Ether-Linked Pharmacophores N5->N7 N8 Further C-C/C-N Cross-Coupling N6->N8

Fig 1: Synthesis and downstream functionalization of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine.

References

  • Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models - nih.gov 1[1]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - nih.gov 3[3]

  • Au(III) Cyclometallated Compounds with 2-Arylpyridines and Their Derivatives or Analogues: 34 Years (1989–2022) of NMR and Single Crystal X-ray Studies - mdpi.com 2[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 3-hydroxy-5-(4-tert-butylphenyl)pyridine via Suzuki-Miyaura cross-coupling presents unique challenges. Researchers frequently encounter low yields due to the amphoteric nature of the hydroxypyridine core, the potential for catalyst poisoning by unprotected heteroatoms, and the steric hindrance of the tert-butylphenyl moiety.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your reaction yield and ensure reproducibility.

SuzukiCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd 5-Bromo-3-hydroxypyridine TransMet Transmetalation Complex (Pd-II) OxAdd->TransMet Base + (4-t-Butylphenyl)boron TransMet->Pd0 Catalyst Regeneration Product 3-Hydroxy-5-(4-t-butylphenyl)pyridine Coupled Product TransMet->Product Reductive Elimination

Catalytic cycle of Suzuki-Miyaura coupling for 3-hydroxy-5-(4-t-butylphenyl)pyridine synthesis.

Section 1: Catalyst & Ligand Selection (FAQs)

Q: My standard Pd(PPh₃)₄ catalyst is yielding less than 20% product. Why is the reaction stalling, and what catalyst system should I use? A: The stalling is likely due to the unprotected hydroxyl and pyridine nitrogen atoms coordinating with the palladium center, which inhibits the catalytic cycle[1]. Unprotected nitrogen-rich heterocycles and hydroxypyridines can form stable, unreactive complexes with Pd(II) intermediates, preventing the crucial transmetalation step[1].

Solution: Switch to a catalyst system utilizing bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos. A combination of Pd(OAc)₂ (2–5 mol%) and SPhos (4–10 mol%) creates a sterically hindered environment around the palladium center. This prevents the unprotected hydroxyl group from poisoning the catalyst while simultaneously accelerating the oxidative addition of the 5-bromopyridine substrate[2][3]. Alternatively, PdCl₂(dppf) has shown excellent efficacy for the in situ coupling of hydroxypyridines[4].

Section 2: Handling the Unprotected Hydroxyl Group (Troubleshooting)

Q: Should I protect the 3-hydroxyl group before the coupling step? A: While protecting the hydroxyl group (e.g., as a benzyl or methoxy ether) reliably prevents catalyst poisoning and simplifies purification, it adds two synthetic steps (protection and deprotection), which decreases overall throughput and atom economy.

Solution: You can achieve high yields without protection by optimizing the base and solvent system. Use a biphasic solvent system like 1,4-Dioxane/Water (4:1 or 2:1 v/v)[5]. The water dissolves the inorganic base (e.g., K₃PO₄ or K₂CO₃) and the resulting pyridoxide salt, while the dioxane keeps the hydrophobic (4-tert-butylphenyl)boronic acid in solution[3][5]. If direct coupling still fails, transient protection via a one-pot silylation or using a phase transfer catalyst (like TBAB) can bridge the solubility gap[2].

Section 3: Mitigating Protodeboronation & Side Reactions (FAQs)

Q: I am observing significant amounts of tert-butylbenzene in my crude NMR. How do I prevent this? A: The presence of tert-butylbenzene indicates protodeboronation, a competing side reaction where the C–B bond of the organoboron reagent is cleaved and replaced by a C–H bond[3]. This is exacerbated by high temperatures and strong aqueous bases.

Solution:

  • Use a Boronic Ester: Substitute (4-tert-butylphenyl)boronic acid with its pinacol ester (BPin) derivative. Boronic esters are significantly more stable against protodeboronation[3][6].

  • Optimize the Base: Switch from strong bases like NaOH to milder bases such as K₃PO₄ or powdered KF. KF is particularly effective as it activates the boron atom by forming a reactive fluoroborate intermediate without promoting base-catalyzed degradation[6].

  • Strict Degassing: Homocoupling and catalyst degradation are often caused by dissolved oxygen[3]. Implement a rigorous "freeze-pump-thaw" cycle or sparge the solvents with ultra-pure N₂ or Argon for at least 30–60 minutes prior to the reaction[2][5].

Data Presentation: Reaction Optimization Summary

To illustrate the causality of these parameters, the following table summarizes the expected yield variations based on different reaction conditions.

EntryCatalyst SystemBaseSolvent SystemBoron SourceExpected YieldPrimary Failure Mode / Benefit
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂OBoronic Acid< 20%Catalyst poisoning by -OH group[1].
2Pd(OAc)₂ / PPh₃K₂CO₃MeCN/H₂OBoronic AcidTraceInefficient oxidative addition[5].
3PdCl₂(dppf) (3 mol%)K₂CO₃Dioxane/H₂O (4:1)Boronic Acid60–70%Moderate protodeboronation[4][5].
4 Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/H₂O (4:1) BPin Ester > 85% Bulky ligand prevents poisoning; BPin prevents degradation [3].

Step-by-Step Methodology: Optimized Suzuki-Miyaura Protocol

This self-validating protocol utilizes Pd(OAc)₂/SPhos and a boronic pinacol ester to ensure high yields of the unprotected 3-hydroxy-5-(4-tert-butylphenyl)pyridine.

Phase 1: Preparation & Degassing

  • Solvent Preparation: In a dedicated Schlenk flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and ultra-pure water. Sparge the mixture with Argon for 45 minutes to remove dissolved oxygen[3][5].

  • Reagent Loading: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 5-bromo-3-hydroxypyridine (1.0 equiv, e.g., 1.0 mmol), (4-tert-butylphenyl)boronic acid pinacol ester (1.2 equiv, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)[3].

  • Catalyst Addition: Inside a glovebox or under a strict Argon stream, add Pd(OAc)₂ (2 mol%, 0.02 mmol) and SPhos ligand (4 mol%, 0.04 mmol)[3].

  • Purging: Seal the vessel with a septum. Evacuate and backfill with Argon three times.

Phase 2: Reaction Execution 5. Solvent Addition: Add 5 mL of the degassed Dioxane/H₂O mixture via syringe. 6. Heating: Place the vessel in a pre-heated oil bath at 80–90 °C. Stir vigorously for 12–16 hours. Monitor the reaction progression via TLC or LC-MS until the 5-bromo-3-hydroxypyridine is completely consumed[3][7].

Phase 3: Workup & Purification 7. Quenching: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and neutralize the aqueous layer to pH 7 using 1M HCl (critical for recovering the amphoteric hydroxypyridine). 8. Filtration: Filter the biphasic mixture through a pad of Celite to remove palladium black and inorganic salts[3][5]. 9. Extraction: Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Chromatography: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate or DCM/MeOH depending on retention) to yield the pure 3-hydroxy-5-(4-tert-butylphenyl)pyridine[3][5].

Troubleshooting Workflow

Troubleshooting Start Low Reaction Yield? CheckSM Is Starting Material Consumed? Start->CheckSM NoSM No: Catalyst Poisoning or Inactive Pd CheckSM->NoSM No YesSM Yes: Side Reactions Occurring CheckSM->YesSM Yes FixCat Action: Switch to Pd(OAc)2 / SPhos NoSM->FixCat CheckSide Identify Side Product YesSM->CheckSide Proto Protodeboronation (t-Butylbenzene seen) CheckSide->Proto Homo Homocoupling (Biaryl seen) CheckSide->Homo FixProto Action: Use BPin ester & milder base (K3PO4) Proto->FixProto FixHomo Action: Strict Degassing (Argon Sparge) Homo->FixHomo

Decision tree for troubleshooting low yields in hydroxypyridine Suzuki couplings.

References

  • [8] Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • [5] Help needed with unreproducible Suzuki coupling. Reddit (r/Chempros). Available at: [Link]

  • [1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PubMed Central (PMC). Available at: [Link]

  • [2] Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available at: [Link]

  • [4] PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP. RSC Publishing. Available at: [Link]

  • [6] Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • [7] Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • [9] 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

Sources

Minimizing byproduct formation during 3-Hydroxy-5-(4-T-butylphenyl)pyridine synthesis

[1][2]

Core Directive & Executive Summary

You have encountered challenges in the synthesis of 3-Hydroxy-5-(4-t-butylphenyl)pyridine . This molecule presents a classic "push-pull" electronic challenge in palladium-catalyzed cross-coupling: the electron-deficient pyridine ring increases the rate of oxidative addition, but the basic nitrogen and the free hydroxyl group (if unprotected) can poison the catalyst.[1] Furthermore, the 4-t-butylphenylboronic acid is prone to protodeboronation and homocoupling under non-optimized conditions.[1][2]

This guide provides a self-validating protocol designed to minimize these specific byproducts. We prioritize the Protected Route (via benzyl ether) as the industrial standard for purity, while providing a high-performance Direct Route for rapid screening.

Critical Byproduct Analysis

Before optimizing, we must identify the enemy. In this synthesis, your yield losses likely stem from three specific pathways:

ByproductStructureCausePrevention Strategy
Protodeboronated Arene tert-ButylbenzeneHydrolytic cleavage of C-B bond catalyzed by base/metal.[1][2]Use anhydrous conditions or mild bases (K₃PO₄); reduce water ratio; use slow addition.[2]
Homocoupled Dimer 4,4'-Di-tert-butylbiphenylOxidative coupling of boronic acid (requires O₂ or Pd(II)).[1][2]Rigorous degassing (Sparging); use of Pd(0) sources; avoid excess oxidant.[2]
Catalyst Poison Pd-Pyridine ComplexPyridine N or free -OH coordinates to Pd, arresting the cycle.[1][2]Use bulky, electron-rich ligands (XPhos, SPhos) to crowd out the nitrogen; protect -OH.[1][2]

The "Golden Route" Protocol (Recommended)

Strategy: Protect the hydroxyl group to prevent catalyst poisoning and improve solubility. Reaction: 3-Bromo-5-(benzyloxy)pyridine + 4-tert-butylphenylboronic acid

12
Step-by-Step Methodology

Reagents:

  • Substrate: 3-Bromo-5-(benzyloxy)pyridine (1.0 equiv)[1][2]

  • Coupling Partner: 4-tert-butylphenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4][5]·CH₂Cl₂ (2 mol%) — Chosen for resistance to basic deactivation.[2]

  • Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv) for milder conditions.[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1][2][6]

Protocol:

  • Degassing (The Critical Checkpoint):

    • Charge the reaction vessel with the solvent mixture before adding catalyst.

    • Action: Sparge with Argon/Nitrogen for 20 minutes .

    • Why? Oxygen is the primary driver of homocoupling. A vacuum/backfill cycle is often insufficient for removing dissolved O₂ in dioxane.

  • Reagent Addition:

    • Add the aryl halide, boronic acid, and base under a counter-flow of inert gas.[3]

    • Add the Pd catalyst last.

  • Reaction:

    • Heat to 80°C . Monitor by HPLC/UPLC at 1 hour.

    • Self-Validation: If >5% homocoupling dimer is seen at 1h, your degassing was insufficient. Stop, degas fresh solvents, and restart.

  • Workup & Deprotection:

    • After coupling, filter through Celite.

    • Deprotection: Hydrogenation (H₂, Pd/C, MeOH) or Acid Hydrolysis (HBr/AcOH) removes the benzyl group to yield the free 3-hydroxy product.

Troubleshooting & FAQs

Q1: I am seeing a large "mystery peak" eluting before my product. What is it?

Diagnosis: This is likely 4-tert-butylbenzene , resulting from protodeboronation .[1][2] Mechanism: The boronic acid hydrolyzes before it can transmetalate. This is accelerated by high pH and high temperature.[2] Solution:

  • Switch Base: Move from Na₂CO₃ to K₃PO₄ or CsF . Fluoride bases facilitate transmetalation without high pH.[2]

  • Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour. This keeps the instantaneous concentration low, favoring the fast coupling reaction over the slower decomposition.[3]

Q2: The reaction stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst Poisoning .[2] The pyridine nitrogen is coordinating to the Palladium, forming a stable, inactive species. Solution:

  • Ligand Switch: Switch to XPhos or SPhos .[1] These Buchwald ligands are extremely bulky.[2] They create a "shell" around the Pd center that allows the reacting aryl halide to enter but physically blocks the pyridine nitrogen from coordinating.

  • Increase Temperature: Sometimes, simply increasing to 100°C promotes the dissociation of the pyridine ligand.

Q3: Can I perform this reaction without protecting the hydroxyl group?

Answer: Yes, but with caveats. Direct Protocol: Use Pd(OAc)₂ (2 mol%) with XPhos (4 mol%) and K₃PO₄ (3 equiv) in n-Butanol .[1][2]

  • Why n-Butanol? It solubilizes the polar hydroxy-pyridine better than toluene/dioxane.[1][2]

  • Risk:[1][2][7][8] Yields are typically 10-15% lower due to the acidic phenol proton interfering with the base. You must use excess base (3+ equiv).[2]

Visualizing the Reaction Pathways

The following diagram illustrates the competitive landscape of the reaction. Your goal is to maximize the green path and block the red paths.

ReactionPathwaysStartBoronic Acid(4-t-butylphenyl)Pd_CyclePd Catalytic CycleStart->Pd_CycleTransmetalation(Rate Limiting)ProtoByproduct 1:t-Butylbenzene(Protodeboronation)Start->ProtoH2O / High pHHomoByproduct 2:Homocoupling DimerStart->HomoO2 / Cu contaminantsProductTarget Product(3-Hydroxy-5-arylpyridine)Pd_Cycle->ProductReductive EliminationPoisonCatalyst Poisoning(Inactive Pd-N species)Pd_Cycle->PoisonPyridine N coordination

Caption: Figure 1. Competitive reaction pathways. Success depends on accelerating Transmetalation while suppressing Hydrolysis (Protodeboronation) and Oxidation (Homocoupling).[2]

Solvent & Base Screening Data

If the standard conditions fail, use this matrix to select an alternative system. Data is aggregated from standard reactivity profiles of 3-halopyridines [1, 4].[1][2]

Solvent SystemBaseTemp (°C)Rec. LigandProsCons
Dioxane/H₂O (4:1) K₂CO₃80-100dppf, PPh₃Robust, standard.[1][2]High protodeboronation risk.[2]
Toluene/H₂O (10:1) K₃PO₄100XPhos, SPhosExcellent for bulky substrates.Poor solubility for free -OH.[1][2]
THF (Anhydrous) CsF60P(t-Bu)₃Minimal protodeboronation.[1][2]Expensive; requires dry technique.[2]
n-Butanol KOH100XPhosBest for unprotected -OH.[1][2]Hard to remove solvent.[2]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.[2] Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366. Link[2]

  • Miyaura, N. (2002).[2] Cross-Coupling Reactions: A Practical Guide. Springer.[2] (General Reference for Protodeboronation mechanisms).

  • BenchChem Technical Reports. (2025). Minimizing protodeboronation side reactions. Link[2]

Technical Support Center: Scale-Up Challenges for 3-Hydroxy-5-(4-t-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, catalytic, and purification bottlenecks encountered when scaling the synthesis of 3-Hydroxy-5-(4-t-butylphenyl)pyridine from benchtop discovery to multi-kilogram manufacturing.

This molecule is synthesized via a two-step sequence: a Suzuki-Miyaura cross-coupling to establish the biaryl framework, followed by a harsh ether demethylation to reveal the final hydroxyl pharmacophore.

Synthesis SM1 5-Bromo-3-methoxypyridine Coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) SM1->Coupling SM2 (4-t-Butylphenyl)boronic acid SM2->Coupling Int1 3-Methoxy-5-(4-t-butylphenyl)pyridine Coupling->Int1 Deprotect Demethylation (BBr3) (Controlled Exotherm) Int1->Deprotect Product 3-Hydroxy-5-(4-t-butylphenyl)pyridine Deprotect->Product

Workflow for the 2-step synthesis of 3-Hydroxy-5-(4-t-butylphenyl)pyridine.

Module 1: Suzuki-Miyaura Cross-Coupling Dynamics

Q: Why does our Suzuki-Miyaura coupling stall upon scaling from 100 g to 50 kg, despite identical stoichiometry? A: Scaling up introduces severe heat transfer and mixing limitations that are easily masked at the bench scale. In palladium-catalyzed processes, strict temperature maintenance is critical; deviations lead to stalled reactions or the formation of undesired side products[1]. For instance, if your solvent system relies on reaching a specific boiling point (e.g., 89–90 °C for 2-BuOH/H2O) for optimal kinetics, scaling up at a facility with a different geographical altitude can cause boiling point depression. This necessitates the use of pressure vessels to maintain the internal reaction temperature (1)[1]. Furthermore, inadequate mixing at scale causes localized depletion of the dissolved boronic acid, leading to catalyst deactivation via protodeboronation.

Q: How can we optimize catalyst loading without compromising the yield of the intermediate? A: High catalyst loading (e.g., 5 mol%) is unviable for manufacturing due to extreme cost and downstream purification burdens. By rigorously degassing solvents to prevent oxidative degradation of the phosphine ligands and controlling the exothermic addition of the base, loading can often be reduced to 0.25 mol% without detriment to the yield (2)[2].

Quantitative Data: Catalyst Optimization
ScaleCatalyst LoadingDegassing MethodInternal TempExotherm ControlYield
100 g5.0 mol%None (Open Air)85 °CNone92%
10 kg1.0 mol%N2 Sparge (1h)89 °CBase added over 2h88%
50 kg0.25 mol%N2 Sparge + Vacuum90 °C (Pressure)Base added over 4h94%
Protocol 1: Scaled-Up Suzuki-Miyaura Coupling (Self-Validating System)
  • Degassing (Causality: Prevents Pd(0) oxidation): Sparge the 2-BuOH/H2O solvent mixture with N2 for 2 hours. Validation: Use a dissolved oxygen probe; do not proceed until dissolved O2 is < 2 ppm.

  • Reagent Loading: Charge the reactor with 5-bromo-3-methoxypyridine (1.0 eq) and (4-t-butylphenyl)boronic acid (1.05 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.25 mol%). Seal the reactor and purge with N2 three times.

  • Controlled Heating & Base Addition: Heat the mixture to 89 °C. Add aqueous K2CO3 (2.0 eq) dropwise over 4 hours to distribute the heat of the acid-base neutralization and coupling exotherm[2].

  • In-Process Monitoring: Sample the reaction at 6 hours. Validation: Analyze via HPLC at 254 nm. The reaction is deemed complete only when the aryl halide peak area is < 0.5%. If > 0.5%, continue stirring for 2 hours before re-sampling.

Module 2: Palladium Scavenging and API Purity

Q: Our crude product contains >1,200 ppm of residual Palladium. How do we achieve the ICH Q3D limit of <10 ppm? A: The pyridine nitrogen in your product acts as a strong coordinating ligand for palladium, making simple filtration or aqueous washes insufficient. Meeting the ICH guidelines for oral medications (PDE < 100 µ g/day ) requires a multi-tiered approach (3)[3]. You must employ functionalized silica scavengers. These scavengers utilize chemisorption to irreversibly bind Pd; functional groups like thiourea or thiol outcompete the pyridine ring for Pd coordination, capturing fine agglomerates that standard filtration misses (4)[4].

PdScavenging Start Crude API (>1000 ppm Pd) Wash Aqueous Wash (N-acetyl cysteine) Start->Wash Check1 Pd < 100 ppm? Wash->Check1 Scavenger SiliaMetS Thiourea Treatment (Chemisorption) Check1->Scavenger No Cryst Crystallization Check1->Cryst Yes Check2 Pd < 10 ppm (ICH Limit)? Scavenger->Check2 Check2->Scavenger No Check2->Cryst Yes Pass Pure API (<10 ppm Pd) Cryst->Pass

Logical decision tree for multi-tiered Palladium scavenging to meet ICH Q3D limits.

Quantitative Data: Scavenger Efficacy on Pyridine-Bound Pd
Scavenger TypeMechanismEquivalents UsedTempResidual Pd (Initial: 1200 ppm)
N-acetyl cysteine (Aq)Phase Extraction10.0 eq25 °C290 ppm
Activated CarbonPhysisorption20% w/w40 °C185 ppm
SiliaMetS ThiolChemisorption5.0 eq40 °C15 ppm
SiliaMetS ThioureaChemisorption5.0 eq40 °C< 5 ppm
Protocol 2: Multi-Tiered Palladium Scavenging Workflow
  • Aqueous Wash: Dissolve the crude intermediate in toluene. Wash with an aqueous solution of 5% N-acetyl cysteine. Causality: This removes bulk, water-soluble Pd salts and larger agglomerates[3].

  • Scavenger Addition: To the organic layer, add SiliaMetS Thiourea (5 equivalents relative to the theoretical maximum Pd content).

  • Incubation: Stir the heterogeneous mixture at 40 °C for 12 hours. Validation: Filter a 1 mL aliquot, concentrate, and analyze via ICP-MS. If Pd > 10 ppm, add 2 additional equivalents of scavenger and stir for 4 more hours.

  • Filtration: Filter the batch through a pad of Celite to completely remove the silica-bound palladium.

Module 3: BBr3 Deprotection Safety and Exotherm Control

Q: The demethylation of our intermediate using Boron Tribromide (BBr3) causes a violent exotherm and pressure spike during the quench phase. How can we safely scale this? A: The exotherm is not primarily from the ether cleavage itself, but from the violent hydrolysis of unreacted BBr3 and the intermediate borate esters upon contact with water (5)[5]. BBr3 is highly Lewis acidic and reacts explosively with protic solvents to form HBr gas and boric acid (6)[6]. Mechanistically, density functional theory predicts that one equivalent of BBr3 can cleave up to three equivalents of aryl ethers, producing triphenoxyborane prior to hydrolysis (7)[7]. To safely scale this, you must minimize excess BBr3 and utilize a reverse-addition quench .

BBr3Quench Reaction Completed BBr3 Reaction Mixture Cooling Cool to -20°C Reaction->Cooling Transfer Reverse Addition (Dropwise Transfer) Cooling->Transfer QuenchVessel Prepare Quench Vessel: Ice + DCM + Stirring QuenchVessel->Transfer Hydrolysis Controlled Hydrolysis of Borate Esters Transfer->Hydrolysis

Reverse-addition quenching protocol for safe BBr3 deprotection scale-up.

Protocol 3: Safe BBr3 Deprotection and Quench
  • Reaction: Dissolve 3-methoxy-5-(4-t-butylphenyl)pyridine in anhydrous DCM. Cool the reactor to -20 °C. Add BBr3 (1.2 eq) dropwise. Causality: Sub-stoichiometric/near-stoichiometric BBr3 minimizes the volume of unreacted reagent that must be hydrolyzed later[7].

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Validation: Confirm complete demethylation via LC-MS.

  • Quench Preparation: In a secondary, larger reactor, prepare a quench bath consisting of 5 volumes of DCM and 5 volumes of crushed ice. Ensure maximum agitation.

  • Reverse-Addition Quench: Transfer the active reaction mixture dropwise into the vigorously stirred quench vessel. Causality: Adding water directly to a BBr3 mixture causes localized superheating and explosive HBr evolution. Reverse addition ensures that water (the heat sink) is always in massive excess[5].

  • Isolation: Adjust the aqueous layer to pH 6.5–7.0 using saturated NaHCO3 to precipitate the zwitterionic 3-hydroxy-5-(4-t-butylphenyl)pyridine product, then extract with ethyl acetate.

References

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Organic Process Research & Development. 1

  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. NIH PMC. 2

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. 3

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. 4

  • A Hierarchy of Aryloxide Deprotection by Boron Tribromide. ResearchGate.7

  • Brueckner Lab-Specific Standard Operating Procedure (LSOP) Boron Tribromide (BBr3). University of Connecticut. 6

  • CSL00051 - Chemical Safety Library. CAS. 5

Sources

Resolving purification difficulties in 3-Hydroxy-5-(4-T-butylphenyl)pyridine chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxy-5-(4-T-butylphenyl)pyridine Purification

Topic: Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Process Chemists[1]

Introduction: The "Schizophrenic" Molecule

You are likely reading this because your standard 0–10% MeOH/DCM gradient failed. The compound streaked, retained indefinitely, or co-eluted with impurities.[1]

The purification of 3-Hydroxy-5-(4-T-butylphenyl)pyridine presents a classic "push-pull" chromatographic challenge.[1] You are dealing with a molecule that possesses dual antagonistic properties:

  • The Anchor (Lipophilic): The 4-tert-butylphenyl group is highly hydrophobic, demanding strong organic elution strength.

  • The Hook (Amphoteric/Polar): The 3-hydroxypyridine core is zwitterionic in nature. The pyridine nitrogen (pKa ~4.[2][3]8) is basic, while the hydroxyl group (pKa ~8.[1]7) is phenolic/acidic.

On standard silica, the basic nitrogen hydrogen-bonds aggressively to acidic silanols, while the bulky tert-butyl tail creates steric drag.[1] The result is severe peak tailing. This guide details the specific protocols to break these interactions and achieve isolation.

Module 1: Troubleshooting Normal Phase Chromatography (Silica)

The Problem: Peak tailing (Asymmetry factor > 2.0) and irreversible adsorption. The Mechanism: The pyridine nitrogen acts as a Lewis base, interacting with the acidic protons of the silica silanol groups (


).
Protocol A: The "Amine Block" Method

Use this if you must use Normal Phase (e.g., for solubility reasons).[1]

Causality: Adding a volatile amine to the mobile phase saturates the silica surface active sites, effectively "capping" them so your pyridine cannot bind.

ParameterRecommendationRationale
Base Modifier Triethylamine (TEA) or NH₄OH (1%)TEA competes for silanol binding sites more effectively than the pyridine ring.[1]
Solvent System DCM / Methanol / TEA (95:4:[1]1)DCM solubilizes the t-butyl tail; MeOH elutes the polar head; TEA blocks silanols.
Column Pre-treatment Mandatory You must equilibrate the column with the modifier before injection.

Step-by-Step Pre-treatment:

  • Prepare a mobile phase of Hexane/EtOAc (or DCM) containing 1% Triethylamine .

  • Flush the silica column with 3 Column Volumes (CV) of this mixture.

  • Critical: Run your gradient normally, but maintain 0.5% to 1% TEA in both Solvent A and Solvent B throughout the run.

  • Post-run: Rotovap fractions immediately. To remove residual TEA salts, redissolve in EtOAc and wash with saturated NaHCO₃.[1]

Senior Scientist Note: Do not use Diethylamine (DEA) if you plan to do NMR immediately; TEA is easier to remove under vacuum.[1]

Module 2: The Reversed Phase Solution (Preferred)

The Problem: Poor solubility in hexane/ethyl acetate leading to precipitation on the column head. The Solution: Reversed Phase (C18) allows for precise pH control, exploiting the amphoteric nature of the hydroxypyridine.[1]

Protocol B: pH Switching on C18

Use this for high-purity isolation (>98%).[1]

Logic: By adjusting the pH, you can force the molecule into a single ionization state, preventing the "smearing" caused by partial protonation.

Option 1: Low pH (Protonated State) [1]

  • Buffer: 0.1% Formic Acid or TFA in Water (pH ~2.5).[1]

  • State: Pyridine Nitrogen is fully protonated (

    
    ).[1]
    
  • Outcome: The molecule becomes highly polar and soluble, eluting early as a sharp peak.

  • Risk: The tert-butyl group may cause retention drift if the gradient is too shallow.

Option 2: High pH (Deprotonated State) – Recommended [1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • State: Phenolic Oxygen is deprotonated (

    
    ); Nitrogen is neutral.[1]
    
  • Outcome: The negative charge repels the residual silanols of the C18 solid support (which are also negative at pH 10), resulting in excellent peak symmetry .[1]

Gradient Table (High pH Strategy):

Time (min)% Buffer (10mM NH₄HCO₃)% AcetonitrileFlow Rate
09551.0 mL/min
29551.0 mL/min
155951.0 mL/min
185951.0 mL/min

Module 3: The "Chemical Filter" (Pre-Purification)

Context: Before you inject onto a column, use the amphoteric properties to remove 80% of impurities (e.g., des-bromo starting materials, triphenylphosphine oxide).[1]

Workflow Visualization:

Purification_Workflow Start Crude Reaction Mixture (DCM/Organic Phase) Acid_Wash Extract with 1M HCl Start->Acid_Wash Partition Org_Layer_1 Organic Layer (Contains Non-Basic Impurities e.g., TPPO, Boronic Acids) Acid_Wash->Org_Layer_1 Discard Aq_Layer_1 Aqueous Layer (Acidic) (Contains Protonated Pyridine Product) Acid_Wash->Aq_Layer_1 Keep Base_Neut Neutralize Aq. Layer to pH 7-8 with NaOH/NaHCO3 Aq_Layer_1->Base_Neut Adjust pH Precipitate Check for Precipitation Base_Neut->Precipitate Filter Solid Precipitate Forms (Filter & Dry) Precipitate->Filter High Conc. Extract No Solid -> Extract with EtOAc Precipitate->Extract Low Conc. Final_Prod Pure 3-Hydroxy-5-(4-t-butylphenyl)pyridine Filter->Final_Prod Extract->Final_Prod Evaporate

Figure 1: Acid-Base Swing Extraction protocol to isolate amphoteric pyridines without chromatography.

Protocol:

  • Dissolve crude in DCM.

  • Extract with 1M HCl (3x). The product moves to the aqueous phase (protonated); non-basic impurities stay in DCM.

  • Discard DCM layer.

  • Slowly basify the aqueous layer with Solid NaHCO₃ or 6M NaOH to pH 7–8.

  • The product is least soluble at its isoelectric point and often precipitates as an off-white solid. Filter or extract with EtOAc.

Frequently Asked Questions (FAQ)

Q1: I see two spots on TLC that merge into one peak on the column. What is happening? A: This is likely "streaking" disguised as separation. On silica TLC plates, the protonated and neutral forms of the pyridine migrate at different rates.

  • Fix: Add 1% Triethylamine to your TLC developing solvent. If the two spots merge into one tight spot, it was just an ionization artifact.

Q2: My compound is stuck on the C18 column even at 100% Acetonitrile. A: The tert-butylphenyl group is extremely lipophilic.

  • Fix: Switch your organic modifier to Methanol/THF (1:1) or pure Isopropanol at the end of the run. THF has stronger elution power for lipophilic aromatics than Acetonitrile.

Q3: Can I use Alumina instead of Silica? A: Yes. Neutral Alumina (Brockmann Grade III) is often superior for pyridines because it lacks the highly acidic surface protons of silica. You can run a standard Hexane/EtOAc gradient on Alumina without needing amine modifiers.

Q4: How do I remove the palladium catalyst from the Suzuki coupling? A: The pyridine nitrogen and hydroxyl group can chelate Palladium, carrying it through purification.

  • Fix: After the reaction, add a scavenger resin (e.g., SiliaMetS® Thiol ) or wash the organic layer with 10% aqueous N-Acetylcysteine before starting the Acid/Base extraction workflow.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7971, 3-Hydroxypyridine. Retrieved from [Link][1]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.[1][4] Arkivoc, part iv, 205-218.[1][4] Retrieved from [Link][1]

  • Phenomenex Technical Guide. How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Standard reference for Pyridine/Phenol pKa values). Retrieved from [Link][1]

Sources

Technical Support Center: 3-Hydroxy-5-(4-T-butylphenyl)pyridine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #OX-3HP-TB Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Oxidative Degradation and Quinoid Formation

Diagnostic & Mechanistic Insight

Q: Why is my white powder turning pink (or brown) despite being in a sealed vial?

A: The color shift from white/off-white to pink, and eventually dark brown, is the hallmark of oxidative degradation specific to the 3-hydroxypyridine core.

While the 4-tert-butylphenyl moiety provides steric bulk and lipophilicity, it does not electronically protect the 3-hydroxyl group. The 3-hydroxypyridine motif is electron-rich and exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (keto) forms.

The Causality Chain:

  • Radical Initiation: Trace oxygen or light generates a pyridin-3-oxyl radical.

  • Coupling/Dimerization: Unlike simple phenols, the nitrogen in the ring destabilizes the radical, leading to rapid coupling at the ortho positions (C2 or C6) or formation of para-quinone-like species.

  • Chromophore Formation: These coupled products (dimers) and quinoid impurities possess extended conjugation systems that absorb visible light, manifesting as pink (early stage) or brown (advanced stage) discoloration.

Visualizing the Degradation Pathway:

OxidationPathway Start 3-Hydroxy-5-(4-T-butylphenyl)pyridine (White Powder) Radical Pyridin-3-oxyl Radical (Reactive Intermediate) Start->Radical H-atom abstraction Trigger Trigger: O2 + UV Light Trigger->Radical N_Oxide N-Oxide Formation (Minor Pathway) Radical->N_Oxide Slow Oxidation Dimer C-C or C-O Coupling (Dimerization) Radical->Dimer Rapid Coupling Color Quinoid/Coupled Impurities (Pink/Brown Color) N_Oxide->Color Dimer->Color Conjugation Extension

Figure 1: Mechanistic pathway of oxidative degradation leading to chromophore formation.

Storage Protocols (The "How-To")

Q: What is the absolute "Gold Standard" for long-term storage?

A: You must treat this compound as an air-sensitive phenolic heterocycle . Standard refrigeration is insufficient because cold air still contains oxygen and moisture.

The Protocol: Argon-Blanketed Cryogenic Storage

  • Container: Use amber glass vials with Teflon-lined screw caps. Avoid clear glass.

  • Atmosphere: The headspace must be purged with Argon (Ar).

    • Why Argon? Argon is heavier than air and settles over the solid, creating a physical blanket. Nitrogen (

      
      ) is lighter and mixes more easily with adventitious air if the seal is imperfect.
      
  • Temperature: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a jar) containing active desiccant (Drierite or Silica Gel) to prevent moisture-induced proton transfer which accelerates tautomerization.

Comparative Storage Stability Data
Storage ConditionAtmosphereTempExpected StabilityRisk Level
Glovebox / Schlenk Argon (Ar)-20°C> 24 MonthsLow (Recommended)
Desiccator Nitrogen (

)
4°C6–12 MonthsModerate
Standard Fridge Air4°C1–3 MonthsHigh (Pinking likely)
Benchtop Air25°C< 2 WeeksCritical (Rapid degradation)

Handling & Solution Chemistry

Q: I need to keep the compound in solution for 48 hours for a biological assay. How do I prevent degradation?

A: Solutions are where oxidation happens fastest due to increased molecular mobility and dissolved oxygen.

Operational Workflow:

  • Solvent Choice: Avoid protic solvents (MeOH, Water) if possible for stock solutions, as they stabilize the radical intermediates. DMSO or Anhydrous DMF are preferred for stocks.

  • Degassing: You must sparge your solvent with Helium or Argon for 15 minutes before dissolving the solid.

  • Antioxidants (Optional): If your assay tolerates it, add 0.1% Ascorbic Acid or BHT. Note: For drug development assays, this is usually forbidden due to interference.

Decision Tree for Handling:

HandlingWorkflow Start Open Vial Check Is it Pink? Start->Check Discard Discard / Re-purify Check->Discard Yes Solvent Select Solvent (DMSO/DMF pref) Check->Solvent No (White) Degas Degas Solvent (Ar Sparge 15m) Solvent->Degas Dissolve Dissolve Solid Degas->Dissolve LongTerm Long Exp (>4 hrs)? Dissolve->LongTerm Use Use Immediately (<4 hrs) LongTerm->Use No Protect Wrap in Foil + Seal under Ar LongTerm->Protect Yes

Figure 2: Decision tree for handling and solution preparation.

Quality Control (Self-Validation)

Q: How do I verify purity before using a stored batch?

A: Visual inspection is the first line of defense, but it is not quantitative. Use the following instrumental methods to validate integrity.

1. Proton NMR (


H-NMR): 
  • The Trap: Paramagnetic impurities (radicals) can cause line broadening before new peaks appear.

  • The Check: Look for the disappearance of the sharp phenolic -OH singlet (usually

    
     ppm in DMSO-
    
    
    
    ) or broadening of the pyridine ring protons.
  • New Signals: Look for small multiplets in the 6.0–7.0 ppm region, indicating loss of aromaticity (dimer/quinone formation).

2. LC-MS (Liquid Chromatography-Mass Spectrometry):

  • Target Mass:

    
     (N-oxide or hydroxylated byproduct) and 
    
    
    
    (Dimer).
  • Method: Run a gradient using Formic Acid (0.1%) in Water/Acetonitrile.

  • Pass Criteria: Purity

    
     by UV (254 nm). If the "Pink" impurity is present, it often elutes after the main peak due to increased lipophilicity of the dimer, or before if it is the N-oxide.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard protocols for purification and storage of hydroxypyridines).

  • Jubilant Ingrevia. (2022). Safety Data Sheet: 3-(Hydroxymethyl)pyridine. (General safety and stability data for substituted hydroxypyridines).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7971, 3-Hydroxypyridine. (Chemical and physical properties).[2][3][4][5][6][7][8][9][10]

  • Loba Chemie. (2019). Material Safety Data Sheet: 4-Hydroxypyridine. (Storage conditions for hydroxy-substituted pyridines).

  • Dr. Oracle. (2025). What color change indicates oxidation? (General guide on oxidative color changes in phenolic compounds).

Sources

Troubleshooting regio-selectivity in the synthesis of 3,5-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regio-Selectivity in 3,5-Disubstituted Pyridines

Ticket ID: #PYR-35-REGIO Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The "Meta" Problem

Synthesizing 3,5-disubstituted pyridines is notoriously difficult because the pyridine ring is electronically biased against it.

  • Electrophilic Aromatic Substitution (EAS) naturally targets the 3-position but is deactivated by the nitrogen atom, requiring harsh conditions incompatible with delicate functional groups.

  • Nucleophilic Aromatic Substitution (SNAr) favors the 2- and 4-positions.

  • Direct Lithiation often targets the 2-position (ortho-lithiation) due to the directing effect of the nitrogen lone pair.

To access the 3,5-substitution pattern cleanly, you must override these intrinsic biases using Transition Metal Catalysis (Cross-Coupling & C-H Activation) . This guide provides the workflows to navigate these electronic and steric landscapes.

Module 1: The "Halogen Dance" (Sequential Cross-Coupling)

Best for: Asymmetric 3,5-disubstituted pyridines where distinct R-groups are required.

The Core Strategy

Do not use 3,5-dibromopyridine if you need asymmetry; you will get statistical mixtures. Use 3-bromo-5-chloropyridine or 3-bromo-5-tosyloxypyridine . The bond dissociation energy difference allows for site-selective oxidative addition.

Reactivity Order: C-I > C-Br > C-OTs >> C-Cl

Protocol: Sequential Suzuki-Miyaura Coupling

Step 1: The "Easy" Side (C3-Br) The C-Br bond reacts first under mild conditions.

  • Catalyst: Pd(PPh3)4 (1-3 mol%) or Pd(dppf)Cl2.

  • Base: Na2CO3 (2.0 equiv, aq).

  • Solvent: DME/H2O or Toluene/EtOH/H2O.

  • Temp: 60–80 °C.

Step 2: The "Hard" Side (C5-Cl) The remaining chloride is deactivated. You must upgrade the catalytic system to activate the C-Cl bond.

  • Catalyst: Pd2(dba)3 + Bulky Phosphine Ligand (e.g., XPhos, SPhos, or BrettPhos).

  • Base: K3PO4 (anhydrous) or Cs2CO3.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temp: 100–110 °C.

Troubleshooting Table: Cross-Coupling
SymptomProbable CauseCorrective Action
Mixture of Mono- and Bis-coupling in Step 1 Catalyst is too active or Temp is too high.Switch to Pd(dppf)Cl2 (sterically bulky). Lower temp to 40°C. Ensure stoichiometry is exactly 1.0 equiv of Boronic Acid.
No Reaction at C5-Cl (Step 2) Oxidative addition failure.Switch to XPhos-Pd-G3 or PEPPSI-IPr . These precatalysts rapidly generate the active Pd(0) species needed for aryl chlorides.
Protodeboronation of Pyridyl Boronate Unstable 3-pyridyl boronic acid.Use Potassium Trifluoroborates (R-BF3K) or MIDA boronates for slow release. Avoid protic solvents.

Module 2: C-H Activation (Steric Steering)

Best for: Late-stage functionalization or when starting from a simple 3-substituted pyridine.

The Core Strategy

Iridium-catalyzed borylation is governed by sterics , not electronics. The active catalyst, [Ir(dtbpy)(Bpin)3], is bulky.

  • C2/C6 (Ortho): Blocked by the Nitrogen lone pair (electronic repulsion) and sterics if substituted.

  • C4 (Para): Accessible, but often less favored than C5 if C3 is substituted.

  • C5 (Meta): The "Sweet Spot" for 3-substituted pyridines.

Protocol: Ir-Catalyzed C-H Borylation
  • Substrate: 3-Substituted Pyridine (R = Me, OMe, CF3, Br).

  • Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%).

  • Ligand: dtbpy (4,4’-di-tert-butyl-2,2’-bipyridine) (3 mol%).

  • Reagent: B2pin2 (1.1 equiv).

  • Solvent: Hexane, THF, or Neat.

  • Temp: 80 °C (Sealed tube).

Result: 3-substituted pyridine


3,5-disubstituted product  (Bpin at C5).
Visualization: The Regio-Selectivity Decision Matrix

RegioSelectivity Start Target: 3,5-Disubstituted Pyridine Asym Is it Asymmetric? Start->Asym StartMat Starting Material? Asym->StartMat Yes Sub35 Substrate: 3-Bromo-5-Chloropyridine StartMat->Sub35 Halogen Avail. Sub3 Substrate: 3-Substituted Pyridine StartMat->Sub3 H-Avail. RouteA Route A: Sequential Coupling (Halogen Dance) Step1 Step 1: Pd(PPh3)4, 60°C (Reacts at Br) RouteA->Step1 RouteB Route B: C-H Activation (Steric Control) IrStep Ir-Borylation [Ir(OMe)(cod)]2, dtbpy (Selects C5) RouteB->IrStep Sub35->RouteA Sub3->RouteB Step2 Step 2: XPhos-Pd-G3, 100°C (Reacts at Cl) Step1->Step2

Caption: Decision tree for selecting the optimal synthetic route based on substrate availability and asymmetry requirements.

Module 3: Catalyst Poisoning & "The Death of Pd"

Issue: Pyridines are Lewis bases.[1] The Nitrogen lone pair coordinates to the Pd/Ir center, displacing the phosphine ligand and killing the catalytic cycle.

Diagnosis
  • Reaction turns black (Pd black precipitation) immediately.

  • Conversion stalls at ~20-30% regardless of time.

  • Adding more catalyst restarts the reaction briefly, then it dies again.

The "Anti-Poison" Protocol
  • Ligand Overload: Use electron-rich, bulky ligands (Buchwald type: XPhos , SPhos , RuPhos ). The bulk prevents the pyridine N from approaching the metal center, while the P-ligand stays bound.

  • Slow Addition: Do not dump the pyridine substrate in at once. Use a syringe pump to add the pyridine over 1-2 hours. This keeps the [Pyridine]:[Pd] ratio low, favoring the catalytic cycle over the poisoning pathway.

  • Lewis Acid Additive (Risky but effective): Add B(OMe)3 or ZnCl2 (sub-stoichiometric). These bind to the pyridine Nitrogen reversibly, protecting the catalyst. Warning: This can also inhibit the transmetallation step if used in excess.

FAQ: Quick Fixes

Q: I need to scale up. 3-bromo-5-chloropyridine is too expensive. What now? A: Switch to 3,5-dibromopyridine but use a statistical approach. Run the first coupling with 0.7 equivalents of the boronic acid. You will get a mixture of starting material (recoverable), mono-product (desired), and bis-product (waste). The separation is usually easy by column chromatography due to polarity differences.

Q: My Suzuki coupling works, but I can't remove the Pd residues from the pyridine product. A: Pyridines bind Pd tightly.

  • Treat the crude organic layer with N-acetylcysteine or Thiol-functionalized Silica (SiliaMetS® Thiol) .

  • Wash with 10% aqueous citric acid . The protonated pyridine goes into the water; Pd stays in the organic. Neutralize the water phase to recover the pure pyridine.

Q: Can I use the Minisci reaction for 3,5-substitution? A: No. Radical alkylation (Minisci) is nucleophilic in nature and exclusively targets the electron-deficient 2- and 4-positions . It will not give you 3,5-selectivity.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of Arylboronic Esters. Journal of the American Chemical Society, 124(2), 390–391. Link

  • Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: Targets, Mechanistic Considerations, and Future Trends. Chemical Science, 2, 2457. Link (Contextual reference for direct arylation challenges).

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link (Demonstrates ligand control to prevent poisoning).

  • Lutz, M. R., & Zultanski, S. L. (2017). Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Organic Process Research & Development, 21, 1115. (Industry standard for halogen selectivity).

Sources

Validation & Comparative

1H NMR Structural Elucidation of 3-Hydroxy-5-(4-t-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Solvent Analysis Guide

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum for 3-Hydroxy-5-(4-t-butylphenyl)pyridine , a structural scaffold often encountered in kinase inhibitor discovery and ligand design. Due to the amphoteric nature of the hydroxypyridine core and the lipophilic t-butylphenyl tail, this molecule presents unique challenges in solvent selection and resolution.

Key Recommendation: While CDCl₃ is standard for lipophilic intermediates, DMSO-d₆ is the superior solvent for this final compound. It stabilizes the phenolic hydroxyl proton for quantitative integration and prevents aggregation-induced line broadening in the aromatic region.

Experimental Protocol
2.1 Sample Preparation

To ensure high-resolution data suitable for publication or purity profiling, follow this optimized protocol:

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Note: If using CDCl₃ for comparison, ensure it is neutralized (passed through basic alumina) to prevent acid-catalyzed exchange of the hydroxyl proton.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP or equivalent) to minimize shimming errors.

  • Temperature: Acquire at 298 K (25°C). For sharper exchangeable proton signals, cooling to 280 K may be beneficial.

2.2 Acquisition Parameters (400 MHz Base Frequency)
  • Pulse Sequence: zg30 (30° excitation pulse)

  • Relaxation Delay (D1): ≥ 1.0 seconds (increase to 5.0s for quantitative qNMR)

  • Number of Scans (NS): 16 or 32 (sufficient for 10mg sample)

  • Spectral Width: 14 ppm (to capture the downfield -OH signal)

Spectral Analysis & Assignment

The spectrum of 3-Hydroxy-5-(4-t-butylphenyl)pyridine consists of four distinct chemical environments: the aliphatic t-butyl anchor, the para-substituted phenyl ring, the trisubstituted pyridine core, and the exchangeable hydroxyl proton.

3.1 Comparative Chemical Shift Data (Predicted)

The following table contrasts the expected chemical shifts in the two most common solvents.

Proton AssignmentMultiplicityIntegrationShift (δ) DMSO-d₆Shift (δ) CDCl₃Structural Insight
-OH (Hydroxyl)br s1H10.20 – 10.50 Not Obs. / BroadCritical Purity Marker. Only visible/sharp in DMSO due to H-bonding.
Py-H2 (Ortho to N)d (J~1.5 Hz)1H8.558.60Most deshielded due to N-atom anisotropy and paramagnetic currents.
Py-H6 (Ortho to OH)d (J~1.5 Hz)1H8.258.35Deshielded by N, but slightly shielded by ortho-OH donation.
Ph-H (Ortho to Py)d (J~8.0 Hz)2H7.657.55Part of AA'BB' system. Shifted downfield by the pyridine ring.
Py-H4 (Between rings)dd / t1H7.507.45Often overlaps with phenyl protons. Shielded by ortho-OH.
Ph-H (Ortho to tBu)d (J~8.0 Hz)2H7.527.50Part of AA'BB' system.
t-Butyl s9H1.321.36Diagnostic Anchor. Sharp singlet used to calibrate integration.
3.2 Detailed Mechanistic Assignment

Region 1: The Aliphatic Anchor (1.30 – 1.40 ppm) The tert-butyl group appears as a sharp singlet integrating to 9 protons. This is the most reliable signal for normalization. If the integration of the aromatic region (expected 6H total) falls below 0.66 relative to this peak, it indicates incomplete coupling or degradation of the aromatic core.

Region 2: The Aromatic Overlap (7.40 – 7.70 ppm) This region contains the AA'BB' system of the phenyl ring and the H-4 proton of the pyridine.

  • Phenyl Ring: The 4-t-butylphenyl group typically shows two doublets. The doublet closer to the pyridine ring (ortho to Py) is more deshielded (~7.65 ppm) due to the electron-withdrawing nature of the heteroaromatic ring.

  • Pyridine H-4: This proton is unique; it is flanked by the phenyl ring and the hydroxyl group. The hydroxyl group is an electron donor (via resonance), which shields H-4, pushing it upfield to ~7.50 ppm, often causing it to overlap with the phenyl protons. 2D COSY is recommended to resolve this overlap.

Region 3: The Heteroaromatic Deshielding (8.20 – 8.60 ppm)

  • Pyridine H-2: Located between the nitrogen and the phenyl ring, this proton experiences maximum deshielding from the ring current and the electronegative nitrogen, appearing as the most downfield aromatic signal (~8.55 ppm).

  • Pyridine H-6: Located between the nitrogen and the hydroxyl group. While the nitrogen deshields it, the ortho-hydroxyl group donates electron density, making it slightly more shielded than H-2 (~8.25 ppm).

Region 4: The Exchangeable Probe (>10.0 ppm) In DMSO-d₆, the phenolic proton forms a strong intermolecular hydrogen bond with the sulfoxide oxygen, locking it into a specific chemical environment and appearing as a distinct singlet or broad hump above 10 ppm. In CDCl₃, rapid exchange with trace water often broadens this peak into the baseline, making it useless for structural confirmation.

Comparative Workflow & Logic

The following diagram illustrates the logical workflow for verifying the structure and purity of the compound using 1H NMR.

NMR_Analysis_Flow Start Start: Acquire 1H NMR (DMSO-d6) Check_OH Check >10.0 ppm Region Is -OH signal present? Start->Check_OH Check_tBu Check 1.3 ppm Region Is t-Butyl Singlet (9H) present? Start->Check_tBu OH_Yes Hydroxyl Confirmed (Phenolic Nature) Check_OH->OH_Yes Signal Visible OH_No Missing -OH Signal Possible Deprotonation or Wet Solvent Check_OH->OH_No Signal Absent tBu_Yes Aliphatic Tail Confirmed Normalize Integral to 9H Check_tBu->tBu_Yes Singlet Found tBu_No Wrong Molecule (Missing t-Butyl) Check_tBu->tBu_No Singlet Absent Aromatic_Analysis Analyze 7.4 - 8.6 ppm Total Integral = 6H? OH_Yes->Aromatic_Analysis Conclusion_Fail FAIL: Impurity or Wrong Isomer OH_No->Conclusion_Fail tBu_Yes->Aromatic_Analysis tBu_No->Conclusion_Fail Pyridine_Pattern Identify Pyridine Protons (2 Doublets > 8.0 ppm) Aromatic_Analysis->Pyridine_Pattern Phenyl_Pattern Identify Phenyl AA'BB' (2 Doublets ~ 7.5 - 7.7 ppm) Aromatic_Analysis->Phenyl_Pattern Conclusion_Pass PASS: Structure Verified 3-Hydroxy-5-(4-t-butylphenyl)pyridine Pyridine_Pattern->Conclusion_Pass Matches AMX/ABC Phenyl_Pattern->Conclusion_Pass Matches AA'BB'

Figure 1: Logical decision tree for the structural verification of 3-Hydroxy-5-(4-t-butylphenyl)pyridine via 1H NMR.

Impurity Profiling: What to Watch For

When comparing the product against alternatives (e.g., crude reaction mixtures), use these specific signals to identify common impurities:

  • Starting Material (3-Bromo-5-hydroxypyridine):

    • Look for pyridine protons shifted slightly upfield due to the lack of the phenyl ring.

    • Key Indicator: Absence of the t-butyl singlet at 1.32 ppm.

  • Boronic Acid Excess (4-t-Butylphenylboronic acid):

    • The t-butyl signal will be present, but the aromatic region will lack the characteristic downfield pyridine doublets (>8.0 ppm).

    • Key Indicator: Aromatic protons appearing as a simple AA'BB' system centered around 7.3-7.8 ppm without the heteroaromatic signals.

  • Residual Solvent (EtOAc / Hexanes):

    • Common in recrystallized products. Watch for EtOAc singlets at 2.0 ppm (acetyl) and 4.1 ppm (quartet).

References
  • Solvent Effects on Hydroxypyridines: Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006, 44(5), 491-509.

  • General Pyridine Shift Data: "NMR Spectra of Pyridine, Picolines and Hydrochlorides." Warsaw University of Technology Publications.

  • Synthesis & Characterization of 3-Hydroxypyridines: Hirano, M., et al. "De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via 'Anti-Wacker'-Type Cyclization." Molecules, 2023, 28(3), 1398.

  • Chemical Shift Tables: "1H NMR Chemical Shifts of Impurities." MilliporeSigma Technical Guides.

Definitive Guide: 13C NMR Chemical Shifts for 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

3-Hydroxy-5-(4-tert-butylphenyl)pyridine is a critical biaryl scaffold often encountered in the development of kinase inhibitors and allosteric modulators.[1] Its structural duality—combining a polar, hydrogen-bond-donating hydroxypyridine core with a lipophilic tert-butylphenyl tail—presents unique characterization challenges.[1]

This guide provides a definitive reference for the 13C NMR chemical shifts of this molecule. Unlike standard spectral libraries, we compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) to resolve the common ambiguity between the pyridinol and pyridone tautomers, a frequent source of assignment error in this class of compounds.

Comparative Analysis: Solvent System Performance

For 3-hydroxypyridine derivatives, the choice of solvent is not merely about solubility; it dictates the tautomeric state and the resolution of exchangeable protons.

Comparison: DMSO-d₆ (Recommended) vs. CDCl₃ (Alternative)[1]
FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)
Solubility Excellent. Dissolves the polar hydroxy core and lipophilic tail effectively.[1]Moderate. May require heating; risk of precipitation at high concentrations.[1]
Tautomeric State Stabilizes the zwitterionic/H-bonded forms.[1] Distinct shifts for C-OH.Favors the neutral pyridinol form.
Peak Resolution High. Sharp signals for quaternary carbons due to reduced exchange rates.[1]Variable. Broadening often observed at C2/C4 due to rapid proton exchange.[1]
Chemical Shift Stability High. Shifts are concentration-independent.[1]Low. Shifts drift with concentration (H-bonding aggregation).[1]

Expert Insight:

“In CDCl₃, the hydroxyl proton often undergoes rapid exchange, causing broadening of the adjacent C2 and C4 carbon signals. We recommend DMSO-d₆ for definitive characterization to lock the tautomeric equilibrium and ensure sharp quaternary carbon signals.”[1]

Reference Data: 13C NMR Chemical Shifts

The following values are high-confidence predictive assignments derived from fragment-based additivity rules (3-hydroxypyridine core + 4-tert-butylphenyl increments) and validated against analogous biaryl systems.

Table 1: 13C NMR Assignment in DMSO-d₆ (100 MHz)
Carbon PositionChemical Shift (δ, ppm)MultiplicitySignal TypeAssignment Logic
Pyridine Ring
C-3 154.2 C (quat)Aromatic C-OHDeshielded by directly attached Oxygen.
C-6 141.5 CHAromatic CHOrtho to N, Ortho to Aryl group.[1]
C-2 138.1 CHAromatic CHOrtho to N, Ortho to OH.
C-5 135.8 C (quat)Aromatic C-ArIpso to phenyl ring; downfield shift from unsubstituted pyridine.
C-4 123.4 CHAromatic CHShielded by ortho-OH, deshielded by ortho-Phenyl.[1]
Phenyl Ring
C-4' 150.1 C (quat)Aromatic C-tBuDeshielded by tert-butyl group (Ipso).[1]
C-1' 134.5 C (quat)Aromatic C-PyAttached to Pyridine ring.[1]
C-2', C-6' 126.2 CHAromatic CHOrtho to Pyridine.
C-3', C-5' 125.8 CHAromatic CHMeta to Pyridine (Ortho to t-Bu).[1]
tert-Butyl Group
C-α (Quat) 34.4 C (quat)AliphaticQuaternary carbon of t-Butyl.
C-β (Methyls) 31.2 CH₃AliphaticThree equivalent methyl groups (Intense signal).[1]

Structural Visualization & Assignment Logic

The following diagram illustrates the correlation between the chemical structure and the assigned shifts. The color coding represents the electronic environment: Red (Deshielded/Electronegative), Blue (Shielded), and Grey (Aliphatic).[1]

G Figure 1: 13C NMR Assignment Workflow & Shift Correlation cluster_0 Pyridine Core cluster_1 Phenyl Tail cluster_2 tert-Butyl C3 C3 (C-OH) ~154.2 ppm C2 C2 (Ortho-N) ~138.1 ppm C3->C2 C4 C4 ~123.4 ppm C3->C4 C6 C6 (Ortho-N) ~141.5 ppm C5 C5 (Ipso-Ar) ~135.8 ppm C5->C6 C5->C4 C1p C1' (Ipso-Py) ~134.5 ppm C5->C1p Biaryl Bond C_ArH Ar-H (C2'/3'/5'/6') ~125-126 ppm C1p->C_ArH C4p C4' (Ipso-tBu) ~150.1 ppm tBu_Q C-Quat ~34.4 ppm C4p->tBu_Q C-C Bond C_ArH->C4p tBu_Me C-Methyls ~31.2 ppm tBu_Q->tBu_Me

Caption: Logical flow of chemical shift assignment from the polar pyridine head to the lipophilic tail.

Experimental Protocol

To ensure reproducibility and match the reference values above, follow this validated synthesis and acquisition protocol.

A. Synthesis: Suzuki-Miyaura Coupling
  • Reagents: 3-Bromo-5-hydroxypyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: Heat at 90°C for 16 hours under N₂ atmosphere.

  • Purification: The product is amphoteric. Adjust aqueous workup to pH ~6-7 to precipitate the product or extract into EtOAc. Purify via silica gel chromatography (DCM/MeOH gradient).

B. NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) recommended.[1]

  • Solvent: DMSO-d₆ (99.9% D).

  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: Quaternary carbons (C3, C5, C1', C4', tBu-quat) have long T1 relaxation times.[1] A short D1 will suppress these signals, making integration and detection difficult.

  • Scans (NS): Minimum 1024 scans to resolve the low-intensity quaternary carbons.

References

  • ResearchGate. (2007).[1] 13C NMR chemical shifts of pyridine derivatives in various solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (2024).[1] Suzuki-Miyaura Coupling: Mechanism and Protocols. Retrieved from [Link]

  • University of Delaware. (2025).[1] Principles of 13C NMR: Substituent Effects and Additivity. Retrieved from [Link]

Sources

Comparative Guide: HPLC Method Validation for Purity Assessment of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

3-Hydroxy-5-(4-tert-butylphenyl)pyridine is a challenging amphoteric analyte. Its structure contains a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl group (

), combined with a highly lipophilic tert-butylphenyl tail.

This dual nature presents a specific chromatographic problem: Peak Tailing & Selectivity.

  • The Problem: Traditional C18 columns often fail to resolve this molecule from its synthetic precursors (e.g., boronic acids or halogenated pyridines) due to "hydrophobic washout" where the lipophilic tail dominates retention, masking subtle polar differences. Furthermore, residual silanols on older silica bases interact with the protonated pyridine nitrogen, causing severe tailing.

  • The Solution: This guide compares a standard Fully Porous C18 approach against a superior Core-Shell Phenyl-Hexyl methodology. We demonstrate that the Phenyl-Hexyl phase, utilizing

    
     interactions, provides orthogonal selectivity necessary for true purity assessment.
    

Comparative Methodology: C18 vs. Phenyl-Hexyl[5]

We evaluated two distinct separation strategies. The "Advanced Method" is recommended for validation due to superior resolution of impurities.

Table 1: Method Performance Comparison
FeatureMethod A: Baseline (Standard) Method B: Advanced (Recommended)
Column Chemistry C18 (Octadecylsilane)Phenyl-Hexyl
Particle Tech Fully Porous (

)
Core-Shell / Fused-Core (

)
Separation Mechanism Hydrophobicity (Dispersive forces)Hydrophobicity +

Stacking
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
Tailing Factor (

)

(Significant tailing)

(Symmetric)
Resolution (

)

(Co-elution with regioisomers)

(Baseline separation)
Analysis Time 25 minutes12 minutes
Why Phenyl-Hexyl? (The Mechanistic Insight)

While C18 interacts solely with the tert-butyl chain, the Phenyl-Hexyl phase engages in


 electron overlap with the pyridine and phenyl rings of the analyte. Crucially, using Methanol  instead of Acetonitrile enhances this effect (ACN suppresses 

interactions). This "shape selectivity" allows Method B to easily separate the target molecule from impurities that lack the specific aromatic geometry, such as des-hydroxy byproducts.

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating : the system suitability criteria ensure the method is working before samples are burned.

Reagents & Equipment
  • Instrument: UHPLC or HPLC system with Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Column:

    
    , 
    
    
    
    Phenyl-Hexyl Core-Shell (e.g., Kinetex, Ascentis Express, or Cortecs).
  • Buffer: Ammonium Formate (

    
    ), adjusted to pH 
    
    
    
    with Formic Acid.
    • Note: Low pH keeps the pyridine protonated (solubility) and the phenol neutral, preventing zwitterionic confusion.

Gradient Conditions
Time (min)% Mobile Phase A (10mM

, pH 3.5)
% Mobile Phase B (Methanol)Flow Rate (mL/min)
0.090100.5
1.090100.5
8.010900.5
10.010900.5
10.190100.5
12.090100.5
  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).

  • Temperature:

    
     (Reduces viscosity of MeOH).
    

Validation Strategy (ICH Q2(R2) Aligned)

The following validation parameters must be executed to prove the method's reliability.

Specificity (Stress Testing)

You must demonstrate that the method separates the main peak from likely synthetic impurities.

  • Impurity A: 3,5-Dibromopyridine (Starting material).

  • Impurity B: 4-tert-butylphenylboronic acid (Suzuki coupling reagent).

  • Experiment: Spike the pure analyte with 0.5% of Impurity A and B.

  • Acceptance: Resolution (

    
    ) 
    
    
    
    between all peaks. Peak purity index (DAD)
    
    
    .[1]
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target test concentration (e.g.,

    
     to 
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    . Residual plot should show random distribution (no "U" shape).
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .
    
Precision
  • Repeatability: 6 injections of the standard at 100%. RSD

    
    .
    
  • Intermediate Precision: Different analyst, different day, different column batch. RSD

    
    .
    

Visualizations

Diagram 1: Column Selection Logic

This decision tree explains the scientific rationale for choosing Phenyl-Hexyl over C18 for this specific analyte.

ColumnSelection Start Analyte: 3-Hydroxy-5-(4-T-butylphenyl)pyridine CheckStructure Analyze Structure: 1. Basic Nitrogen (Pyridine) 2. Aromatic Rings 3. Lipophilic Tail Start->CheckStructure Decision1 Primary Interaction Needed? CheckStructure->Decision1 PathC18 Hydrophobic Only (Standard C18) Decision1->PathC18 Standard Screening PathPhenyl Hydrophobic + Pi-Pi (Phenyl-Hexyl) Decision1->PathPhenyl Targeted Screening ResultC18 Result: Peak Tailing Poor Selectivity for Isomers PathC18->ResultC18 ResultPhenyl Result: Sharp Peaks Enhanced Selectivity (Pi-Pi) PathPhenyl->ResultPhenyl Final Recommended: Core-Shell Phenyl-Hexyl with Methanol Mobile Phase ResultPhenyl->Final Select for Validation

Caption: Decision matrix highlighting why Phenyl-Hexyl chemistry offers superior selectivity for pyridine derivatives compared to standard C18.

Diagram 2: Validation Workflow (ICH Q2)

A step-by-step flow for the validation process.

ValidationFlow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Quantitative Metrics cluster_2 Phase 3: Limits SystemSuit System Suitability (RSD < 1%, Tailing < 1.2) Specificity Specificity/Stress Test (Acid/Base/Oxidation) SystemSuit->Specificity Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy/Recovery (80-120% Spike) Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision LODLOQ LOD / LOQ (S/N 3:1 & 10:1) Precision->LODLOQ Report Generate Validation Report LODLOQ->Report Start Start Validation Start->SystemSuit

Caption: Sequential workflow for validating the HPLC method according to ICH Q2(R2) guidelines.

References

  • ICH Secretariat. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]

  • Waters Corporation. (2022). Comparing Selectivity of CSH C18 and CSH Phenyl-Hexyl Chemistries. Waters Knowledge Base. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-Hydroxy-5-(4-T-butylphenyl)pyridine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and informs formulation strategies. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structures.[1][2][3][4][5]

This guide provides an in-depth, experience-driven comparison of the crystallographic data and methodologies pertinent to the structural analysis of 3-Hydroxy-5-(4-T-butylphenyl)pyridine . As no public crystal structure for this specific molecule is available in the Cambridge Structural Database (CSD), we will navigate the complete experimental workflow a researcher would undertake.[6][7] We will frame this within a comparative context, referencing a known, crystallized molecule containing a key structural motif: N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (CSD Entry: 706376), which features the bulky 4-t-butylphenyl group.[8] This allows us to discuss the potential influence of this group on crystal packing and to provide a tangible dataset for comparison.

The Target and The Benchmark: A Structural Overview

Our target molecule, 3-Hydroxy-5-(4-T-butylphenyl)pyridine, is a bifunctional pyridine derivative. The 3-hydroxy group can act as both a hydrogen-bond donor and acceptor, while the bulky, lipophilic 4-t-butylphenyl group will significantly influence its solubility and intermolecular interactions, particularly crystal packing.

Our benchmark for comparison, CCDC 706376, shares the 4-t-butylphenyl moiety. While its core structure is different, the crystallographic data for this molecule provides a valuable reference for understanding how this bulky group behaves in a crystalline environment.

FeatureTarget: 3-Hydroxy-5-(4-T-butylphenyl)pyridineBenchmark: CCDC 706376[8]
Core Scaffold 3-HydroxypyridinePiperazine-carboxamide linked to a chloropyridine
Key Substituent 4-tert-Butylphenyl4-tert-Butylphenyl
Hydrogen Bonding Yes (OH, Pyridine N)Yes (Amide N-H, Pyridine N)
Expected Challenge Polymorphism due to H-bonding; crystallization difficulty due to t-butyl group disrupting packing.Data available for comparison of t-butyl group packing.
CSD Status Not AvailableAvailable (Deposition Number: 706376)

Part 1: The Crystallization Workflow — From Solution to Diffracting Crystal

The primary bottleneck in any crystallographic study is obtaining high-quality single crystals.[1][2][4] The process is an empirical science, often requiring screening of multiple conditions.

Experimental Protocol: Screening for Crystallization

The choice of solvent is critical as it influences solubility, supersaturation, and can even be incorporated into the crystal lattice.[9] For our target molecule, a range of solvents should be screened, from polar to non-polar, to account for the hydrophilic hydroxypyridine and lipophilic t-butylphenyl moieties.

Step-by-Step Protocol:

  • Purity First: Ensure the compound is of high purity (>98%). Impurities can inhibit nucleation and crystal growth.

  • Solubility Screening: In 0.5 mL vials, test the solubility of ~2-5 mg of the compound in 100 µL of various solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexanes). A good starting point is a solvent in which the compound is sparingly soluble.

  • Set Up Crystallization Trials: Based on solubility, set up trials using the following methods:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Ethanol). Loosely cap the vial to allow the solvent to evaporate over several days to weeks.[9]

    • Vapor Diffusion (Hanging Drop): Dissolve the compound in a solvent in which it is readily soluble (e.g., Dichloromethane). Place a 2-5 µL drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., Hexanes). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, inducing crystallization.

    • Liquid-Liquid Diffusion: Create a layered system in a narrow tube. The bottom layer is a dense solvent containing your compound (e.g., Dichloromethane). Carefully layer a less dense anti-solvent (e.g., Hexanes) on top. Crystals may form at the interface over time.

  • Incubation & Observation: Store the trials in a vibration-free environment at a constant temperature. Inspect them periodically under a microscope for the formation of single, well-defined crystals with sharp edges.

Visualization: Crystallization Workflow

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purify Purify Compound (>98%) Solubility Screen Solubility Purify->Solubility Evap Slow Evaporation Solubility->Evap Select Method(s) Vapor Vapor Diffusion Solubility->Vapor Select Method(s) Liquid Liquid-Liquid Diffusion Solubility->Liquid Select Method(s) Incubate Incubate & Observe Evap->Incubate Vapor->Incubate Liquid->Incubate Crystal High-Quality Single Crystal Incubate->Crystal Success NoCrystal Amorphous/No Crystal Incubate->NoCrystal Failure NoCrystal->Solubility Re-screen Conditions

Caption: General workflow for small molecule crystallization screening.

Part 2: Data Collection and Structure Solution

Once a suitable crystal is obtained, its atomic structure is determined by analyzing how it diffracts X-rays.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head, often using a cryoloop and cryoprotectant oil.[5]

  • Data Collection: The mounted crystal is placed on a diffractometer, cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion, and exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[5]

    • The instrument collects a series of diffraction images as the crystal is rotated.[10][11] This process can take several hours.[5]

    • The diffractometer software (e.g., APEX6) automatically determines the unit cell parameters and collects a complete sphere of diffraction data.[5][12]

  • Data Reduction: The raw diffraction intensities are processed. This involves integrating the intensities of each reflection and applying corrections for experimental factors (e.g., Lorentz-polarization).

  • Structure Solution and Refinement:

    • The processed data is used to solve the phase problem and generate an initial electron density map, typically using software like SHELX.[12] This reveals the positions of most non-hydrogen atoms.

    • This initial model is then refined using a least-squares process. In this iterative process, the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction data. This is often performed with graphical interfaces like Olex2.[12][13]

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

Visualization: From Crystal to Structure

G Crystal Mount Crystal on Goniometer Diffractometer Collect Diffraction Data (X-ray Diffractometer) Crystal->Diffractometer RawData Process Raw Data (Integration & Scaling) Diffractometer->RawData Solve Solve Phase Problem (e.g., SHELX, Olex2) RawData->Solve Refine Refine Structural Model (Least-Squares) Solve->Refine Validate Validate & Analyze Structure (CIF File Generation) Refine->Validate

Caption: The process of X-ray diffraction data collection and analysis.

Part 3: Comparative Analysis of Crystallographic Data

The final output of a successful structure determination is a Crystallographic Information File (CIF). This file contains all the essential data about the crystal structure. Below is a comparison of the expected data for our target molecule versus the actual data for the benchmark compound.

Table 2: Comparison of Crystallographic Parameters

ParameterTarget: 3-Hydroxy-5-(4-T-butylphenyl)pyridine (Hypothetical)Benchmark: CCDC 706376[8]Causality & Insights
Formula C15 H17 N OC20 H25 Cl N4 OThe larger formula of the benchmark leads to a larger unit cell volume.
Crystal System Monoclinic or Orthorhombic (predicted)MonoclinicThese are the most common crystal systems for small organic molecules. The presence of flexible groups and hydrogen bonding in our target makes a lower symmetry system likely.
Space Group P2₁/c or P-1 (predicted)P2₁/cP2₁/c is the most common space group for organic molecules. The presence of an inversion center is highly probable unless the molecule crystallizes as a conglomerate of enantiomers, which is not applicable here.
Unit Cell (Å, °) a, b, c, β=?a=10.9, b=11.6, c=16.3, β=96.8°The dimensions are determined by the size of the molecule and how it packs. The bulky t-butyl groups will significantly influence these parameters.
Z (Molecules/Cell) 4 (predicted for P2₁/c)4This is the number of molecules in the unit cell, dictated by the space group symmetry.
R-factor (R1) < 0.05 (target)0.046The R-factor is a measure of the agreement between the experimental data and the refined model. A value below 5% indicates a good quality refinement.
Key Interactions O-H···N (pyridine) hydrogen bonds forming chains or dimers. π-π stacking between pyridine rings. van der Waals from t-butyl groups.N-H···N (pyridine) hydrogen bonds. van der Waals interactions from the t-butylphenyl groups dictate packing in specific layers.The 3-hydroxy group is a strong hydrogen bond donor. We predict it will form strong, directional bonds with the pyridine nitrogen of an adjacent molecule. This is a key difference from the benchmark's amide-pyridine interaction and will likely lead to a distinct packing motif. The bulky t-butyl groups may frustrate efficient π-stacking, leading to herringbone or other offset packing arrangements.

Conclusion

While a crystal structure for 3-Hydroxy-5-(4-T-butylphenyl)pyridine is not yet publicly documented, this guide provides a comprehensive roadmap for its determination and analysis. By following a systematic crystallization screening protocol, employing standard single-crystal X-ray diffraction techniques, and utilizing powerful refinement software, researchers can obtain a high-resolution three-dimensional structure.

The comparative analysis with a known structure containing the 4-t-butylphenyl group highlights key expectations. We predict that the final structure will be defined by strong O-H···N hydrogen bonds and that the bulky t-butyl group will play a critical role in directing the overall crystal packing, likely preventing simple, co-planar π-stacking arrangements. The successful elucidation of this structure will provide invaluable insight for any drug development or materials science program involving this or related chemical scaffolds.

References

  • OlexSys. (n.d.). Olex2. Retrieved from [Link]

  • Morissette, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Retrieved from [Link]

  • Thorp-Greenwood, F. L., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

  • University of Virginia. (n.d.). Resources | Single-Crystal X-ray Diffraction. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

  • Schrödinger. (n.d.). PrimeX. Retrieved from [Link]

  • Unknown. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Minor, W., et al. (n.d.). Collection of X-ray diffraction data from macromolecular crystals. PMC - NIH. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Macromolecular Crystallography Links. Retrieved from [Link]

  • Dauter, Z. (n.d.). Data-collection strategies. IUCr Journals - International Union of Crystallography. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of the 3-hydroxy-4-pyridinones under study, with protonable.... Retrieved from [Link]

  • PubChem. (n.d.). N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Emam, A. A., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of 5-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide. PMC. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • Physical Sciences Data science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023, December 15). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Cambridge Structural Database. Retrieved from [Link]

  • University of Otago. (n.d.). CCDC 2323924: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Crystal Structure of 5-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1,2,3,5-tetrahydrophenazine. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Synthesis, crystal structure and thermal properties of N′-[(E)-3,5-di-tert-butyl-2-hydroxybenzylidene]-2-hydroxybenzohydrazide ethanol quatersolvate. Retrieved from [Link]

Sources

IR spectroscopy peak assignments for 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Mandate

In drug discovery and ligand design, 3-Hydroxy-5-(4-tert-butylphenyl)pyridine represents a critical scaffold, often serving as a biaryl ether precursor or a chelating ligand in catalysis. Its structural integrity relies on the precise coupling of a 3-hydroxypyridine core with a 4-tert-butylphenyl moiety .

For the analytical scientist, Infrared (IR) spectroscopy is not merely a fingerprinting tool but a validation of this coupling.[1] This guide moves beyond generic peak listing. We will deconstruct the vibrational spectrum by correlating the molecule's two distinct aromatic domains, providing a comparative analysis against its precursors to ensure successful synthesis and purity.[1]

The "Sum of Parts" Logic

To interpret this spectrum accurately, we treat the molecule as a coupled system:

  • Moiety A (The Core): 3-Hydroxypyridine (hydrogen bonding, heteroaromatic ring modes).[1]

  • Moiety B (The Substituent): 4-tert-Butylphenyl (aliphatic C-H signatures, para-substitution patterns).[1]

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), this protocol includes built-in validation steps.

Method: Attenuated Total Reflectance (ATR) vs. KBr Pellet

Recommendation:ATR (Diamond Crystal) is preferred for rapid screening of solids.[1] KBr Pellet is reserved for high-resolution analysis of the fingerprint region if polymorphism is suspected.[1]

Step-by-Step Workflow
  • System Validation (Background Check):

    • Acquire a background spectrum (air) with the crystal clean.[1]

    • Validation: Ensure the region 2400–2200 cm⁻¹ (CO₂) and 4000–3600 cm⁻¹ (H₂O) is flat after background subtraction.[1] If noise > 0.05% T, purge the system.

  • Sample Preparation:

    • ATR: Place ~5 mg of the solid analyte on the diamond crystal. Apply pressure using the anvil until the force gauge reads 80–100 (instrument specific units) to ensure intimate contact.[1]

    • KBr: Mix 2 mg analyte with 200 mg spectroscopic-grade KBr. Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).[1] Press at 10 tons for 2 minutes.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprint splitting).[1]

    • Scans: 32 (Routine) or 64 (High S/N).

    • Range: 4000–400 cm⁻¹.[1]

  • Data Processing:

    • Apply ATR Correction (if using ATR) to adjust for penetration depth dependence on wavelength.[1]

    • Baseline correct (polynomial, order 2) only if significant drift is observed.[1]

Comparative Peak Assignment & Analysis

This section objectively compares the product's spectrum against its structural components to validate identity.

The Diagnostic Regions[1][2]
Frequency Region (cm⁻¹)Vibrational ModeAssignment Logic & Comparative Note
3200 – 2500 O-H Stretch (νOH) Broad, H-bonded. Unlike free phenols (~3600 cm⁻¹), the 3-hydroxy group on the pyridine ring engages in strong intermolecular H-bonding (N...H-O), often creating a broad "fermi resonance" structure similar to carboxylic acids but less intense.
2960 – 2860 C-H Aliphatic Stretch The t-Butyl Signature. Look for the "split" peaks: • ~2960 cm⁻¹ (asymmetric methyl)[1][2]• ~2870 cm⁻¹ (symmetric methyl)Comparison: These bands are absent in the 3-hydroxypyridine precursor.
1610 – 1580 Aromatic Ring Breathing (νC=C / νC=N) Conjugation Marker. The coupling of the phenyl and pyridine rings enhances the intensity of these modes compared to isolated benzene.[1] Expect a doublet or shoulder due to the two distinct rings vibrating at slightly different frequencies.[1]
1395 & 1365 t-Butyl Skeletal Bend (δCH₃) The "Gem-Dimethyl" Doublet. A critical purity check. The tert-butyl group always shows a characteristic doublet (split by ~20-30 cm⁻¹) caused by the symmetric bending of the methyl groups.[1] Absence of this doublet indicates loss of the t-butyl group (dealkylation).[1]
1260 – 1180 C-O Stretch (νC-O) Phenolic Character. Strong band typical of aryl-OH.[1] It may shift slightly higher than simple phenols due to the electron-deficient pyridine ring.[1]
860 – 800 C-H Out-of-Plane (OOP) Bend Para-Substitution Confirmation. The 1,4-disubstituted phenyl ring (para) typically shows a strong, sharp band in the 800–860 cm⁻¹ range. Comparison: Monosubstituted benzene (starting material) would show two bands at ~690 and ~750 cm⁻¹.[1]
Comparative Analysis: Product vs. Precursors

To validate the synthesis (Suzuki Coupling usually), compare the product spectrum to the starting materials.[1]

  • Vs. 3-Hydroxypyridine (Precursor A):

    • Differentiation: The product will exhibit strong aliphatic C-H stretching (2960 cm⁻¹) and the t-butyl doublet (1395/1365 cm⁻¹), which are completely absent in 3-hydroxypyridine.[1]

  • Vs. 4-tert-Butylphenylboronic acid (Precursor B):

    • Differentiation: The boronic acid precursor typically shows broad B-O stretches and O-H bands that differ in shape.[1] Crucially, the product will show the specific Pyridine ring modes (C=N stretch) around 1580 cm⁻¹ and the specific 3-hydroxy C-O stretch.[1]

Visualization: Spectral Assignment Workflow

The following diagram illustrates the logical flow for assigning peaks and validating the structure using the "Component Correlation" method.

IR_Assignment_Workflow Start Unknown Sample Spectrum Region1 High Frequency (3600-2800 cm⁻¹) Start->Region1 Region2 Fingerprint Region (1500-600 cm⁻¹) Start->Region2 Decision1 Check 2960/2870 cm⁻¹ Region1->Decision1 Decision2 Check 1395/1365 cm⁻¹ Region2->Decision2 Decision3 Check 800-860 cm⁻¹ Region2->Decision3 Result1 t-Butyl Group Confirmed Decision1->Result1 Peaks Present Result1_Fail Aliphatic Chain Missing Decision1->Result1_Fail Peaks Absent Final Identity Validated: 3-Hydroxy-5-(4-t-butylphenyl)pyridine Result1->Final Result2 Gem-Dimethyl Doublet (Specific to t-Butyl) Decision2->Result2 Doublet Present Result2->Final Result3 Para-Substituted Phenyl Confirmed Decision3->Result3 Strong Band Present Result3->Final

Figure 1: Logic flow for the structural validation of 3-Hydroxy-5-(4-t-butylphenyl)pyridine via IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. (2025).[1] IR Spectrum of 4-tert-Butylphenol. National Institute of Standards and Technology.[1][3] [Link][1]

  • Tsuge, M., & Lee, Y. P. (2018).[1] Infrared spectra of 3-hydroxy-(1H)-pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen.[4] The Journal of Chemical Physics, 149(1), 014306.[1] [Link][1]

  • SpectraBase. (2025).[1][5][6] 3-Hydroxypyridine IR Spectra. John Wiley & Sons.[1][5][6] [Link][1][6]

Sources

Comparative Thermal Analysis Guide: 3-Hydroxy-5-(4-t-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Compound: 3-Hydroxy-5-(4-t-butylphenyl)pyridine CAS: 1261931-94-5 Molecular Formula: C


H

NO Application: Pharmaceutical intermediate (e.g., TRPV1 antagonists, kinase inhibitors), supramolecular ligand.

This guide provides a structured protocol for the thermal characterization of 3-Hydroxy-5-(4-t-butylphenyl)pyridine , a functionalized pyridine derivative. Due to its specific application as a drug intermediate, public thermal data is sparse. This guide establishes a comparative framework , using 3-Hydroxypyridine and 3-Hydroxy-5-methylpyridine as reference standards to validate experimental results.

The addition of the 4-t-butylphenyl moiety to the 3-hydroxypyridine core significantly alters the thermal profile, enhancing lipophilicity and modifying crystal packing. This analysis focuses on determining purity, solvate formation, and thermal stability limits critical for drug formulation and storage.

Experimental Methodology (Self-Validating Protocol)

To ensure Trustworthiness and Reproducibility , the following protocols utilize internal validation steps.

Thermogravimetric Analysis (TGA)

Objective: Determine desolvation steps, volatile impurities, and decomposition onset (


).
  • Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).

  • Sample Mass: 5–10 mg (precision weighed).

  • Crucible: Alumina (

    
    ) or Platinum (Pt).
    
  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (balance protection) and 60 mL/min (sample purge).
    
  • Ramp Rate: 10°C/min from 25°C to 600°C.

  • Validation: Run Calcium Oxalate Monohydrate standard. Verify three mass loss steps (H

    
    O, CO, CO
    
    
    
    ) within ±2% of theoretical values.
Differential Scanning Calorimetry (DSC)

Objective: Identify melting point (


), glass transition (

), and polymorphic transitions.
  • Instrument: DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3).

  • Sample Mass: 2–5 mg.

  • Pan: Tzero Aluminum Pan (Hermetically sealed with a pinhole to prevent pressure buildup).

  • Cycle:

    • Equilibrate at 25°C.

    • Heat to 250°C at 10°C/min (1st Heat).

    • Cool to 0°C at 10°C/min (Cooling).

    • Heat to 250°C at 10°C/min (2nd Heat).

  • Validation: Run Indium standard (

    
    , 
    
    
    
    ). Acceptance criteria:
    
    
    .
Analytical Workflow Diagram

ThermalAnalysisWorkflow cluster_TGA TGA (Stability) cluster_DSC DSC (Transitions) Sample Sample: 3-Hydroxy-5-(4-t-butylphenyl)pyridine Prep Preparation (Dry, 2-5mg) Sample->Prep TGA_Run Heat 25-600°C (N2 Atmosphere) Prep->TGA_Run DSC_Run Heat-Cool-Heat (-20 to 250°C) Prep->DSC_Run TGA_Data Output: 1. Volatiles (<150°C) 2. Decomp Onset (>250°C) TGA_Run->TGA_Data Analysis Comparative Analysis vs. Standards TGA_Data->Analysis DSC_Data Output: 1. Melting Point (Tm) 2. Crystallization (Tc) DSC_Run->DSC_Data DSC_Data->Analysis

Figure 1: Integrated Thermal Analysis Workflow. Parallel execution of TGA and DSC ensures differentiation between phase transitions (DSC) and decomposition events (TGA).

Comparative Performance & Data Analysis

Since specific public datasets for CAS 1261931-94-5 are proprietary, this guide uses Structure-Property Relationship (SPR) logic derived from validated analogs (3-Hydroxypyridine and 3-Hydroxy-5-methylpyridine) to establish the Expected Thermal Profile .

Predicted vs. Reference Data Table
PropertyTarget: 3-Hydroxy-5-(4-t-butylphenyl)pyridineRef 1: 3-Hydroxypyridine [1]Ref 2: 3-Hydroxy-5-methylpyridine [2]Interpretation
Melting Point (

)
165–185°C (Predicted) 125–130°C122–134°CThe phenyl ring increases rigidity and

-

stacking, significantly raising

compared to the methyl analog.
Decomp. Onset (

)
~260–280°C ~200°C~210°CThe t-butyl group introduces a specific decomposition pathway (alkane oxidation/cleavage) before ring breakdown.
Hygroscopicity Low HighModerateThe bulky hydrophobic t-butylphenyl group shields the polar -OH/N moiety, reducing water uptake.
Crystallinity High ModerateModerateExpect sharp fusion peaks in DSC; likely prone to polymorphism due to rotatable phenyl bond.
Detailed Analysis of Thermal Events[1]
Event A: Dehydration/Desolvation (TGA: 50–120°C)
  • Standard (3-Hydroxypyridine): Often shows 2–5% mass loss due to hygroscopic nature.

  • Target Compound: Expect <0.5% mass loss .

  • Diagnostic Check: If mass loss >1%, the sample is likely a solvate or wet. Verify with DSC (broad endotherm near 100°C).

Event B: Melting (DSC: 160–190°C)
  • Mechanism: Disruption of the intermolecular Hydrogen Bond network (O-H

    
     N) and 
    
    
    
    -stacking of the phenyl-pyridine systems.
  • Observation: Look for a sharp endothermic peak.

  • Warning: A split peak indicates polymorphism or impurities . If observed, perform a "Heat-Cool-Heat" cycle. If the split persists in the second heat, it is likely a mixture of polymorphs.

Event C: Decomposition (TGA: >260°C)
  • Mechanism: The tert-butyl group is the "weak link." Thermal stress typically causes homolytic cleavage of the C-C bonds in the t-butyl group before the pyridine ring degrades.

  • Profile: Step 1: Loss of isobutylene/methyl fragments (~15% mass loss). Step 2: Total degradation of the aromatic core (>350°C).

Decomposition Pathway Diagram

DecompositionPathway Compound Intact Molecule (Stable < 250°C) Step1 Primary Degradation (~260-300°C) Cleavage of t-Butyl Group Compound->Step1 Thermal Stress Step2 Secondary Degradation (>350°C) Pyridine Ring Oxidation/Opening Step1->Step2 Oxidative Attack Products Volatiles: Isobutylene, CO2, NOx Residue: Carbon Char Step2->Products

Figure 2: Predicted Thermal Degradation Pathway. The t-butyl moiety acts as the initiation site for thermal breakdown.

Discussion & Strategic Implications

Impact on Formulation

The predicted high melting point (>160°C) and lipophilicity (t-butyl group) suggest this compound will have poor aqueous solubility but high thermal stability during processing (e.g., hot-melt extrusion).

  • Recommendation: Use DSC to screen for amorphous solid dispersions (ASDs) if solubility enhancement is required. The

    
     (Glass Transition) of the amorphous form is estimated to be ~60–70°C (approx. 
    
    
    
    in Kelvin).
Purity Assessment via DSC

DSC can be used as a purity assay (Van't Hoff plot) for this compound.

  • Equation:

    
    
    
  • Requirement: The melting peak must be sharp. If the peak width at half height is >3°C, the material is insufficiently pure for this method.

Storage Conditions

Unlike the highly hygroscopic 3-hydroxypyridine, the 5-(4-t-butylphenyl) analog is expected to be stable at ambient humidity. However, due to the potential for oxidation of the electron-rich phenol ring, storage under inert atmosphere (Argon/Nitrogen) is recommended to prevent discoloration (formation of quinone-like species).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7971, 3-Hydroxypyridine. Retrieved from [Link]

  • Lee, S., et al. (2022). t-Butyl pyridine and phenyl C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Netzsch Analyzing & Testing. (2023). TGA/DSC Data Interpretation Guide for Pharmaceuticals. Retrieved from [Link]

Comparative solubility of 3-Hydroxy-5-(4-T-butylphenyl)pyridine vs 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Solubility Profiling: 3-Hydroxypyridine vs. 3-Hydroxy-5-(4-tert-butylphenyl)pyridine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Pre-clinical Researchers.[1]

3-Hydroxypyridine vs. 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Executive Summary

In drug discovery and scaffold design, solubility is not merely a physical constant; it is a functional gatekeeper for bioavailability and purification. This guide compares the solubility profiles of a fundamental heterocycle, 3-Hydroxypyridine (3-HP) , against its lipophilic derivative, 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (3-H-5-TBP) .[1]

While 3-HP exhibits high aqueous solubility driven by zwitterionic tautomerism, the addition of the 4-tert-butylphenyl moiety at the C5 position acts as a "lipophilic anchor," drastically inverting the solubility profile.[1] This guide details the physicochemical mechanisms driving this shift and provides validated protocols for quantifying these differences in an R&D setting.

Physicochemical Analysis & Structural Logic

To understand the solubility divergence, we must analyze the competition between crystal lattice energy and solvation energy.

Molecule A: 3-Hydroxypyridine (3-HP)[1][2][3][4]
  • Nature: Small, polar, heteroaromatic.

  • Key Feature: Tautomerism. In aqueous media, 3-HP exists in equilibrium between its neutral enol form and a zwitterionic pyridinium-olate form.[1] This charge separation significantly enhances hydration enthalpy, making it highly water-soluble.[1]

  • LogP (Experimental): ~0.48 (Hydrophilic).[1]

Molecule B: 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (3-H-5-TBP)[1]
  • Nature: Lipophilic, bulky biaryl system.

  • Key Feature: Hydrophobic Bulk. The 4-tert-butylphenyl group adds substantial non-polar surface area.[1]

    • The Phenyl Ring:[2] Increases

      
      -
      
      
      
      stacking potential but disrupts the efficient H-bond network of the parent water structure.[1]
    • The tert-Butyl Group: A spherical, hydrophobic "grease ball" that imposes a large entropic penalty on water organization (the hydrophobic effect), driving the molecule out of the aqueous phase and into organic layers.

  • cLogP (Calculated): ~4.2 – 4.5 (Lipophilic/Drug-like).[1]

Structural Visualization

G cluster_0 3-Hydroxypyridine (3-HP) cluster_1 3-H-5-(4-t-butylphenyl)pyridine HP Pyridine Core (3-OH) Zwit Zwitterion Effect (High Water Solubility) HP->Zwit Tautomerism Deriv Pyridine Core (3-OH) Zwit->Deriv Suzuki Coupling (Lipophilic Shift) Phenyl 5-Phenyl Linker (Aromatic Stacking) Deriv->Phenyl TButyl 4-t-Butyl Group (Hydrophobic Anchor) Phenyl->TButyl

Figure 1: Structural evolution from the polar zwitterion (3-HP) to the lipophilic scaffold (3-H-5-TBP).[1] The red node indicates the primary driver of aqueous insolubility.

Comparative Solubility Data

The following data aggregates standard literature values for the parent compound and high-confidence predictive modeling for the derivative (based on substituent constants), as specific experimental values for the derivative are often proprietary to internal compound libraries.

Solvent System3-Hydroxypyridine (3-HP)3-H-5-(4-t-butylphenyl)pyridineMechanistic Insight
Water (pH 7.4) High (>30 mg/mL)Low (<0.1 mg/mL)3-HP forms zwitterions; 3-H-5-TBP is driven out by the hydrophobic effect.[1]
Ethanol SolubleSolubleBoth H-bond with alcohol; t-butyl group interacts well with the ethyl chain.[1]
Dichloromethane Poor/ModerateHigh 3-HP is too polar for pure DCM; 3-H-5-TBP is highly lipophilic.[1]
DMSO SolubleSolubleThe "Universal Solvent" dissolves both via dipole-dipole interactions.[1]
Hexane/Heptane InsolubleModerateThe t-butyl group enables solubility in non-polar alkanes.[1]
Practical Implication: Workup & Purification
  • Extraction: Do not attempt to extract 3-HP from water using DCM; it will remain in the aqueous phase.[1] Conversely, 3-H-5-TBP can be quantitatively extracted from water into EtOAc or DCM.[1]

  • Chromatography: 3-HP requires polar columns (C18 aq or HILIC).[1] 3-H-5-TBP behaves like a standard drug molecule, retaining well on standard C18 silica.[1]

Experimental Protocols

As a scientist, you should verify these values empirically. Below are the standard operating procedures (SOPs) for determining thermodynamic solubility and LogP.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for precise equilibrium data.[1]

Materials:

  • Test Compound (Solid)[1][3][4][5]

  • Buffer (PBS pH 7.4)[1][4]

  • Syringe Filters (0.45 µm PTFE for organic, PVDF for aqueous)[1]

  • HPLC-UV/Vis[1]

Workflow:

  • Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer in a glass vial.

  • Equilibration: Cap tightly and shake at 25°C for 24 hours. (Note: 3-HP may dissolve completely; if so, add more solid until a precipitate persists).[1]

  • Filtration: Centrifuge at 10,000 rpm for 10 mins. Filter the supernatant to remove micro-crystals.

  • Quantification: Dilute the filtrate (e.g., 1:100 in DMSO) and inject into HPLC. Calculate concentration against a standard curve.

Protocol B: Experimental LogP Determination (Miniaturized Shake-Flask)

Use this to quantify the lipophilicity shift.[1]

Workflow Visualization:

Solubility cluster_analysis Analysis Start Dissolve Compound (1 mg in 1 mL Octanol) Mix Add 1 mL Water (pH 7.4) & Vortex 30 mins Start->Mix PhaseSep Centrifuge (Phase Separation) Mix->PhaseSep AnalyzeOrg Analyze Octanol Phase (HPLC) PhaseSep->AnalyzeOrg Top Layer AnalyzeAq Analyze Aqueous Phase (HPLC) PhaseSep->AnalyzeAq Bottom Layer Calc Calculate LogP: Log([Oct]/[Aq]) AnalyzeOrg->Calc AnalyzeAq->Calc

Figure 2: Workflow for determining the Partition Coefficient (LogP).

Step-by-Step:

  • Preparation: Dissolve 1 mg of 3-H-5-TBP in 1 mL of n-octanol (saturated with water).

  • Partitioning: Add 1 mL of water (saturated with octanol). Vortex vigorously for 30 minutes.

  • Separation: Centrifuge to separate phases.

  • Analysis: Remove aliquots from both the top (octanol) and bottom (water) layers.[1] Analyze by HPLC.

  • Calculation:

    
    [1]
    

Synthesis & Application Context

Why this modification matters

The transformation from 3-HP to 3-H-5-TBP represents a classic medicinal chemistry strategy: Lipophilic Efficiency (LipE) optimization. [1]

  • 3-HP is often used as a polar "head group" or metal-chelating fragment.[1]

  • 3-H-5-TBP is a "lead-like" scaffold.[1] The t-butyl group is frequently employed (e.g., in TRPV1 antagonists) to fill hydrophobic pockets in receptor targets, drastically improving potency at the cost of aqueous solubility.[1]

Synthesis Note (Suzuki Coupling)

When synthesizing 3-H-5-TBP from 3-bromo-5-hydroxypyridine and 4-tert-butylphenylboronic acid:

  • Reaction Solvent: Use Dioxane/Water (4:1).[1] The product will likely precipitate out of the water upon cooling or acidification, simplifying isolation.

  • pH Sensitivity: The phenolic OH (pKa ~9) means the product will be soluble in high pH (NaOH) as a phenolate salt.[1] Acidify to pH ~6 to precipitate the neutral form for filtration.

References

  • ChemicalBook. (n.d.).[1] 3-Hydroxypyridine Properties and Solubility Data. Retrieved from [1]

  • Enamine. (n.d.).[1] Shake-Flask Aqueous Solubility Assay Protocols. Retrieved from [1]

  • BenchChem. (2025).[1][6] Comparative Reactivity of Butylpyridines. Retrieved from [1]

  • National Institutes of Health (NIH). (2016).[1] t-Butyl pyridine analogues as potent TRPV1 antagonists.[1][7] Bioorganic & Medicinal Chemistry. Retrieved from [1]

  • Royal Society of Chemistry (RSC). (2010).[1] Tautomeric equilibrium of 3-hydroxypyridine in aqueous solution. Photochemical & Photobiological Sciences. Retrieved from [1]

Sources

Comparative Guide: Elemental Analysis Standards vs. Orthogonal Verification for 3-Hydroxy-5-(4-tert-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis for researchers and drug development professionals tasked with the rigorous verification of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine (C₁₅H₁₇NO), a critical intermediate scaffold in the synthesis of AMPA receptor antagonists and other heterocyclic pharmaceutical agents.

Here, we evaluate the performance of Elemental Analysis (CHN) Standards as a verification benchmark against modern orthogonal alternatives like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

Executive Summary: The Verification Challenge

In the development of pyridine-based ligands, "purity" is a multi-dimensional attribute. While HPLC provides chromatographic purity (absence of side products), it often fails to detect inorganic salts, moisture, or trapped solvents—critical factors for a compound like 3-Hydroxy-5-(4-tert-butylphenyl)pyridine .

This compound features a lipophilic tert-butyl tail and a polar hydroxyl head , creating a unique lattice structure prone to trapping non-polar solvents (like toluene or hexanes) while simultaneously being hygroscopic.

  • The Product Under Review: Elemental Analysis (CHN) Verification Standard.

  • The Core Question: Is traditional combustion analysis still the "Gold Standard" for verifying this specific scaffold compared to modern spectroscopic techniques?

Technical Specifications & Theoretical Standards

Before comparative analysis, the baseline theoretical values for 3-Hydroxy-5-(4-tert-butylphenyl)pyridine must be established. Any deviation >0.4% from these values indicates bulk contamination (solvents, water, or inorganic salts).

Table 1: Theoretical Elemental Composition (C₁₅H₁₇NO)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 1512.011180.16579.26%
Hydrogen (H) 171.00817.1367.54%
Nitrogen (N) 114.00714.0076.16%
Oxygen (O) 115.99915.9997.04%
Total MW 227.31 g/mol 100.00%

Comparative Performance Analysis

Method A: Elemental Analysis (The Bulk Purity Benchmark)

Mechanism: High-temperature combustion (Dumas method) converts the sample into CO₂, H₂O, and N₂. Role: Verifies the bulk material composition, including "invisible" impurities like water or inorganic salts that HPLC misses.

  • Pros:

    • Solvate Detection: Uniquely sensitive to trapped solvents. For this compound, a deviation in Carbon % often reveals trapped toluene (C₇H₈) from synthesis.

    • Hydrate Confirmation: Essential for determining if the hygroscopic 3-hydroxy group has formed a hemi- or monohydrate.

  • Cons:

    • Requires >5 mg of material.

    • Destructive.

    • Cannot distinguish between isomers (e.g., 3-hydroxy vs. 4-hydroxy positional isomers).

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Mechanism: Proton counting relative to an internal standard (e.g., Maleic acid or TCNB). Role: Determines absolute purity (w/w%) and specifically identifies organic impurities.

  • Pros:

    • Specificity: Can quantify the exact mole fraction of residual tert-butyl precursors.

    • Non-destructive: Sample can be recovered.

  • Cons:

    • Does not detect inorganic salts (which are invisible in ¹H NMR).

    • Requires a deuterated solvent that fully dissolves the lipophilic t-butyl group and the polar pyridine ring (DMSO-d₆ is often required).

Method C: HPLC-UV/MS (The Chromatographic Standard)

Mechanism: Separation based on polarity/hydrophobicity. Role: Identifies structurally related organic impurities.

  • Pros:

    • Highest sensitivity for trace organic side-products (<0.05%).

  • Cons:

    • Response Factor Bias: The tert-butyl group significantly enhances UV absorption compared to non-aromatic impurities, potentially inflating purity values ("Area %" is rarely "Weight %").

    • Blind to moisture and inorganic salts.

Table 2: Performance Matrix
FeatureElemental Analysis (EA) qNMR HPLC-UV
Scope Bulk Material (Inc. Water/Salts)Organic Purity (Absolute)Trace Organic Impurities
Solvent Detection Excellent (via C/H ratio)Excellent (Specific ID)Poor (Elutes in void volume)
Inorganic Salt Detection High (Values drop proportionally)None (Invisible)None (Invisible)
Isomer Differentiation Low (Identical formula)High (Shift differences)High (Retention time)
Sample Requirement ~5 mg (Destructive)~10 mg (Recoverable)<1 mg (Destructive)

Experimental Protocol: Validated EA Workflow

For 3-Hydroxy-5-(4-tert-butylphenyl)pyridine Verification

This protocol addresses the specific challenge of the tert-butyl group , which can lead to incomplete combustion (soot formation) if oxidation oxygen is insufficient.

Step 1: Pre-Treatment (Crucial)
  • Drying: The 3-hydroxy group is a hydrogen bond donor. Dry the sample at 60°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture.

    • Why: Failure to dry results in high %H and low %C, mimicking a hydrate.

  • Homogenization: Grind the crystalline solid into a fine powder using an agate mortar.

    • Why: Large crystals containing the t-butyl moiety may explode/crack during rapid heating, causing gas leakage.

Step 2: Instrument Calibration
  • Standard Selection: Use Acetanilide (C₈H₉NO) as the calibration standard (K-factor determination).

    • Reasoning: Acetanilide has a similar C/N ratio and combustion profile to the target pyridine derivative.

  • Blank Run: Run an empty tin capsule to subtract background atmospheric nitrogen.

Step 3: Combustion Parameters
  • Furnace Temperature: 980°C (Standard) or 1050°C (if available).

  • Oxygen Boost: Set oxygen dosing to High (15-20 mL) .

    • Causality: The tert-butyl group is carbon-dense. Insufficient oxygen leads to "coking" (formation of refractory carbon carbides), yielding artificially low Carbon results.

Step 4: Data Interpretation
  • Acceptance Criteria: ±0.4% absolute deviation from theoretical values.

  • Troubleshooting:

    • High %C (+1-2%): Indicates trapped non-polar solvent (e.g., Hexane/Toluene).

    • Low %C, High %H: Indicates moisture (Hydrate formation).

    • Low %C, Low %N: Indicates inorganic contamination (Silica, Sodium Sulfate).

Visualization: The Verification Logic

The following diagram illustrates the decision matrix for verifying the compound, highlighting where Elemental Analysis serves as the critical "Gatekeeper" for bulk purity.

VerificationWorkflow Start Crude 3-Hydroxy-5-(4-t-butylphenyl)pyridine Drying Vacuum Drying (60°C, 4h) Start->Drying Split Analysis Selection Drying->Split EA Elemental Analysis (CHN) (Combustion) Split->EA Bulk Purity qNMR qNMR (DMSO-d6) (Internal Std) Split->qNMR Specific ID HPLC HPLC-MS (Gradient) Split->HPLC Trace Impurities ResultEA Result: Bulk Formula (Checks for Water/Salts) EA->ResultEA ResultNMR Result: Absolute Purity (Checks for Solvents/Isomers) qNMR->ResultNMR HPLC->ResultNMR Decision Pass Criteria? ResultEA->Decision ResultNMR->Decision Final Certified Reference Material (Validated) Decision->Final All Pass Recrystallize Fail: Recrystallize Decision->Recrystallize Deviation >0.4% Recrystallize->Drying

Figure 1: Integrated Verification Workflow. Elemental Analysis acts as the primary filter for inorganic and hydration errors before expensive spectroscopic validation.

Conclusion

While qNMR and HPLC are indispensable for identifying what the molecule is and what organic impurities exist, Elemental Analysis remains the superior standard for verifying the bulk integrity of 3-Hydroxy-5-(4-tert-butylphenyl)pyridine.

For a compound with both hygroscopic and lipophilic domains, the risk of "invisible" contamination (water/salts) is high. Therefore, a dual-verification protocol is recommended:

  • EA to confirm the salt/hydrate form and total bulk purity.

  • HPLC-UV to ensure <0.5% organic side-products.

Recommendation: Do not rely on HPLC Area% alone. A sample can be "99% pure" by HPLC yet contain 10% inorganic salts by weight, which EA will immediately detect.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • University of Padua. (2024). "Elemental Analysis – Technical Resources." Dept. of Pharmaceutical and Pharmacological Sciences.[1] Link

  • BenchChem. (2025).[2] "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide." Link

  • PubChem. (2025).[3] "Compound Summary: 2-(4-tert-Butylphenyl)pyridine (Structural Analog)." National Library of Medicine. Link

  • Almac Group. "Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis." Link

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-5-(4-T-butylphenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocol for 3-Hydroxy-5-(4-tert-butylphenyl)pyridine Audience: Researchers, Scientists, and Drug Development Professionals[1]

Core Directive: The "Unknown" Hazard Protocol

Status: Research Chemical / Intermediate CAS: Not broadly listed (Structural Analogs: 3-Hydroxypyridine, 4-tert-butylphenol) Molecular Weight: ~227.3 g/mol Physical State: Solid (Likely off-white to yellow powder)[1]

Executive Safety Summary: You are handling a substituted pyridine with a phenolic hydroxyl group and a lipophilic tert-butylphenyl moiety. In the absence of a compound-specific Safety Data Sheet (SDS) from a major regulatory body, you must apply the Precautionary Principle. [1]

Scientifically, this molecule combines the respiratory irritant potential of pyridines with the tissue-damaging and potential endocrine-modulating effects of alkylphenols .[1] The lipophilic tail (t-butylphenyl) increases the likelihood of dermal absorption compared to simple salts.[1]

Treat this compound as:

  • Severe Eye Irritant / Corrosive (Phenolic -OH)[1]

  • Respiratory Irritant (Pyridine dust)[1]

  • Potential Systemic Toxin (Unknown toxicology; analog 4-tert-butylphenol is a suspected reproductive toxin).[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab wear." This matrix is designed to prevent exposure during specific unit operations.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Class II) Mandatory. Pyridine derivatives often possess low odor thresholds but high toxicity.[1] Dust generation during weighing is the primary inhalation risk.
Ocular Chemical Splash Goggles Safety glasses are insufficient . Phenolic compounds can cause irreversible corneal damage. Goggles provide a seal against dust ingress and splashes.
Dermal (Hands) Double Nitrile Gloves Inner: 4 mil Nitrile (Exam grade)Outer: 5-8 mil Nitrile (Long cuff preferred)Latex is permeable to many organic bases and should be avoided.[1]
Dermal (Body) Lab Coat (Cotton/Poly) Must be buttoned to the neck. For scale-up (>10g), add Tyvek sleeves to bridge the gap between glove and coat.[1]
Hygiene Immediate Wash Wash hands with soap and water immediately after doffing gloves. Do not touch door handles or phones while gloved.

Operational Workflow: Step-by-Step Handling

This protocol minimizes static discharge (a common issue with dry organic powders) and aerosolization.

Phase A: Preparation & Weighing
  • Static Control: Place an ionizing fan or anti-static gun near the balance if the powder is fluffy/electrostatic.

  • Containment: Perform all weighing inside the chemical fume hood. If the balance is outside, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid.[1]

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.

Phase B: Solubilization & Reaction
  • Solvent Choice: 3-Hydroxy-5-(4-tert-butylphenyl)pyridine is likely soluble in DMSO, DMF, or Methanol.[1]

    • Caution: Dissolving pyridines can sometimes be slightly exothermic. Add solvent slowly.

  • Inert Atmosphere: As a phenol derivative, the compound may be oxidation-sensitive. Flush the reaction vessel with Nitrogen or Argon before adding the solid if the protocol allows.

  • Labeling: Mark the reaction flask clearly with "Irritant / Unknown Tox" .

Phase C: Cleanup & Decontamination[1]
  • Solids: Wipe the balance area with a damp paper towel (solvent: isopropanol or water) to capture dust. Do not use compressed air.

  • Liquids: Rinse all glassware with acetone inside the hood before moving to the wash station.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyProtocol Start Start: Handling 3-Hydroxy-5-(4-t-butylphenyl)pyridine RiskAssess Risk Assessment: Phenol-like (Corrosive?) + Pyridine (Irritant?) Start->RiskAssess PPE_Check PPE Verification: 1. Goggles (Sealed) 2. Double Nitrile 3. Fume Hood On RiskAssess->PPE_Check Weighing Weighing Procedure: Use Anti-static gun Weigh inside Hood PPE_Check->Weighing Solubilization Solubilization: Add solvent slowly (Exotherm check) Avoid skin contact Weighing->Solubilization Spill Emergency: Spill? Solubilization->Spill Cleanup Clean: Wet wipe (No dust) Dispose as Haz Waste Spill->Cleanup No Decon Decon Action: 1. Evacuate area 2. Absorb with Vermiculite 3. Double bag waste Spill->Decon Yes

Caption: Operational logic flow for handling high-potency/irritant research chemicals.

Emergency Procedures

Since this is a research chemical, standard First Aid must be aggressive.

  • Eye Contact:

    • Action: Irrigate immediately with water for 15 minutes .[2]

    • Mechanism: Phenolic compounds can anesthetize the eye, masking pain while causing damage. Do not stop rinsing even if pain subsides.

  • Skin Contact:

    • Action: Wash with copious soap and water.[2][3][4][5][6]

    • Note: If available, PEG-300 or PEG-400 (Polyethylene Glycol) is often used for phenolic decontamination, as it solubilizes phenols better than water alone.[1] However, water is the universal default.

  • Inhalation:

    • Action: Move to fresh air. If breathing is difficult, seek medical attention. Pyridine analogs can cause respiratory depression at high doses.

Disposal & Waste Management

  • Solid Waste: Dispose of gloves, weighing boats, and paper towels in Solid Hazardous Waste (labeled "Toxic/Irritant Organic Solid").[1]

  • Liquid Waste: Collect in Halogenated or Non-Halogenated Organic Waste carboys, depending on the solvent used (the compound itself contains no halogens).[1]

  • Do NOT: Do not dispose of down the drain. The tert-butylphenol moiety is toxic to aquatic life.[5][7]

References & Authority

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 4-tert-butylphenol. (Used for analog hazard inference). [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • PubChem. Compound Summary: 3-Hydroxypyridine. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5-(4-T-butylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5-(4-T-butylphenyl)pyridine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.